Tetrahydrofurfuryl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2874. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)oxolane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLGIMHHWKRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883930 | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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Molecular Weight |
120.58 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | 2-Chloromethyl tetrahydrofuran | |
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Boiling Point |
150-151 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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Density |
1.110 @ 25 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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CAS No. |
3003-84-7 | |
| Record name | 2-(Chloromethyl)tetrahydrofuran | |
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| Record name | 2-Chloromethyl tetrahydrofuran | |
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| Record name | Tetrahydrofurfuryl chloride | |
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| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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| Record name | 2-(chloromethyl)tetrahydrofuran | |
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| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Chloride from Tetrahydrofurfuryl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofurfuryl chloride (THFC), a pivotal chemical intermediate, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its unique structure, combining a stable tetrahydrofuran ring with a reactive primary alkyl chloride.[3] This guide provides a comprehensive technical overview of the predominant synthetic routes for preparing this compound from its parent alcohol, tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derivable from the hydrogenation of furfural.[4][5] We will delve into the mechanistic underpinnings of the key chlorination reactions, present a field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency and product purity.
Introduction and Physicochemical Profile
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid valued for its role as a reactive intermediate.[1][3] Its primary application lies in introducing the tetrahydrofurfuryl moiety into larger molecules via nucleophilic substitution reactions.[4] The parent alcohol, THFA, is a biodegradable, low-cost solvent, positioning THFC as a key derivative in sustainable and green chemistry initiatives.[5]
A thorough understanding of its physical and chemical properties is essential for its synthesis, handling, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3003-84-7 | [1][6][7] |
| Molecular Formula | C₅H₉ClO | [1][7][8] |
| Molecular Weight | 120.58 g/mol | [1][7][8] |
| Appearance | Colorless to slightly yellow clear liquid | [1][3][9] |
| Boiling Point | 150-151 °C (lit.) | [1][2][9] |
| Density | 1.11 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.455 - 1.460 | [1][2][3] |
| Flash Point | 45 °C (lit.) | [9][10] |
| Solubility | Not miscible or difficult to mix with water | [2][3] |
Core Synthetic Methodologies: A Mechanistic Perspective
The conversion of tetrahydrofurfuryl alcohol, a primary alcohol, into its corresponding alkyl chloride is a cornerstone transformation in organic synthesis. This process hinges on converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a more labile species that is readily displaced by a chloride nucleophile. The two most established and industrially relevant methods employ thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[4]
The Thionyl Chloride (SOCl₂) Pathway: The Preferred Route
The reaction of THFA with thionyl chloride is widely regarded as the most efficient and practical method for synthesizing THFC.[4] Its preference is largely due to the nature of its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are gaseous and can be easily removed from the reaction mixture, simplifying product purification and driving the equilibrium toward the product.[11][12]
Causality and Mechanism:
The reaction proceeds through a multi-step mechanism, typically in the presence of a tertiary amine base like pyridine to neutralize the generated HCl.[4][13]
-
Nucleophilic Attack: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride.[14]
-
Formation of Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion, yielding the neutral alkyl chlorosulfite ester.[14]
-
Nucleophilic Substitution: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group in a bimolecular nucleophilic substitution (Sₙ2) reaction.[15] This backside attack results in the inversion of stereochemistry if a chiral center were present. The excellent leaving group, composed of sulfur dioxide and another chloride ion, departs, with the stable SO₂ molecule providing a strong thermodynamic driving force.[12]
It is worth noting that in the absence of a base like pyridine, the reaction can sometimes proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, though the Sₙ2 pathway is generally favored for primary alcohols.[13][15][16]
Caption: Mechanism of THFC synthesis via the thionyl chloride pathway.
The Phosphorus Trichloride (PCl₃) Pathway
An alternative, historically significant method for chlorinating primary alcohols involves phosphorus trichloride (PCl₃).[4] While effective, this method is often less favored than the SOCl₂ route for laboratory-scale synthesis due to the nature of its byproduct.
Mechanism and Comparison:
The mechanism is analogous to the SOCl₂ pathway, where the alcohol's oxygen attacks the electrophilic phosphorus atom. Three equivalents of the alcohol react with one equivalent of PCl₃ to produce three equivalents of the alkyl chloride and one equivalent of phosphorous acid (H₃PO₃).
Table 2: Comparison of Primary Synthetic Routes
| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |
| Byproducts | SO₂ (gas), HCl (gas, trapped by base) | H₃PO₃ (non-volatile liquid/solid) |
| Purification | Simpler; byproducts are gaseous and easily removed. | More complex; requires separation from phosphorous acid. |
| Stoichiometry | 1:1 ratio of Alcohol:SOCl₂ | 3:1 ratio of Alcohol:PCl₃ |
| Reaction Conditions | Typically low temperatures (0 °C to reflux) to control exothermicity.[4] | Generally requires heating. |
| Overall Efficiency | Often preferred for high yields and clean reactions.[4] | Effective, but workup can be more challenging. |
Field-Proven Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a self-validating system for the laboratory-scale synthesis of this compound. The rationale behind each critical step is provided to ensure reproducibility and safety.
Safety Preamble: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[10][17][18]
Reagents and Equipment:
-
Tetrahydrofurfuryl alcohol (THFA), freshly distilled (1.0 eq)
-
Thionyl chloride (SOCl₂), (1.1 - 1.2 eq)
-
Pyridine, anhydrous (1.1 - 1.2 eq)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
System Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl₂). Causality: The use of dry glassware and a drying tube is critical to prevent the exothermic and violent reaction of thionyl chloride with atmospheric moisture, which would consume the reagent and generate corrosive HCl gas.[13]
-
Initial Charging: Charge the flask with tetrahydrofurfuryl alcohol (1.0 eq) and anhydrous pyridine (1.1 eq). Begin stirring and cool the flask in an ice-water bath to 0-5 °C. Causality: Cooling the initial mixture is essential to manage the highly exothermic reaction that occurs upon addition of thionyl chloride, preventing temperature spikes that could lead to side reactions and reduced yield.[4]
-
Reagent Addition: Add thionyl chloride (1.1 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred, cooled alcohol-pyridine mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition rate maintains thermal control over the reaction. The pyridine simultaneously neutralizes the HCl generated in situ, forming pyridinium chloride and preventing degradation of the acid-sensitive tetrahydrofuran ring.[4][19]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol. Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Monitoring provides empirical evidence that the transformation is complete before proceeding to the workup.
-
Quenching and Extraction: Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Causality: Quenching with ice-water hydrolyzes any remaining thionyl chloride. Diethyl ether is used as the extraction solvent to isolate the organic product from the aqueous phase containing pyridinium salts and other water-soluble species.
-
Washing: Combine the organic extracts and wash sequentially with cold dilute HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Causality: Each washing step serves a specific purification purpose. The acid wash removes the organic base, the bicarbonate wash removes residual acid, and the brine wash begins the drying process by removing bulk water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Causality: Removing all traces of water is crucial before distillation, as water can co-distill with the product or cause bumping.
-
Solvent Removal and Purification: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound. The product is typically collected at 44-45 °C at 13-14 mm Hg.[20] Causality: Distillation is the final purification step, separating the desired product from any non-volatile impurities or higher-boiling side products based on its boiling point.
Caption: Experimental workflow for the synthesis of THFC.
Safety and Handling
This compound is a flammable liquid and vapor that causes skin, eye, and respiratory tract irritation.[17][18][21] Handling requires strict adherence to safety protocols.
Table 3: Summary of Safety Information
| Hazard Category | Description & Precautionary Measures | Reference(s) |
| Flammability | Flammable liquid and vapor (Flash Point: 45 °C). Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. | [9][10][17] |
| Health Hazards | Causes serious eye, skin, and respiratory tract irritation. May cause central nervous system depression. | [3][17][18] |
| Handling | Use only in a well-ventilated area or fume hood. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. | [10][17][21] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C. | [1][3][10] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [7][21] |
Conclusion
The synthesis of this compound from its corresponding alcohol is a well-established and robust chemical transformation. The thionyl chloride method stands out as the superior choice for both laboratory and industrial applications, offering high efficiency, straightforward purification, and reliable outcomes. A deep understanding of the underlying Sₙ2 mechanism and meticulous control over reaction parameters, particularly temperature, are paramount to achieving high yields of pure product. By following the detailed, causality-driven protocol outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery, materials science, and beyond.
References
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- 7. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 3003-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | 3003-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionweb.io [reactionweb.io]
- 13. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
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Tetrahydrofurfuryl chloride reactivity and reaction mechanisms
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Tetrahydrofurfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THFC), a colorless to light yellow liquid with the chemical formula C₅H₉ClO, is a versatile and reactive chemical intermediate.[1][2] Its structure, comprising a stable tetrahydrofuran (THF) ring with a reactive chloromethyl group at the 2-position, makes it a valuable building block in organic synthesis.[3] This guide provides a comprehensive exploration of the core reactivity and reaction mechanisms of this compound. We will delve into its synthesis, the nuances of its dominant nucleophilic substitution pathways, competing elimination and ring-opening reactions, and practical experimental considerations. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[4]
Synthesis of this compound: From Bio-renewable Precursors
The primary and most established route to this compound begins with its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA).[3] THFA itself is a significant molecule, often derived from the hydrogenation of furfural, a key platform chemical sourced from renewable lignocellulosic biomass.[3] This connection places THFC within the sphere of green and sustainable chemistry.
The conversion of the primary alcohol group of THFA into a chloride is a classic organic transformation, predominantly achieved through two well-documented methods.
Chlorination with Thionyl Chloride (SOCl₂)
This is the most common laboratory and industrial method for synthesizing THFC. The reaction involves treating THFA with thionyl chloride, often in the presence of a tertiary amine base like pyridine.[3]
-
Mechanism: The reaction proceeds by converting the hydroxyl group into a superior leaving group. The lone pair on the alcohol's oxygen attacks the electrophilic sulfur atom of thionyl chloride. A proton is then removed by the pyridine base, and a subsequent intramolecular SNi (substitution nucleophilic internal) or intermolecular SN2 attack by the chloride ion on the primary carbon displaces what is now an excellent leaving group (chlorosulfite), which decomposes to sulfur dioxide (SO₂) and a chloride ion. The pyridine serves the critical role of neutralizing the HCl gas produced as a byproduct, preventing unwanted side reactions.[3][5]
-
Experimental Considerations: The reaction is highly exothermic and is typically performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize byproduct formation.[3] Precise stoichiometric control is essential for high yields.[3]
Chlorination with Phosphorus Trichloride (PCl₃)
An alternative, historically significant method employs phosphorus trichloride as the chlorinating agent.[3] This reagent is also effective for converting primary alcohols to their corresponding alkyl chlorides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a chloride ion in an SN2 reaction.
Modern Catalytic Approaches
Traditional chlorination methods using stoichiometric reagents like SOCl₂ and PCl₃ are effective but generate significant corrosive and toxic waste, presenting challenges in terms of atom economy and environmental impact.[3] Research is increasingly focused on greener, catalytic alternatives. Heterogeneous catalysts, such as solid acid catalysts or supported metal catalysts, offer advantages like easy separation, recyclability, and suitability for continuous flow processes.[3] For instance, systems using Fe-Ba mixed oxides with hydrochloric acid and a green oxidant like hydrogen peroxide are being explored for the chlorination of alcohols, representing a more sustainable pathway.[3]
Core Reactivity: The Dominance of Nucleophilic Substitution (SN2)
As a primary alkyl halide, the reactivity of this compound is overwhelmingly dominated by bimolecular nucleophilic substitution (SN2) reactions.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a wide array of nucleophiles, resulting in the displacement of the chloride ion.[3][6] This reactivity is fundamental to its utility as an alkylating agent, enabling the introduction of the tetrahydrofurfuryl moiety into diverse molecular structures.[3]
References
Spectroscopic Data for Tetrahydrofurfuryl Chloride: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for Tetrahydrofurfuryl chloride (CAS No: 3003-84-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a five-membered heterocyclic ether with a chloromethyl substituent.[1] Its flexible tetrahydrofuran ring and the presence of a chiral center introduce complexities in its spectral analysis, which this guide will unravel. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Theoretical Framework: ¹H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield.
Experimental Considerations: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[2] A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for obtaining a high-quality spectrum.[2]
Data Interpretation and Discussion: The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the tetrahydrofuran ring and the chloromethyl group. The asymmetry introduced by the chloromethyl substituent at the C2 position renders all ring protons diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5a, H5b | 3.88 - 3.75 | m | - |
| H2 | 4.15 - 4.05 | m | - |
| -CH₂Cl | 3.60 - 3.50 | m | - |
| H3a, H3b, H4a, H4b | 2.10 - 1.60 | m | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.
The protons on the carbon bearing the oxygen (H5) are shifted furthest downfield due to the deshielding effect of the ether oxygen. The proton at the chiral center (H2) is also significantly downfield, influenced by both the ring oxygen and the adjacent chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) appear as a multiplet due to coupling with the H2 proton. The remaining ring protons (H3 and H4) resonate in the more upfield region, typical for aliphatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of a carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Use a spectrometer with a proton-carbon dual probe. For a standard spectrum, a frequency of 100-150 MHz for carbon is typical.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected chemical shift range for the molecule (e.g., 0-100 ppm).
-
Employ a pulse program with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though not standard for ¹³C).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the solvent peak (CDCl₃) to δ 77.16 ppm.
Data Interpretation and Discussion: The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~78 |
| C5 | ~68 |
| -CH₂Cl | ~47 |
| C3 | ~29 |
| C4 | ~26 |
Approximate chemical shifts based on typical values for similar structures and data from spectral databases.
The carbon atom at the chiral center (C2) is the most downfield, being attached to both the ring oxygen and the chloromethyl group. The C5 carbon, also bonded to the ring oxygen, appears at a relatively high chemical shift. The carbon of the chloromethyl group is deshielded by the chlorine atom. The remaining two ring carbons, C3 and C4, resonate at higher field, consistent with their aliphatic nature.
Diagram 1: Molecular Structure and NMR Atom Numbering
Caption: Atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present.
Experimental Workflow: Liquid Film IR Spectroscopy
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
Data Interpretation and Discussion: The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960 - 2850 | Strong | C-H stretching (aliphatic) |
| 1470 - 1350 | Medium | C-H bending |
| ~1080 | Strong | C-O-C stretching (ether) |
| 800 - 600 | Strong | C-Cl stretching |
The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the CH₂ groups in the molecule. The most diagnostic peak is the strong absorption around 1080 cm⁻¹, which is indicative of the C-O-C stretching of the ether functional group in the tetrahydrofuran ring. The presence of the chlorine atom is confirmed by a strong band in the 800-600 cm⁻¹ region, corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Theoretical Framework: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.[3][4] The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.
Data Interpretation and Discussion: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (120.58 g/mol ).[1] Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound is driven by the presence of the heteroatoms and the stability of the resulting fragments.
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |
| 85 | [C₅H₉O]⁺ (Loss of Cl) |
| 71 | [C₄H₇O]⁺ (Loss of CH₂Cl) |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
The most abundant fragment is often observed at m/z 71, resulting from the loss of the chloromethyl radical (•CH₂Cl). This is a favorable fragmentation pathway due to the formation of a stable oxonium ion. Another significant fragment is seen at m/z 85, corresponding to the loss of a chlorine radical (•Cl).
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Simplified fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the ether and alkyl chloride functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is crucial for ensuring the identity, purity, and quality of this important chemical intermediate.
References
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- 4. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]
Tetrahydrofurfuryl chloride as a versatile building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl chloride (THFC), a colorless to slightly yellow liquid with the chemical formula C₅H₉ClO, is a valuable and versatile building block in the field of organic synthesis.[1][2] Structurally, it features a stable five-membered tetrahydrofuran ring with a reactive chloromethyl group at the 2-position.[3] This unique combination of a stable heterocyclic core and a reactive functional group makes THFC an important intermediate for introducing the tetrahydrofurfuryl moiety into a wide array of molecular architectures.[1][3] Its applications span across the pharmaceutical, agrochemical, and specialty chemical industries, where it contributes to the synthesis of fine chemicals, polymers, and flavor and fragrance compounds.[1][2]
This guide provides a comprehensive overview of this compound, delving into its synthesis, chemical reactivity, and diverse applications. It is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the practical utility and synthetic potential of this important chemical intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-(Chloromethyl)tetrahydrofuran | [4] |
| CAS Number | 3003-84-7 | [1] |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 150-151 °C | [5][6] |
| Density | 1.11 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.455-1.460 | [1][5] |
| Flash Point | 47 °C (116.6 °F) | [7] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [2][5] |
Synthesis of this compound
The primary and most established method for synthesizing this compound is through the chlorination of its precursor, tetrahydrofurfuryl alcohol. This alcohol is itself derived from the hydrogenation of furfural, a key platform chemical obtained from lignocellulosic biomass, highlighting the potential for a bio-based route to THFC.[3]
Two classical reagents are predominantly used for this transformation: thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]
Synthesis via Thionyl Chloride
The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a widely used laboratory and industrial method.[3] To neutralize the acidic byproducts (HCl and SO₂), a base such as pyridine is often added. The reaction is typically conducted at low temperatures to manage its exothermic nature.[3]
Reaction: C₅H₁₀O₂ + SOCl₂ → C₅H₉ClO + SO₂ + HCl
Synthesis via Phosphorus Trichloride
An alternative, historically significant method involves the use of phosphorus trichloride.[3] This reagent is also effective for converting primary alcohols into their corresponding alkyl chlorides.[3]
Reaction: 3 C₅H₁₀O₂ + PCl₃ → 3 C₅H₉ClO + H₃PO₃
Modern Catalytic Approaches
In line with the principles of green chemistry, modern research is exploring more sustainable and efficient catalytic methods for the synthesis of THFC. These approaches aim to minimize waste and avoid the use of stoichiometric chlorinating agents. One area of investigation involves the use of solid acid catalysts, such as aluminum chloride (AlCl₃) supported on materials like silica.[3] These heterogeneous catalysts can be easily separated and potentially recycled, offering advantages for continuous flow processes.[3]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its primary alkyl halide nature, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion.[3]
Nucleophilic Substitution Reactions
THFC serves as a versatile alkylating agent, enabling the introduction of the tetrahydrofurfuryl group onto a wide range of nucleophilic substrates.[3]
Synthesis of Tetrahydrofurfuryl Amines
The reaction of THFC with ammonia or primary and secondary amines provides a direct route to tetrahydrofurfuryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] This reaction proceeds via an Sₙ2 mechanism.[3]
Williamson Ether Synthesis
THFC can be reacted with alkoxides to form ethers, a classic example of the Williamson ether synthesis. This reaction is fundamental in constructing more complex molecules containing the tetrahydrofurfuryl ether moiety.
Esterification
Reaction with carboxylate salts allows for the formation of tetrahydrofurfuryl esters, which have applications in the flavor and fragrance industry.[1]
Ring-Opening Reactions
Under certain conditions, the tetrahydrofuran ring of THFC can undergo ring-opening reactions. For instance, reaction with n-butyllithium can lead to the high-yield synthesis of pent-4-yn-1-ol.[8] Similarly, reaction with lithium metal can produce pent-4-en-1-ol in high yield.[8] These transformations demonstrate the utility of THFC as a precursor to valuable acyclic alcohols.[8] The ring-opening of tetrahydrofurfuryl alcohol, the precursor to THFC, is a key step in the production of valuable diols like 1,5-pentanediol.[9]
Applications in Pharmaceutical and Agrochemical Synthesis
The tetrahydrofurfuryl moiety is a structural motif found in a number of biologically active compounds. THFC's ability to introduce this group makes it a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its use allows for the construction of complex molecular architectures necessary for developing new therapeutic agents and crop protection products.[1]
Use in Polymer Chemistry
This compound is also utilized in the production of specialty polymers.[1] The incorporation of the tetrahydrofurfuryl group can impart desirable properties such as improved flexibility and chemical resistance to polymers used in coatings and adhesives.[1]
Experimental Protocols
General Procedure for Nucleophilic Substitution: Synthesis of N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine
This protocol is a representative example of an Sₙ2 reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Heating mantle
Procedure:
-
To a solution of benzylamine in acetonitrile, add potassium carbonate.
-
Add this compound to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine.
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[10][11] It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition.[7][12] Appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing, should be worn to prevent exposure.[7]
In case of a spill: Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[7] Avoid runoff into sewers and waterways.[7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7] The recommended storage temperature is 2-8°C.[1][5]
Conclusion
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, combining a stable heterocyclic ring with a reactive chloromethyl group, provides chemists with a powerful tool for constructing a diverse range of molecules. From its fundamental role in nucleophilic substitution reactions to its application in the synthesis of complex pharmaceuticals, agrochemicals, and polymers, THFC continues to be an important intermediate for innovation in chemical manufacturing and product development. As the demand for sustainable chemical processes grows, the development of catalytic and bio-based routes to THFC will further enhance its significance as a key synthetic intermediate.
Visualization of Synthetic Pathways
Caption: Synthetic routes to and key reactions of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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- 12. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Role of Tetrahydrofurfuryl Chloride in Fine Chemical Synthesis
Abstract
Tetrahydrofurfuryl chloride (THFC), a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of fine chemicals. Its unique structure, featuring a stable tetrahydrofuran ring and a reactive primary alkyl chloride, makes it an invaluable intermediate for introducing the tetrahydrofurfuryl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity, synthesis, and diverse applications of THFC, with a particular focus on its role in the pharmaceutical and agrochemical industries. We will delve into the mechanistic principles governing its reactions, present validated experimental protocols, and discuss the critical safety considerations necessary for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Molecular Profile of this compound
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid known for its utility as a reactive intermediate in organic synthesis.[1] Its significance lies in the combination of a polar, cyclic ether (the tetrahydrofuran ring) and a primary alkyl chloride functional group. This structure imparts a unique set of properties, allowing it to act as a potent alkylating agent for a wide range of nucleophiles.[2]
The tetrahydrofuran ring itself is a prevalent structural motif in many natural products and biologically active molecules. Furthermore, its parent alcohol, tetrahydrofurfuryl alcohol (THFA), can be derived from the hydrogenation of furfural, a key platform chemical obtained from renewable lignocellulosic biomass, positioning THFC within the sphere of sustainable chemistry research.[2] This guide will elucidate the chemical principles that make THFC a cornerstone reagent for constructing complex chemical entities.
Physicochemical Properties
A clear understanding of THFC's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3003-84-7 | [1][3] |
| Molecular Formula | C₅H₉ClO | [1][4] |
| Molecular Weight | 120.58 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1][5] |
| Boiling Point | 150-151 °C | [1][3] |
| Density | ~1.11 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.455 - 1.460 | [1][3] |
| Solubility | Soluble in water and common organic solvents | [5] |
| Storage Conditions | Store at 2-8 °C in a cool, dry, well-ventilated area | [1][5] |
Core Reactivity and Mechanistic Pathways
The synthetic utility of THFC is overwhelmingly dictated by the reactivity of the C-Cl bond. As a primary alkyl halide, its reactions are dominated by nucleophilic substitution, making it an excellent agent for introducing the tetrahydrofurfuryl group.[2]
The SN2 Reaction: The Workhorse Mechanism
The primary pathway for reactions involving THFC is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] In this process, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine atom from the side opposite to the leaving group (the chloride ion). This "backside attack" proceeds through a single, high-energy transition state, resulting in the displacement of the chloride ion and an inversion of stereochemistry at the reaction center.[2]
The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon center, which allows for easy access by the incoming nucleophile. A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be effectively alkylated using THFC.
Caption: General Sₙ2 reaction mechanism of this compound (R-CH₂-Cl).
Considerations for Reactivity
While the Sₙ2 reaction is predominant, the reactivity of THFC is somewhat moderated compared to other alkyl halides like benzyl chloride. The adjacent oxygen atom in the ring can exert an inductive electron-withdrawing effect, slightly reducing the electrophilicity of the carbon center. Consequently, reactions may sometimes require more forcing conditions, such as elevated temperatures, the use of stronger nucleophiles, or longer reaction times to achieve high yields.[2] Although less common for a primary halide, SN1-type reactions have been observed with similar structures like furfuryl chloride, where the heteroatom can stabilize the resulting carbocation intermediate through resonance.[6]
Synthesis of this compound
The most prevalent and industrially established method for producing THFC is through the chlorination of its corresponding alcohol, Tetrahydrofurfuryl alcohol (THFA).[2] This conversion relies on standard organic chemistry transformations.
Established Chlorination Methods
Two classical reagents are primarily employed for this transformation:
-
Thionyl Chloride (SOCl₂): This is a highly effective method, often preferred for its clean reaction profile.[2] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. The reaction is often performed in the presence of a tertiary amine base, such as pyridine, to neutralize the HCl generated, preventing unwanted side reactions.[2]
-
Phosphorus Trichloride (PCl₃): An alternative, historically significant method involves using PCl₃ as the chlorinating agent. This reagent is also effective for converting primary alcohols to their corresponding chlorides.[2]
References
- 1. chemimpex.com [chemimpex.com]
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- 5. Page loading... [guidechem.com]
- 6. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... | Study Prep in Pearson+ [pearson.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tetrahydrofurfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl chloride (THFC), a versatile intermediate in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility as a building block for introducing the tetrahydrofurfuryl moiety into more complex molecules makes it an invaluable tool for the modern chemist.[3] However, its reactivity is coupled with inherent hazards that demand a thorough understanding and meticulous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a flammable liquid and vapor that can cause serious irritation to the eyes, skin, and respiratory system.[4][5][6][7] Inhalation of vapors may lead to dizziness, suffocation, and central nervous system depression, while ingestion can result in gastrointestinal irritation and potential cardiac disturbances.[4] A comprehensive understanding of its hazard profile is the first line of defense.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][6][7] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][6] |
Physical and Chemical Properties
A firm grasp of THFC's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [1][4][6] |
| Molecular Weight | 120.58 g/mol | [1][4][6] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][8] |
| Boiling Point | 150-151 °C (at 760 mmHg) | [4][8] |
| Flash Point | 47 °C (116.6 °F) | [4][8] |
| Density | 1.11 g/cm³ (at 25 °C) | [4][8] |
| Vapor Density | 4.15 (Air = 1) | [4] |
| Solubility | Not miscible or difficult to mix with water | [2][8] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is non-negotiable when handling this compound.
Engineering Controls: The First Line of Defense
Primary containment and ventilation are paramount. All operations involving THFC should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[9] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[4] Electrical equipment, including stirring plates and vacuum pumps, must be intrinsically safe or explosion-proof to mitigate the risk of ignition.[5]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4][10] A face shield should be worn in situations where there is a higher risk of splashing.[7]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4][10] Regularly inspect gloves for signs of degradation or perforation. Protective clothing, such as a lab coat, is also required.[4][10]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4][10]
Caption: Hierarchy of controls for managing exposure to this compound.
Standard Operating Procedures: A Blueprint for Safety
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risks.
Handling and Storage
-
Grounding and Bonding: Always ground and bond containers when transferring this compound to prevent the buildup of static electricity, which could serve as an ignition source.[4][5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a "flammables area".[4] Keep away from sources of ignition and incompatible substances such as strong bases and strong oxidizing agents.[4][10] Recommended storage temperature is 2-8°C.[1][8]
Spill Management and Waste Disposal
Prompt and appropriate action is crucial in the event of a spill.
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[4][10]
-
Large Spills: Evacuate the area and prevent the spread of the spill. Use a vapor-suppressing foam to reduce the emission of flammable vapors.[4]
-
Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4][7] Do not dispose of it down the drain.[5]
Caption: Workflow for responding to a this compound spill.
Emergency Procedures: Preparedness and Response
In the event of an exposure, immediate and correct first aid is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Fire Fighting
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4][10] Do not use a straight stream of water as it may be ineffective and spread the fire.[10]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][10] During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[4] Containers may explode when heated.[4]
Reactivity and Incompatibilities: A Proactive Approach
This compound's reactivity is central to its synthetic utility, but it also presents potential hazards. As a primary alkyl halide, its chemistry is dominated by nucleophilic substitution reactions, typically following an SN2 pathway.[3]
Incompatible Materials
-
Strong Bases: Can promote elimination reactions or other undesired side reactions.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][10]
Hazardous Decomposition Products
Under thermal decomposition or combustion, this compound can produce hazardous substances including carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4][10]
Conclusion
The responsible use of this compound in research and development is predicated on a foundation of comprehensive safety knowledge and unwavering adherence to established protocols. By internalizing the principles outlined in this guide—from thorough hazard assessment and the diligent use of controls and PPE to preparedness for emergencies—scientists can confidently and safely harness the synthetic potential of this valuable chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
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exploring the use of Tetrahydrofurfuryl chloride in polymer chemistry
An In-Depth Technical Guide to the Application of Tetrahydrofurfuryl Chloride in Polymer Chemistry
Executive Summary
This compound (THFC), a versatile heterocyclic compound, serves as a pivotal intermediate in the synthesis of advanced polymers.[1][2] Its unique structure, combining a reactive primary alkyl chloride with a stable tetrahydrofuran ring, allows for its strategic incorporation into polymer backbones and side chains.[3] This guide, intended for researchers and chemical engineers, elucidates the core principles of utilizing THFC in polymer design. We will explore its fundamental reactivity, detailed protocols for monomer synthesis and subsequent polymerization, and the resultant properties these polymers exhibit, such as enhanced flexibility and chemical resistance.[1][4] The narrative emphasizes the causality behind experimental choices, providing a framework for developing novel materials with tailored functionalities.
Core Principles of this compound: A Synthon's Profile
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to light yellow liquid that acts as a powerful building block in organic and polymer synthesis.[1][2] Its utility stems from the dual nature of its structure: a reactive C-Cl bond ripe for nucleophilic substitution and a chemically stable ether ring that imparts specific physical properties to a polymer chain.
Physicochemical Properties
Understanding the fundamental properties of THFC is critical for its effective use in synthesis, including reaction setup, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 3003-84-7 | [1][2][5] |
| Molecular Formula | C₅H₉ClO | [1][5] |
| Molecular Weight | 120.58 g/mol | [1][5] |
| Appearance | Colorless to slightly yellow clear liquid | [1][6] |
| Boiling Point | 150-151 °C | [7][8] |
| Density | ~1.11 g/mL at 25 °C | [1][7][8] |
| Refractive Index | n20/D ~1.455 | [7][8] |
| Solubility | Soluble in water, miscible with many organic solvents | [2][3] |
| Flash Point | 47 °C (116.6 °F) | [8][9] |
Fundamental Reactivity
The primary reactivity of THFC is dominated by the electrophilic carbon adjacent to the chlorine atom, making it an excellent substrate for bimolecular nucleophilic substitution (Sɴ2) reactions.[3] This allows for the covalent attachment of the tetrahydrofurfuryl moiety to a wide array of nucleophiles, including alcohols, amines, and thiols, thereby creating functionalized molecules that can serve as monomers.[3] The presence of the ether oxygen in the ring can have a modest inductive effect, making the chlorine slightly less reactive than in a simple alkyl chloride, a factor that must be considered when designing reaction conditions.[3]
Critical Safety and Handling Protocols
As a flammable and irritant chemical, rigorous adherence to safety protocols is non-negotiable when working with this compound.[8][9][10][11]
Hazard Summary:
-
Flammability: Flammable liquid and vapor.[9][10][11] Keep away from heat, sparks, and open flames.[9][11][12]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10][11]
-
Toxicity: Avoid ingestion and inhalation.[9]
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle THFC inside a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[9][12] Use spark-proof tools and explosion-proof equipment.[9]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[9][12] Keep the container tightly closed and store at recommended temperatures (often 2-8°C).[1][2][8]
-
Spill Management: In case of a spill, remove all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[9] Prevent runoff into waterways.[9]
-
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Empty containers may retain product residue and can be hazardous.[9]
THFC as a Precursor to Functional Monomers
The true power of THFC in polymer chemistry lies in its role as an intermediate to create monomers with desired functionalities.[2][3][4] By reacting THFC with molecules containing a nucleophilic group and a polymerizable moiety, the tetrahydrofurfuryl group can be appended to a monomer structure.
Mechanistic Pathway: Monomer Synthesis via Sɴ2 Reaction
The synthesis of monomers from THFC typically follows an Sɴ2 pathway. A nucleophile (Nu⁻) attacks the carbon atom bonded to chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. This is the cornerstone reaction for introducing the tetrahydrofurfuryl group.
Caption: Sɴ2 synthesis of a functional monomer from THFC.
Experimental Protocol: Synthesis of Tetrahydrofurfuryl Acrylate (THFA)
This protocol describes a representative synthesis of Tetrahydrofurfuryl Acrylate, a common UV-curable monomer, using THFC as a precursor via an intermediate alcohol step. The more direct synthesis involves esterification of tetrahydrofurfuryl alcohol, which itself is readily derived.[3]
-
Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Charge the flask with acrylic acid and a suitable base (e.g., triethylamine) in a solvent like THF.
-
Addition of THFC: Dissolve this compound in THF and add it dropwise to the flask from the dropping funnel at 0°C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess acrylic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Tetrahydrofurfuryl Acrylate.
Polymerization Strategies and Mechanisms
While THFC itself is not typically polymerized directly, the monomers derived from it are amenable to various polymerization techniques. The choice of method depends on the nature of the polymerizable group introduced.
Conceptual Framework: Cationic Ring-Opening Polymerization (CROP)
To understand the behavior of the tetrahydrofuran moiety, it is instructive to examine the Cationic Ring-Opening Polymerization (CROP) of Tetrahydrofuran (THF) itself.[13][14] This process is initiated by strong electrophiles, such as Brønsted or Lewis acids, which activate the ether oxygen, leading to ring cleavage and propagation.[13][15] The resulting polymer, polytetrahydrofuran (PTHF), is a valuable polyether. While monomers like THFA do not undergo CROP at the side chain, this mechanism is fundamental to the chemistry of the five-membered ether ring system.
Caption: Conceptual workflow for Cationic Ring-Opening Polymerization of THF.
Experimental Protocol: Free-Radical Polymerization of Tetrahydrofurfuryl Acrylate (THFA)
-
Preparation: In a Schlenk flask, dissolve the synthesized and purified THFA monomer and a radical initiator (e.g., Azobisisobutyronitrile, AIBN) in an anhydrous solvent such as toluene or dioxane.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to the appropriate temperature for the initiator (e.g., 60-80°C for AIBN). Allow the reaction to proceed for a set time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.
Properties and Applications of THFC-Derived Polymers
The incorporation of the tetrahydrofurfuryl group into a polymer imparts a unique combination of properties that are valuable in high-performance applications.
-
Improved Flexibility and Adhesion: The flexible ether-containing ring acts as an internal plasticizer, reducing the glass transition temperature (Tg) and increasing the flexibility of the polymer chain. This is highly desirable in coatings and adhesives.[1][4]
-
Enhanced Chemical Resistance: The stable, saturated tetrahydrofuran ring contributes to good chemical resistance, making these polymers suitable for protective coatings and linings.[1][4]
-
Specialty Applications: THFC-derived materials are used in the formulation of specialty polymers, surfactants, and polymer additives.[1] They also serve as building blocks in the synthesis of fine chemicals for the pharmaceutical and agrochemical industries.[1][3][7]
Conclusion and Future Outlook
This compound is a potent and versatile synthon in polymer chemistry. Its primary value is not as a direct monomer but as a crucial intermediate for crafting functional monomers that can be tailored for specific polymerization methods and applications. The ability to introduce the flexible and stable tetrahydrofurfuryl moiety allows for the precise tuning of polymer properties, particularly for advanced coatings, adhesives, and specialty elastomers. Future research will likely focus on developing more sustainable synthetic routes to THFC, potentially from biomass-derived furfural, and exploring the full potential of its derivatives in fields such as biomedical materials and advanced composites.[3]
References
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- 7. This compound | 3003-84-7 [chemicalbook.com]
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- 14. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 15. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tetrahydrofurfuryl Chloride: A Versatile Building Block in Modern Agrochemical Synthesis
Abstract
Tetrahydrofurfuryl chloride (THFC), a reactive organochlorine compound derived from the biomass precursor furfural, has emerged as a pivotal intermediate in the synthesis of advanced agrochemicals.[1][2][3] Its unique structural and physicochemical properties, particularly the presence of a stable tetrahydrofuran (THF) ring, allow for the strategic modification of lead compounds to enhance solubility, systemic movement, and biological efficacy.[4] This guide provides an in-depth exploration of THFC's role in agrochemical development, detailing its synthesis, reactivity, and application in creating novel fungicides, herbicides, and insecticides. We will examine the underlying chemical principles, provide validated experimental protocols, and illustrate key synthetic pathways, offering researchers and development professionals a comprehensive resource for leveraging this valuable synthon.
Introduction: The Strategic Value of the Tetrahydrofurfuryl Moiety
In the quest for more effective and environmentally benign crop protection agents, the design of active ingredients often hinges on the selection of appropriate molecular building blocks. This compound (C₅H₉ClO), a colorless to pale yellow liquid, is one such critical building block.[4][5] Its significance stems from the reactive chloromethyl group attached to a stable, five-membered tetrahydrofuran ring.[1]
This structure is particularly advantageous for several reasons:
-
Bio-based Origins: The parent compound, tetrahydrofurfuryl alcohol (THFA), is produced via the catalytic hydrogenation of furfuryl alcohol, which is derived from furfural.[6] Furfural itself is a platform chemical sourced from renewable agricultural biomass like corncobs and sugarcane bagasse, positioning THFC as a component in more sustainable chemical synthesis pathways.[1]
-
Enhanced Physicochemical Properties: The incorporation of the tetrahydrofurfuryl moiety can significantly alter the properties of a parent molecule. The cyclic ether structure often improves the solubility of active ingredients in both aqueous and organic media, a critical factor for formulation and bioavailability in plants.[4][6]
-
Versatile Reactivity: As a primary alkyl halide, THFC is an excellent alkylating agent, readily participating in nucleophilic substitution reactions to introduce the tetrahydrofurfuryl group into a wide range of molecular scaffolds.[1]
This guide will dissect the chemistry of THFC, providing a technical foundation for its application in the synthesis of next-generation agrochemicals.
Physicochemical Profile and Core Reactivity
Understanding the fundamental properties and chemical behavior of THFC is essential for its effective use in synthesis.
Key Physicochemical Properties
The properties of THFC make it a versatile reagent in various reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)oxolane | [1][7] |
| CAS Number | 3003-84-7 | [2][5] |
| Molecular Formula | C₅H₉ClO | [5] |
| Molecular Weight | 120.58 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 150-151 °C | [2] |
| Density | 1.11 g/mL at 25 °C | [2] |
| Solubility | Not miscible or difficult to mix with water; Soluble in organic solvents. | [2][5] |
Dominant Reaction Mechanism: Nucleophilic Substitution
The synthetic utility of THFC is primarily driven by its reactivity as a primary alkyl halide. The carbon atom bonded to the chlorine is electrophilic and highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This transformation overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
The causality for this pathway preference is clear: the primary nature of the electrophilic carbon sterically favors the backside attack characteristic of an Sₙ2 reaction, while the formation of a primary carbocation for an Sₙ1 pathway is energetically unfavorable. This predictable reactivity is invaluable in synthesis, as it allows for the controlled formation of C-N, C-O, and C-S bonds, attaching the tetrahydrofurfuryl moiety to various heterocyclic cores common in agrochemicals.[1]
Caption: Generalized Sₙ2 reaction pathway for this compound.
Core Applications in Agrochemical Synthesis
THFC serves as a key intermediate for introducing the tetrahydrofurfuryl group into molecules across all major classes of crop protection chemicals.[2][3][4][5]
Fungicide Synthesis: The Pyrazole Carboxamide Class
Pyrazole-based structures are foundational to many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[8][9] The introduction of an N-alkyl substituent, such as the tetrahydrofurfuryl group, is a common strategy to modulate the compound's activity spectrum and systemicity. THFC is an ideal reagent for this N-alkylation step.
The synthesis involves the reaction of a pyrazole heterocycle (which is nucleophilic at the ring nitrogen) with THFC, typically in the presence of a base to neutralize the HCl byproduct. This creates a key intermediate which is then further functionalized, often by amidation, to yield the final active ingredient.
References
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- 6. ams.usda.gov [ams.usda.gov]
- 7. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
The Cornerstone Intermediate: A Technical Guide to Tetrahydrofurfuryl Chloride in Pharmaceutical Manufacturing
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the pivotal role of Tetrahydrofurfuryl chloride (THFC) as a versatile intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document delves into the chemical principles, strategic applications, and practical methodologies that underscore the importance of this unique building block. We will examine the synthesis of THFC, its key reactive properties, and its application in the construction of complex pharmaceutical agents, providing both theoretical understanding and actionable protocols.
Introduction: The Strategic Value of the Tetrahydrofurfuryl Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Its presence can favorably influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. This compound (C₅H₉ClO), a colorless to pale yellow liquid, serves as a primary and highly effective reagent for introducing this valuable tetrahydrofurfuryl group into a molecular framework.[2][3][4] As a primary alkyl halide, its reactivity is dominated by nucleophilic substitution, making it a versatile building block for creating a wide array of chemical bonds.[1] This guide will illuminate the pathways from this fundamental intermediate to complex drug architectures.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 3003-84-7 | [3][4] |
| Molecular Formula | C₅H₉ClO | [3] |
| Molecular Weight | 120.58 g/mol | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [3][4] |
| Boiling Point | 150-151 °C | [3] |
| Density | 1.11 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.455 | [3] |
| Solubility | Soluble in organic solvents, insoluble or difficult to mix with water. | [4] |
Synthesis of this compound: A Tale of Two Reagents
The most prevalent and industrially scalable synthesis of this compound begins with the readily available precursor, tetrahydrofurfuryl alcohol. This conversion is typically achieved through chlorination, with thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) being the most common reagents.[1]
Chlorination with Thionyl Chloride (SOCl₂)
The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a widely adopted method due to its efficiency and the convenient nature of its byproducts.[5]
Causality of Reagent Choice: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[5] This simplifies the purification process, as these gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion and resulting in a cleaner crude product.[5] The reaction is often carried out in the presence of a base like pyridine to neutralize the generated HCl.[1]
Reaction Mechanism:
Caption: Mechanism of alcohol chlorination using thionyl chloride.
Chlorination with Phosphorus Trichloride (PCl₃)
An alternative, historically significant method involves the use of phosphorus trichloride.[1]
Causality of Reagent Choice: While effective, PCl₃ is generally less favored than SOCl₂ in many modern applications because its byproduct, phosphorous acid (H₃PO₃), is a non-volatile solid, which can complicate product isolation and purification. However, for certain substrates, PCl₃ may offer advantages in terms of reactivity or selectivity.
Experimental Protocol: Synthesis of this compound from Tetrahydrofurfuryl Alcohol using Thionyl Chloride
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), place tetrahydrofurfuryl alcohol and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of thionyl chloride in diethyl ether dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, add pyridine dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Key Reactions and Mechanistic Insights
As a primary alkyl halide, this compound's reactivity is dominated by bimolecular nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of the tetrahydrofurfuryl moiety onto a diverse range of nucleophiles.
Caption: Generalized SN2 reaction of this compound.
Synthesis of Tetrahydrofurfurylamines
The reaction of this compound with ammonia or primary/secondary amines is a direct route to valuable tetrahydrofurfurylamines, which are themselves important pharmaceutical intermediates.[1]
Causality of Experimental Choices: The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. A polar aprotic solvent like acetonitrile or DMF is often used to dissolve the reactants and facilitate the SN2 reaction. A non-nucleophilic base, such as potassium carbonate, is employed to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Experimental Protocol: Synthesis of N-Ethyl-tetrahydrofurfurylamine
Materials:
-
This compound
-
Ethylamine (solution in a suitable solvent like THF or ethanol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add this compound, acetonitrile, and potassium carbonate.
-
With stirring, add the solution of ethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, can be employed to synthesize tetrahydrofurfuryl ethers by reacting THFC with an alkoxide.[6][7] These ethers can be found in various biologically active molecules.
Causality of Experimental Choices: The alkoxide is typically generated in situ by reacting an alcohol with a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[6] The use of a primary alkyl halide like THFC is ideal for the Williamson ether synthesis, as it minimizes the competing E2 elimination reaction that can be problematic with secondary and tertiary halides.[7]
Experimental Protocol: Synthesis of Ethyl Tetrahydrofurfuryl Ether
Materials:
-
This compound
-
Ethanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, add sodium hydride to anhydrous THF.
-
Cool the suspension in an ice bath and slowly add ethanol dropwise. Allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of this compound in anhydrous THF dropwise to the freshly prepared sodium ethoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting ether by distillation.
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, tetrahydrofurfurylmagnesium chloride. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This opens up a vast array of possibilities for constructing more complex molecular architectures.
Causality of Experimental Choices: The formation of a Grignard reagent requires an aprotic ether solvent, typically diethyl ether or THF, which stabilizes the Grignard reagent.[8] The reaction is initiated by the reaction of the alkyl halide with magnesium metal.
Case Studies: The Tetrahydrofurfuryl Moiety in Marketed Drugs
While direct synthetic routes starting from this compound for many blockbuster drugs are not always publicly detailed, the presence of the tetrahydrofurfuryl scaffold in several important pharmaceuticals highlights the significance of intermediates like THFC.
Alfuzosin
Alfuzosin is an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. Its structure contains a tetrahydrofuroyl amide moiety. The synthesis of Alfuzosin involves the key intermediate tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide.[2][9] This intermediate is prepared from tetrahydrofuroic acid, which can be derived from tetrahydrofurfuryl alcohol, the precursor to THFC. This underscores the importance of the tetrahydrofuran ring system in the final drug structure.
Naftidrofuryl
Naftidrofuryl is a vasodilator used in the management of peripheral and cerebral vascular disorders. The synthesis of Naftidrofuryl involves the key intermediate diethyl tetrahydrofurfuryl propionate, which is synthesized from tetrahydrofurfuryl alcohol.[10] This again demonstrates the utility of the tetrahydrofurfuryl group in constructing therapeutically active molecules.
Safety and Handling
This compound is a flammable liquid and an irritant. Proper safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical manufacturing. Its ability to readily introduce the tetrahydrofurfuryl moiety through robust and well-understood SN2 reactions makes it a cornerstone building block for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of drug discovery and development. The continued exploration of new synthetic methodologies and applications for THFC will undoubtedly lead to the discovery of novel and improved therapeutic agents.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 9. Alfuzosin synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
environmental fate and biodegradability of Tetrahydrofurfuryl chloride
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tetrahydrofurfuryl Chloride
Foreword: Navigating Data Gaps in Environmental Risk Assessment
As a Senior Application Scientist, it is imperative to address the environmental impact of chemical intermediates used in modern industry. This compound (CAS No. 3003-84-7) is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] While its utility is well-documented, a comprehensive understanding of its environmental fate and biodegradability remains a critical knowledge gap. Direct experimental data on the environmental persistence and degradation of this compound is notably scarce in publicly available literature.[4]
This guide, therefore, adopts a dual-pronged approach. Firstly, it synthesizes the available physicochemical data and predicts the likely environmental behavior of this compound by drawing logical parallels with structurally related and better-studied compounds, namely its parent alcohol, Tetrahydrofurfuryl alcohol (THFA), and the parent ether, Tetrahydrofuran (THF). Secondly, it provides a robust framework for researchers and industry professionals to empirically determine the biodegradability of this compound through established, internationally recognized protocols. This document is designed not as a final statement, but as a technical primer and a call to action for the scientific community to generate the data necessary for a complete environmental risk assessment.
Physicochemical Profile of this compound
A molecule's environmental distribution and reactivity are fundamentally governed by its physical and chemical properties. This compound is a colorless to slightly yellow liquid characterized by a tetrahydrofuran ring with a chloromethyl substituent.[1][5]
| Property | Value | Source(s) |
| CAS Number | 3003-84-7 | [1][2][6] |
| Molecular Formula | C₅H₉ClO | [1][2][6] |
| Molecular Weight | 120.58 g/mol | [1][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 150-151 °C | [3][6] |
| Density | 1.11 g/mL at 25 °C | [3][6] |
| Vapor Pressure | 4.88 mmHg at 25 °C | [6] |
| Flash Point | 47 °C | [6] |
| Water Solubility | Not miscible or difficult to mix | [2][3][6] |
| Log Kow | No experimental data available |
Its limited water solubility suggests a potential for partitioning to soil, sediment, or sludge in aquatic environments. The vapor pressure indicates that volatilization to the atmosphere could be a relevant, albeit minor, transport pathway.
Predicted Environmental Fate: Abiotic Degradation Pathways
Abiotic processes, such as hydrolysis and photolysis, are often the initial transformation steps for chemicals released into the environment.
Hydrolysis
As a primary alkyl halide, this compound is susceptible to nucleophilic substitution reactions.[8] In aquatic environments, the most prevalent nucleophile is water. Hydrolysis is therefore anticipated to be a significant abiotic degradation pathway. The reaction would involve the displacement of the chloride ion by a hydroxyl group, yielding Tetrahydrofurfuryl alcohol (THFA) and hydrochloric acid.[8]
It is important to note that the reactivity of the chlorine atom in this compound is considered to be lower than that in the aromatic analogue, furfuryl chloride.[8] This is due to the saturated nature of the tetrahydrofuran ring, which does not offer resonance stabilization of the transition state.[8] Consequently, while hydrolysis is expected, its rate may be moderate and will be highly dependent on environmental conditions such as pH and temperature.
Photolysis
Predicted Environmental Fate: Biotic Degradation Pathways
The ultimate fate of many organic compounds is determined by microbial degradation. While no studies have directly addressed the biodegradability of this compound, a scientifically sound hypothesis can be formulated based on its predicted hydrolysis product (THFA) and the known metabolic pathways of related compounds.
The Central Role of Hydrolysis as an Initiating Step
The initial abiotic or biotic hydrolysis to THFA is the most probable first step in the biodegradation cascade. THFA is widely reported to be a readily biodegradable substance.[12][13] Therefore, the overall biodegradability of this compound is likely to be rate-limited by this initial conversion.
Microbial Degradation of Tetrahydrofurfuryl Alcohol (THFA)
Once formed, THFA can be utilized by various microorganisms as a sole source of carbon and energy. The bacterium Ralstonia eutropha has been shown to efficiently degrade THFA, tolerating concentrations up to 200 mM.[12][14] The degradation is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase, which oxidizes THFA to tetrahydrofuran-2-carboxylic acid.[14]
Proposed Metabolic Pathway
Further degradation would likely proceed via ring cleavage, a mechanism observed in the microbial metabolism of THF. Studies on THF-degrading bacterial consortia have shown that the pathway involves hydroxylation-induced ring-opening to yield 4-hydroxybutanal, which is subsequently oxidized and ultimately mineralized to carbon dioxide and water.[15][16]
A proposed, logical pathway for the complete aerobic mineralization of this compound is presented below.
Caption: Proposed aerobic degradation pathway for this compound.
A Framework for Determining "Ready Biodegradability": The OECD 301 Guideline Series
To move from prediction to empirical fact, standardized testing is essential. The OECD Guideline for the Testing of Chemicals, Test No. 301, provides a suite of stringent methods to determine the "ready biodegradability" of chemical substances in an aerobic aqueous medium.[17][18] A substance classified as "readily biodegradable" is expected to undergo rapid and ultimate degradation in the environment.[19]
Core Principles of OECD 301 Tests
These tests share common principles:
-
A solution or suspension of the test chemical is incubated in a mineral medium.[20]
-
The medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).[19]
-
The test is run for 28 days under aerobic conditions in the dark or diffuse light.[20]
-
Degradation is measured by analyzing a summary parameter, such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[17]
-
Parallel tests are run with a reference substance (to validate the test procedure) and a blank (to account for the activity of the inoculum itself).[20]
The Six Methods of OECD 301
The guideline comprises six distinct methods, the choice of which depends on the properties of the test substance (e.g., solubility, volatility).[17][20]
| Method | Name | Measurement Principle | Suitable For |
| 301 A | DOC Die-Away | DOC Removal | Soluble, non-volatile substances |
| 301 B | CO₂ Evolution Test | CO₂ Production | Poorly soluble, non-volatile substances |
| 301 C | MITI (I) Test | O₂ Consumption | High degree of analytical precision required |
| 3.1 D | Closed Bottle Test | O₂ Consumption | Volatile substances |
| 301 E | Modified OECD Screening | DOC Removal | Soluble, non-volatile substances |
| 301 F | Manometric Respirometry | O₂ Consumption | Soluble substances |
Given this compound's low water solubility and potential for volatility, the OECD 301 D (Closed Bottle Test) or OECD 301 F (Manometric Respirometry Test) would be highly appropriate methods.
Pass Criteria and the "10-Day Window"
To be classified as "readily biodegradable," a substance must meet a specific pass level within the 28-day test period. Crucially, this pass level must be reached within a 10-day window .[19][21]
-
Pass Levels:
-
10-Day Window: This window begins when biodegradation first reaches 10% and ends 10 days later (but still within the 28-day test duration). The pass level must be achieved within this window.[19] This criterion ensures that degradation is swift once initiated and not a slow, gradual process.
Experimental Workflow for Biodegradability Assessment
The following diagram outlines a typical workflow for assessing the ready biodegradability of a substance like this compound using an OECD 301 method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 3003-84-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [myskinrecipes.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. | Semantic Scholar [semanticscholar.org]
- 11. Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ams.usda.gov [ams.usda.gov]
- 13. Tetrahydrofurfuryl Alcohol - IFC [furan.com]
- 14. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 21. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
A Technical Guide to the Synthesis of Tetrahydrofurfuryl Chloride: From Historical Foundations to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofurfuryl chloride (THFC), a versatile cyclic halide, serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from the reactive chloromethyl group appended to a stable tetrahydrofuran ring, enabling the introduction of the tetrahydrofurfuryl moiety into more complex molecular architectures.[3] This guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a critical analysis of classical methods and a glimpse into modern advancements. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with a comprehensive understanding of this important building block.
Introduction: The Significance of a Versatile Intermediate
This compound, with the chemical formula C₅H₉ClO, is a primary alkyl halide characterized by a chloromethyl group attached to the 2-position of a tetrahydrofuran ring.[3] This structural motif makes it a valuable alkylating agent, primarily undergoing bimolecular nucleophilic substitution (SN2) reactions.[3] The tetrahydrofuran moiety itself is a significant pharmacophore found in numerous FDA-approved drugs, highlighting the importance of intermediates like THFC in medicinal chemistry.[3] Furthermore, with its precursor, tetrahydrofurfuryl alcohol, being derivable from biomass-derived furfural, THFC plays a role in the broader context of sustainable and green chemistry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3003-84-7 | [4][5] |
| Molecular Formula | C₅H₉ClO | [5] |
| Molecular Weight | 120.58 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 150-151 °C | [6] |
| Density | 1.11 g/mL at 25 °C | [6] |
| Flash Point | 47 °C | [6] |
| Refractive Index | n20/D 1.455 | [6] |
Historical Synthesis Methods: The Classical Approaches
The synthesis of this compound is historically rooted in the straightforward chlorination of its parent alcohol, tetrahydrofurfuryl alcohol. Two principal reagents have dominated this transformation for decades: thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]
The Thionyl Chloride Route: A Workhorse of Chlorination
The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a widely adopted and efficient method for the preparation of this compound.[3] This method is often favored due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[7]
The conversion of a primary alcohol like tetrahydrofurfuryl alcohol with thionyl chloride typically proceeds through an SN2-like mechanism.[7][8] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the generated HCl.[3] The base also plays a crucial role in the stereochemical outcome, promoting inversion of configuration.[9][10]
The mechanism can be delineated into the following key steps:
-
Formation of an Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion, yielding the neutral alkyl chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group.[10]
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in a backside attack (SN2). This leads to the formation of the alkyl chloride with an inversion of stereochemistry at the reaction center.
-
Decomposition of the Leaving Group: The leaving group decomposes into the stable gaseous products, sulfur dioxide and a chloride ion.[10]
Diagram 1: Mechanism of Tetrahydrofurfuryl Alcohol Chlorination with Thionyl Chloride
Caption: Reaction mechanism of alcohol chlorination using thionyl chloride.
The following is a representative laboratory-scale procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
Tetrahydrofurfuryl alcohol (freshly distilled)
-
Thionyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place freshly distilled tetrahydrofurfuryl alcohol and pyridine, dissolved in an anhydrous solvent like diethyl ether.[6]
-
Cool the flask in an ice bath to 0-5 °C.
-
Add thionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture again in an ice bath and cautiously add water to quench any unreacted thionyl chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation.
The Phosphorus Trichloride Pathway
An alternative, historically significant method for the synthesis of this compound involves the use of phosphorus trichloride (PCl₃).[3] This reagent is also effective for converting primary and secondary alcohols to their corresponding alkyl chlorides.
The reaction of an alcohol with PCl₃ is also a nucleophilic substitution. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a chloride ion.
Table 2: Comparison of Thionyl Chloride and Phosphorus Trichloride Methods
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Byproducts | SO₂ (gas), HCl (gas) | H₃PO₃ (phosphorous acid - a viscous liquid) |
| Workup | Generally simpler due to gaseous byproducts. | More complex workup required to remove the non-volatile phosphorous acid. |
| Stoichiometry | 1 mole of SOCl₂ per mole of alcohol. | 1 mole of PCl₃ for 3 moles of alcohol. |
| Reaction Conditions | Often requires a base (e.g., pyridine). | Can often be performed without a base. |
| Scope | Broadly applicable for primary and secondary alcohols. | Also effective for primary and secondary alcohols. |
Modern Synthetic Approaches and Process Optimization
While the classical methods remain prevalent, research continues to explore more efficient, safer, and environmentally friendly synthetic routes.
Organocatalytic Chlorination
Recent advancements have focused on the development of organocatalytic systems for the chlorination of alcohols. These methods can offer high yields under mild conditions and avoid the use of stoichiometric amounts of potentially hazardous reagents. For primary alcohols, such as tetrahydrofurfuryl alcohol, high yields have been reported using these catalytic systems.[3]
Flow Chemistry
The application of continuous flow technology to the synthesis of this compound offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined scale-up.
Analytical Characterization and Quality Control
The purity of this compound is crucial for its subsequent applications. Gas chromatography (GC) is a primary analytical technique for assessing its purity and identifying any byproducts or unreacted starting materials.[3] A flame ionization detector (FID) is commonly employed for its high sensitivity to organic compounds. For definitive identification of impurities, GC coupled with mass spectrometry (GC-MS) is the method of choice.[3]
Safety and Handling
This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[6][11] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[12] Keep away from sources of ignition and store in a cool, dry, and well-ventilated area in a tightly closed container.[12]
Conclusion
The synthesis of this compound is a well-established process, with the thionyl chloride-mediated chlorination of tetrahydrofurfuryl alcohol remaining a cornerstone of both laboratory and industrial production. A thorough understanding of the reaction mechanism and experimental parameters is critical for achieving high yields and purity. As the chemical industry continues to evolve, the development of more sustainable and efficient synthetic methodologies, such as those employing catalysis and flow chemistry, will undoubtedly shape the future production of this versatile and valuable chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wiche.edu [wiche.edu]
- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 4. This compound | 3003-84-7 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. reactionweb.io [reactionweb.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Amines using Tetrahydrofurfuryl Chloride
Introduction: The Strategic Importance of the Tetrahydrofurfuryl Moiety
In the landscape of modern drug discovery and agrochemical development, the tetrahydrofurfuryl scaffold has emerged as a privileged structural motif. Its incorporation into molecules can significantly enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional architecture that can improve binding affinity to biological targets. Tetrahydrofurfuryl chloride, a primary alkyl halide, serves as a versatile and reactive building block for introducing this valuable moiety onto nucleophilic substrates, particularly amines, through N-alkylation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the N-alkylation of primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and address common challenges such as overalkylation and purification.
Mechanistic Considerations: An SN2 Pathway and the Challenge of Overalkylation
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the tetrahydrofuran ring. This concerted step results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
A critical challenge in the N-alkylation of primary amines is the potential for overalkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt. Careful control of reaction conditions is therefore paramount to achieve selective mono-alkylation.
Core Protocol: N-Alkylation of Amines with this compound
This section outlines general protocols for the N-alkylation of both primary and secondary amines. Specific examples with representative amines are provided to illustrate the practical application of these methods.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines.
Protocol 1: Mono-N-Alkylation of a Primary Amine (Example: Benzylamine)
This protocol is optimized to favor the formation of the secondary amine by using an excess of the primary amine.
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add benzylamine (2.0-3.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
With vigorous stirring, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the this compound has been consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(tetrahydrofuran-2-ylmethyl)benzylamine.
Protocol 2: N-Alkylation of a Secondary Amine (Example: Morpholine)
For secondary amines, overalkylation to the tertiary amine is the desired outcome, so a 1:1 stoichiometry is often employed.
Materials:
-
Morpholine
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add morpholine (1.1 equivalents) and anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(tetrahydrofuran-2-ylmethyl)morpholine.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound.
| Amine Substrate | Amine:Chloride Ratio | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Aniline | 2:1 | K₂CO₃ | DMF | 80 | 6-12 | N-(tetrahydrofuran-2-ylmethyl)aniline |
| Piperidine | 1.1:1 | Et₃N | THF | 25-50 | 12-24 | 1-(tetrahydrofuran-2-ylmethyl)piperidine |
| Benzylamine | 3:1 | K₂CO₃ | CH₃CN | Reflux | 4-8 | N-(tetrahydrofuran-2-ylmethyl)benzylamine |
| Morpholine | 1.1:1 | Et₃N | DCM | 0 to 25 | 12-24 | 4-(tetrahydrofuran-2-ylmethyl)morpholine |
Troubleshooting and Scientific Insights
-
Controlling Overalkylation: The key to selective mono-alkylation of primary amines is to maintain a low concentration of the alkylating agent relative to the amine. Using a significant excess of the primary amine is the most straightforward strategy. Alternatively, a slow, controlled addition of this compound via a syringe pump can be effective.
-
Choice of Base: An inorganic base like potassium carbonate is often preferred for primary amines as it is easily removed by filtration. For secondary amines, a soluble organic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction.
-
Solvent Selection: Aprotic polar solvents such as acetonitrile, DMF, or THF are generally good choices for SN2 reactions as they can solvate the cation of the intermediate ammonium salt.
-
Reaction Monitoring: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts.
Safety Precautions
This compound is a flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[1][2] It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames.[1][2]
Visualization of the Reaction Mechanism
Caption: SN2 mechanism for N-alkylation of an amine.
References
Application Notes and Protocols for the Synthesis of Tetrahydrofurfuryl Esters Using Tetrahydrofurfuryl Chloride
Introduction: The Versatility and Importance of Tetrahydrofurfuryl Esters
Tetrahydrofurfuryl esters are a class of organic compounds valued for their diverse applications across various industries. These esters are derived from tetrahydrofurfuryl alcohol (THFA), a bio-based solvent produced from the hydrogenation of furfural, which is obtained from agricultural byproducts like corncobs and sugarcane bagasse.[1] This renewable origin makes them attractive "green" alternatives in many formulations.
The applications of tetrahydrofurfuryl esters are extensive, ranging from their use as fragrance and flavoring agents in cosmetics and food products to their role as specialty solvents and plasticizers.[1] For instance, they are utilized in the production of UV-curable coatings, adhesives, and in the formulation of pharmaceuticals and agrochemicals.[1] The tetrahydrofuran moiety imparts unique solvency characteristics and contributes to the biodegradability of these compounds.
This document provides a detailed guide for the synthesis of tetrahydrofurfuryl esters, with a primary focus on the versatile and efficient route starting from tetrahydrofurfuryl chloride. An alternative pathway commencing from tetrahydrofurfuryl alcohol and an acyl chloride is also presented. These protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the underlying chemical principles to empower users to adapt and optimize these methods for their specific needs.
Synthetic Strategies for Tetrahydrofurfuryl Esters
Two primary and reliable synthetic routes for the preparation of tetrahydrofurfuryl esters are detailed herein:
Route A: Nucleophilic Substitution of this compound with Carboxylates. This is the principal focus of this guide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is highly effective for primary alkyl halides like this compound.
Route B: Esterification of Tetrahydrofurfuryl Alcohol with Acyl Chlorides. This is a classic and robust method for ester formation, particularly useful when the corresponding acyl chloride is readily available.
Route A: Synthesis via Nucleophilic Substitution of this compound
Scientific Principle and Rationale
This synthetic approach is analogous to the well-established Williamson ether synthesis.[2][3][4][5] In this case, instead of an alkoxide, a carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the tetrahydrofuran ring.[2] this compound is an ideal substrate for this SN2 reaction due to it being a primary alkyl halide, which minimizes competing elimination reactions.[2][5]
The carboxylate nucleophile is typically generated in situ by reacting the corresponding carboxylic acid with a suitable base. To overcome potential solubility issues between the carboxylate salt (often polar) and the this compound in an organic solvent, a phase transfer catalyst (PTC) can be employed.[6] The PTC, typically a quaternary ammonium salt, facilitates the transport of the carboxylate anion into the organic phase where the reaction occurs.[5][6]
Reaction Mechanism: SN2 Attack of Carboxylate on this compound
Caption: SN2 mechanism for tetrahydrofurfuryl ester synthesis.
Experimental Protocol: General Procedure for the Synthesis of Tetrahydrofurfuryl Esters from this compound
This protocol provides a general method that can be adapted for various carboxylic acids.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Molar Ratio |
| Carboxylic Acid (R-COOH) | Ester Precursor | 1.0 eq |
| This compound | Alkylating Agent | 1.0 - 1.2 eq |
| Base (e.g., K₂CO₃, NaH) | Deprotonation of Carboxylic Acid | 1.2 - 1.5 eq |
| Phase Transfer Catalyst (e.g., TBAB) | Facilitates Reaction | 0.05 - 0.1 eq |
| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | - |
| Diethyl Ether / Ethyl Acetate | Extraction | - |
| Saturated NaHCO₃ solution | Work-up | - |
| Brine | Work-up | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The volume should be sufficient to ensure good stirring.
-
Addition of this compound: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate is present, filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Work-up: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the pure tetrahydrofurfuryl ester.
Route B: Synthesis via Esterification of Tetrahydrofurfuryl Alcohol with Acyl Chlorides
Scientific Principle and Rationale
This is a highly efficient and often rapid method for ester synthesis. The reaction involves the nucleophilic attack of the hydroxyl group of tetrahydrofurfuryl alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Esterification of THFA with an acyl chloride.
Experimental Protocol: General Procedure for the Synthesis of Tetrahydrofurfuryl Benzoate
This protocol is exemplified by the synthesis of tetrahydrofurfuryl benzoate.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Molar Ratio |
| Tetrahydrofurfuryl Alcohol | Alcohol Source | 1.0 eq |
| Benzoyl Chloride | Acylating Agent | 1.0 - 1.1 eq |
| Pyridine | Base/Solvent | 1.5 - 2.0 eq |
| Dichloromethane (DCM) | Solvent (optional) | - |
| 1 M HCl solution | Work-up | - |
| Saturated NaHCO₃ solution | Work-up | - |
| Brine | Work-up | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tetrahydrofurfuryl alcohol (1.0 eq) in pyridine (2.0 eq). Cool the mixture in an ice bath (0 °C).
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl solution to neutralize the excess pyridine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield pure tetrahydrofurfuryl benzoate.
Overall Experimental Workflow
Caption: General workflow for tetrahydrofurfuryl ester synthesis.
Conclusion
The synthesis of tetrahydrofurfuryl esters via the nucleophilic substitution of this compound offers a robust and versatile method, particularly when enhanced by phase transfer catalysis. This approach, along with the alternative esterification of tetrahydrofurfuryl alcohol with acyl chlorides, provides chemists with reliable strategies to access this valuable class of bio-based compounds. The protocols detailed in this guide are intended to serve as a strong foundation for further exploration and optimization in both academic and industrial research settings.
References
Strategic Nucleophilic Substitution with Tetrahydrofurfuryl Chloride: A Protocol for Synthesizing Novel Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
Tetrahydrofurfuryl chloride is a versatile and valuable building block in modern organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a primary alkyl chloride appended to a tetrahydrofuran ring, makes it an ideal substrate for nucleophilic substitution reactions. This document provides a comprehensive guide to performing nucleophilic substitution on this compound, with a focus on the Sₙ2 pathway. It delves into the mechanistic underpinnings, explains the rationale behind protocol choices, and offers a detailed, field-proven experimental procedure designed for reproducibility and safety.
Introduction: Mechanistic Rationale and Strategic Considerations
The reactivity of this compound is dominated by its identity as a primary alkyl halide.[2] This structural feature strongly predisposes it to the Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism.
1.1. The Sₙ2 Pathway: A Concerted and Stereospecific Reaction
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[3][4] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[5]
A key feature of the Sₙ2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[4][5] This leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[6]
Caption: Sₙ2 mechanism showing backside attack and inversion.
1.2. Critical Factors for a Successful Reaction
Several factors must be optimized to ensure a high-yielding and clean Sₙ2 reaction:
-
Nucleophile: Strong nucleophiles are required for an efficient Sₙ2 reaction.[7] The choice of nucleophile dictates the class of compound synthesized.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal.[8][9] These solvents solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[3][8]
-
Temperature: Lower to moderate temperatures generally favor substitution over the competing elimination (E2) pathway.[9] However, the reaction must have sufficient thermal energy to overcome the activation barrier.
-
Potential Side Reactions: While Sₙ2 is dominant, researchers must be aware of the potential for ring-opening of the tetrahydrofuran moiety under strongly acidic or certain nucleophilic conditions.[10][11] Careful control of pH and temperature is crucial to maintain the integrity of the heterocyclic ring.
Safety and Handling
Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.
-
This compound (CAS: 3003-84-7): This compound is a flammable liquid and vapor.[12][13] It is also an irritant, causing skin, eye, and respiratory tract irritation.[12][13][14] All manipulations must be performed in a certified chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12]
| Hazard | Precautionary Measure |
| Flammability | Keep away from ignition sources (sparks, open flames, hot surfaces).[13][14][15] Use non-sparking tools and store in a flammables-area.[12][15] |
| Irritation | Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[13][14] Ensure adequate ventilation.[12] |
| Handling | Ground and bond container and receiving equipment to prevent static discharge.[15] Keep container tightly closed when not in use.[12][13] |
Experimental Protocol: Synthesis of a Tetrahydrofurfuryl Ether
This protocol details a representative Sₙ2 reaction: the Williamson ether synthesis, reacting this compound with an alkoxide nucleophile. This example uses sodium phenoxide to synthesize Tetrahydrofurfuryl phenyl ether.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 3003-84-7 | 120.58 | 1.21 g (1.09 mL) | 10.0 |
| Phenol | 108-95-2 | 94.11 | 0.94 g | 10.0 |
| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 | 0.44 g | 11.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | ~30 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
3.2. Step-by-Step Procedure
Part A: Nucleophile Generation (Alkoxide Formation)
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (0.94 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous DMF (15 mL) via syringe. Stir the mixture until the phenol is fully dissolved.
-
Base Addition: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution or fine suspension of the alkoxide forms.
Part B: Nucleophilic Substitution 6. Substrate Addition: To the freshly prepared sodium phenoxide solution, add a solution of this compound (1.21 g, 10.0 mmol) in DMF (5 mL) dropwise via syringe over 5 minutes. 7. Heating: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 60-70 °C using an oil bath. Causality: Moderate heating increases the reaction rate to ensure completion within a reasonable timeframe without promoting significant elimination or side reactions. 8. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
Part C: Work-up and Purification 9. Quenching: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water. Causality: This step quenches any remaining reactive species and dissolves the DMF and inorganic salts into the aqueous phase. 10. Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers. Causality: The desired ether product is more soluble in the organic solvent (diethyl ether) than in water, allowing for its separation from water-soluble impurities. 11. Washing: Wash the combined organic layers with saturated aqueous ammonium chloride (1 x 30 mL) and then with brine (1 x 30 mL). Causality: The NH₄Cl wash helps to neutralize any residual base, and the brine wash begins the process of removing water from the organic layer. 12. Drying: Dry the organic layer over anhydrous magnesium sulfate.[16][17] Causality: Anhydrous salts like MgSO₄ bind to residual water, removing it from the organic solution to prevent interference with subsequent steps and product analysis. 13. Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure tetrahydrofurfuryl phenyl ether.
Caption: Experimental workflow for the synthesis of a tetrahydrofurfuryl ether.
Characterization and Troubleshooting
4.1. Expected Outcome and Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Will confirm the covalent structure, showing signals for both the tetrahydrofurfuryl and phenyl moieties.
-
FT-IR: Will show the disappearance of the broad O-H stretch from phenol and the appearance of characteristic C-O-C ether stretches.
-
GC-MS: Will confirm the molecular weight of the product and assess its purity.
4.2. Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive nucleophile (incomplete deprotonation); insufficient temperature; poor quality reagents. | Ensure reagents are anhydrous. Use fresh, high-quality sodium hydride. Confirm reaction temperature. |
| Multiple Products | Side reactions (elimination, ring-opening); over-alkylation if using amine nucleophiles. | Lower reaction temperature to disfavor elimination.[9] Ensure strict pH control to avoid ring-opening. Use a large excess of amine for amination reactions.[9] |
| Difficult Purification | Product and starting material have similar polarity; presence of mineral oil from NaH. | Optimize chromatography solvent system. Perform a hexane wash of the crude product before column to remove mineral oil. |
Conclusion
The nucleophilic substitution of this compound is a robust and reliable method for introducing the valuable tetrahydrofurfuryl moiety into a wide range of molecules. By understanding the principles of the Sₙ2 mechanism and carefully controlling key parameters such as solvent, temperature, and nucleophile choice, researchers can efficiently synthesize novel derivatives. Adherence to stringent safety protocols is paramount for the successful and safe execution of this chemistry. This guide provides a solid foundation for drug development professionals and scientists to leverage this versatile building block in their synthetic endeavors.
References
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- 7. ocw.uci.edu [ocw.uci.edu]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 17. chem.wisc.edu [chem.wisc.edu]
scale-up synthesis of Tetrahydrofurfuryl chloride derivatives
An Application Guide for the Scale-Up Synthesis of Tetrahydrofurfuryl Chloride and Its Derivatives
Abstract
This compound (THFC) is a pivotal chemical intermediate, prized for its role as a versatile building block in the synthesis of high-value products across the pharmaceutical, agrochemical, and specialty materials sectors.[1][2][3] Derived from tetrahydrofurfuryl alcohol (THFA), which is often produced from the hydrogenation of furfural—a key platform chemical from lignocellulosic biomass—THFC holds a significant position in the advancement of green and sustainable chemistry.[1][4][5] This document provides a comprehensive guide for researchers and process chemists on the scale-up synthesis of this compound and its subsequent conversion into various derivatives. We will explore the underlying chemical principles, provide detailed, field-proven protocols, address critical safety considerations, and outline robust analytical methods for quality control.
Part 1: Process Chemistry & Scale-Up of this compound
The industrial production of this compound is predominantly achieved through the chlorination of its parent alcohol, tetrahydrofurfuryl alcohol. The selection of the chlorinating agent and the precise control of reaction parameters are paramount to achieving high yield, purity, and operational safety on a large scale.
Strategic Selection of Chlorinating Agents
While several reagents can effect the conversion of primary alcohols to alkyl chlorides, thionyl chloride (SOCl₂) is the most common and efficient choice for industrial-scale synthesis of THFC.[1]
-
Thionyl Chloride (SOCl₂): This reagent is highly favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies the product work-up and purification, as the gaseous effluence can be effectively removed from the reaction vessel and neutralized in a scrubber system. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) pathway.[1][6]
-
Phosphorus Trichloride (PCl₃): A historically significant alternative, PCl₃ is also effective.[1] However, its use results in the formation of phosphorous acid (H₃PO₃) as a byproduct, which is a non-volatile liquid. The removal of this acidic residue complicates the purification process, making it less desirable for streamlined, large-scale operations.
Causality Behind Reagent Choice: The preference for thionyl chloride in a scale-up environment is a clear example of process optimization. The ease of removing gaseous byproducts directly translates to reduced cycle times, lower waste handling costs, and a more efficient overall process compared to the liquid-phase byproducts generated by reagents like PCl₃.
Process Flow Diagram for THFC Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol outlines the synthesis of THFC from THFA using thionyl chloride, a method validated for its efficiency and scalability.
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and condenser.
-
Addition funnel or pump for controlled reagent delivery.
-
Scrubber system charged with a caustic solution (e.g., sodium hydroxide) to neutralize acidic off-gases.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. |
|---|---|---|---|
| Tetrahydrofurfuryl Alcohol (THFA) | 102.13 | 1.054 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.636 | 1.1 - 1.2 |
| Pyridine (optional, catalyst/base) | 79.10 | 0.982 | 0.1 - 1.1 |
Procedure:
-
Reactor Charging: Charge the reactor with freshly distilled tetrahydrofurfuryl alcohol (1.0 eq). The use of high-purity THFA is crucial to minimize side reactions.[1] If using a base, add pyridine (1.1 eq) at this stage.
-
Inerting and Cooling: Purge the reactor with nitrogen to ensure an inert atmosphere. Begin cooling the reactor jacket to bring the internal temperature to 0-5 °C. This is critical to control the exothermic nature of the reaction.[1]
-
Thionyl Chloride Addition: Begin the slow, subsurface addition of thionyl chloride (1.1-1.2 eq) while maintaining the internal temperature below 10 °C. The off-gases (SO₂ and HCl) should be vented directly to the caustic scrubber. Causality: A slow addition rate is non-negotiable for thermal safety. A rapid addition can lead to a runaway reaction, causing a dangerous pressure buildup and potential loss of containment.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by withdrawing aliquots for Gas Chromatography (GC) analysis until the consumption of THFA is complete.
-
Work-up: Once the reaction is complete, cool the mixture. Slowly and carefully quench the reaction by adding it to ice-water.
-
Extraction and Neutralization: Transfer the quenched mixture to a separation vessel. Extract the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the crude product. Purify the crude this compound by vacuum distillation.[7] Collect the fraction boiling at approximately 44-45 °C at 13 mm Hg.[8] The final product should be a colorless to light yellow liquid.[2][3][9]
Safety & Environmental Health (EHS) Imperatives
The handling of thionyl chloride on a large scale demands stringent safety protocols.
-
Hazards: Thionyl chloride is highly corrosive to skin, eyes, and mucous membranes.[10] It reacts violently with water, releasing toxic HCl and SO₂ gas.[10][11] Inhalation can cause severe respiratory damage, including pulmonary edema, and may be fatal.[10]
-
Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a closed system.[12] A properly functioning chemical fume hood is mandatory for any open handling.[12] Emergency eyewash stations and safety showers must be readily accessible.[12][13]
-
Personal Protective Equipment (PPE): The minimum required PPE includes a full-face respirator with acid gas cartridges, a chemical-resistant suit, and gloves made of neoprene or PVC.[10][12][13] Standard lab coats and safety goggles are insufficient.
-
Waste Disposal: All thionyl chloride-contaminated materials, including empty containers, rinsates, and disposable PPE, must be collected and disposed of as hazardous waste according to institutional and governmental guidelines.[12]
Part 2: Synthesis of this compound Derivatives
The utility of THFC lies in its reactive chloromethyl group, which makes it an excellent electrophile for introducing the tetrahydrofurfuryl moiety into other molecules. Its reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) reactions.[1][14]
The Sₙ2 Reaction: A Mechanistic Overview
In an Sₙ2 reaction, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom attached to the chlorine.[1][14][15] This occurs via a backside attack, leading to a single transition state where the nucleophile-carbon bond is forming as the carbon-chlorine bond is breaking.[14] This mechanism is characteristic of primary alkyl halides like THFC.[1] It is worth noting that some reactions with THFC can be sluggish, occasionally requiring higher temperatures or stronger nucleophiles to proceed efficiently.[1][8]
Caption: General mechanism for the Sₙ2 substitution on THFC.
Protocol: Synthesis of Tetrahydrofurfuryl Amines
Tetrahydrofurfuryl amines are valuable intermediates, particularly in agrochemical and pharmaceutical synthesis.[1]
Procedure:
-
Setup: In a reactor equipped for stirring and temperature control, charge a suitable solvent (e.g., acetonitrile or THF) and the desired primary or secondary amine (e.g., diethylamine, 2.2 eq).
-
THFC Addition: Cool the amine solution to 10-15 °C and begin the controlled addition of this compound (1.0 eq).
-
Reaction: Allow the reaction to warm to ambient temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. The reaction forms a hydrochloride salt of the excess amine.
-
Monitoring & Work-up: Monitor by GC or LC-MS. Upon completion, filter off the amine hydrochloride salt. Concentrate the filtrate.
-
Purification: The crude product can be purified by vacuum distillation or by an acid-base extraction to remove any remaining starting amine.
Self-Validation & Causality: Using an excess of the nucleophilic amine serves a dual purpose: it drives the reaction equilibrium forward and acts as a base to neutralize the HCl generated during the reaction. However, when using ammonia or primary amines, there is a significant risk of overalkylation, where the newly formed amine product acts as a nucleophile itself, leading to secondary and tertiary amine byproducts.[1] Careful control of stoichiometry and temperature is required to maximize the yield of the desired primary amine.
Protocol: Grignard Reagent Formation and Reaction
The conversion of THFC to its Grignard reagent, tetrahydrofurfurylmagnesium chloride, opens up pathways for C-C bond formation.
Procedure:
-
Setup: Assemble a reactor that has been rigorously dried and equipped with a condenser, dropping funnel, and nitrogen inlet. Charge the reactor with magnesium turnings (1.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative to THF.[16]
-
Initiation: Add a small portion (approx. 5-10%) of the total this compound (1.0 eq) to the reactor. Initiation may require gentle warming or the addition of an initiator like a crystal of iodine or a few drops of 1,2-dibromoethane.[16] A successful initiation is marked by bubble formation and a gentle exotherm.
-
Grignard Formation: Once initiated, add the remaining THFC dropwise at a rate that maintains a gentle reflux. After the addition, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Slowly add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous THF.
-
Quench & Work-up: After the addition, stir for 1 hour, then quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[17] This is a milder alternative to strong acid, which helps prevent side reactions of the resulting alcohol.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic phase, and purify by chromatography or distillation.
Analytical Quality Control (QC) for Synthesis
Robust analytical methods are essential for process control and ensuring final product specifications are met.
-
Gas Chromatography (GC/GC-MS): This is the workhorse technique for scale-up. It is used to monitor the disappearance of starting materials, the appearance of the product, and to identify and quantify any byproducts or impurities.[1][18] A purity of >98% is typically achievable for THFC.[9]
-
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are indispensable for structural confirmation of the final product, ensuring the desired chemical transformation has occurred.[19]
-
Karl Fischer Titration: Crucial for determining the water content in solvents and reagents, especially for moisture-sensitive processes like Grignard reactions.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. This compound | 3003-84-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 3003-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. lanxess.com [lanxess.com]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. drexel.edu [drexel.edu]
- 13. nj.gov [nj.gov]
- 14. gacariyalur.ac.in [gacariyalur.ac.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. ijarse.com [ijarse.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Tetrahydrofurfuryl Chloride in Multi-Step Organic Synthesis
Introduction: The Strategic Role of Tetrahydrofurfuryl Chloride
This compound (THFC), with the chemical formula C₅H₉ClO, is a versatile cyclic halide that serves as a pivotal building block in modern organic synthesis.[1] Structurally, it comprises a stable five-membered tetrahydrofuran ring appended with a reactive chloromethyl group at the 2-position.[1] This combination of a stable, polar heterocyclic moiety and a primary alkyl chloride functional group makes it an invaluable synthon for introducing the tetrahydrofurfuryl group into more complex molecular architectures.[1][2] Its primary utility stems from its role as an alkylating agent in a variety of nucleophilic substitution reactions.[1][3][4]
While it is a primary alkyl halide, and thus favors bimolecular nucleophilic substitution (SN2) pathways, its reactivity is moderated.[1] Research indicates that the chlorine atom in THFC is significantly less reactive than in its aromatic analog, furfuryl chloride, due to the saturated nature of the tetrahydrofuran ring, which lacks the capacity for resonance stabilization of the transition state.[1] This nuanced reactivity profile means that reactions involving THFC may require more forcing conditions, such as higher temperatures or stronger nucleophiles, but can also offer a degree of selectivity.[1] These characteristics have established THFC as a key intermediate in the synthesis of fine chemicals, particularly for the development of pharmaceuticals and agrochemicals.[2][5][6][7]
This guide provides an in-depth exploration of THFC's applications, focusing on the causality behind experimental choices and offering detailed, field-proven protocols for its use in key synthetic transformations.
| Property | Value | Source |
| CAS Number | 3003-84-7 | [2][5] |
| Molecular Formula | C₅H₉ClO | [2][8][9] |
| Molecular Weight | 120.58 g/mol | [2][8][9] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 150-151 °C | [2][7][10] |
| Density | ~1.11 g/mL at 25 °C | [2][7][10] |
| Refractive Index | n20/D ~1.455 | [7][10] |
| Solubility | Not miscible or difficult to mix with water; soluble in organic solvents. | [5][7] |
Core Application I: Nucleophilic Substitution for Heteroatom Functionalization
The chloromethyl group of THFC is a classic electrophilic site for SN2 reactions. This pathway is fundamental to constructing C-O and C-N bonds, which are ubiquitous in pharmaceutically active molecules.
A. Synthesis of Tetrahydrofurfuryl Ethers
The Williamson ether synthesis, reacting an alkoxide with an alkyl halide, is a textbook method for forming ethers. When applying this to THFC, careful consideration of its moderated reactivity is essential for success. Direct substitution with neutral alcohols is exceedingly slow; activation of the alcohol to its corresponding alkoxide is required.[1][11]
Causality Behind the Protocol:
-
Base Selection: A strong base like sodium hydride (NaH) is used to completely deprotonate the alcohol, generating the highly nucleophilic alkoxide in situ. This is critical to drive the reaction forward, given THFC's lower reactivity.
-
Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They readily dissolve the alkoxide salt and do not possess acidic protons that would quench the nucleophile.
-
Temperature Control: Heating is often necessary to achieve a reasonable reaction rate. However, excessive temperatures can favor the competing E2 elimination pathway, leading to the formation of 2-methylenetetrahydrofuran as a byproduct.[11] Monitoring the reaction by TLC or GC is crucial to determine the optimal balance.
-
Alternative Leaving Groups: For particularly hindered or unreactive alcohols, reaction efficiency can be dramatically improved by converting the corresponding tetrahydrofurfuryl alcohol to a mesylate or tosylate intermediate, which are far better leaving groups than chloride.[11]
Caption: SN2 mechanism for Williamson ether synthesis using THFC.
Protocol 1: Synthesis of Benzyl Tetrahydrofurfuryl Ether
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add benzyl alcohol (1.0 eq.) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Addition of THFC: Add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Work-up: After completion, cool the reaction to 0 °C and cautiously quench with slow, dropwise addition of water to destroy excess NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ether.
B. Synthesis of Tetrahydrofurfuryl Amines
Direct alkylation of ammonia or amines with THFC is a straightforward approach to C-N bond formation but is plagued by a significant drawback: overalkylation.[1] The primary amine product is itself a nucleophile and can compete with the starting amine for the remaining THFC, leading to a mixture of primary, secondary, and even tertiary amines, which can be difficult to separate.
Causality Behind the Protocol:
-
Stoichiometry: Using a large excess of the amine nucleophile (e.g., 5-10 equivalents or using it as the solvent) can statistically favor the formation of the desired mono-alkylated product.
-
Alternative Strategy - Reductive Amination: A more controlled and often preferred industrial method is the reductive amination of tetrahydrofurfuryl alcohol.[12][13] This involves the oxidation of the alcohol to the corresponding aldehyde, which then forms an imine with the desired amine, followed by reduction to the final product.[12][14] This sequence avoids the issue of overalkylation entirely. For instance, reacting furfuryl alcohol with ammonia in the presence of H₂ and a Raney® Nickel catalyst can yield tetrahydrofurfurylamine with high selectivity.[13]
Caption: Direct amination of THFC showing the problematic overalkylation pathway.
Protocol 2: Synthesis of Tetrahydrofurfurylamine (via Direct Alkylation)
-
Apparatus Setup: In a sealed pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reaction: Cool the vessel in a dry ice/acetone bath and carefully condense a large excess of anhydrous ammonia (approx. 10 eq.) into it.
-
Heating: Seal the vessel and allow it to warm to room temperature behind a blast shield. Heat the vessel to 60-80 °C. The internal pressure will increase significantly; ensure the vessel is rated for the expected pressure.
-
Monitoring: Maintain heating for 24-48 hours.
-
Work-up: Cool the vessel thoroughly to below ammonia's boiling point (-33 °C) before carefully venting the excess ammonia in a well-ventilated fume hood.
-
Isolation: Add aqueous NaOH to the residue to liberate the free amine and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts, concentrate, and purify the resulting mixture of amines by fractional distillation or column chromatography. Note: Due to overalkylation, yields of the primary amine may be moderate.
Core Application II: Grignard Reagent Formation for C-C Bonds
The conversion of THFC into its corresponding Grignard reagent, (tetrahydrofuran-2-yl)methylmagnesium chloride, opens the door to a vast array of carbon-carbon bond-forming reactions. This transformation converts the electrophilic carbon of the C-Cl bond into a highly nucleophilic one.[15]
Causality Behind the Protocol:
-
Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be instantly quenched by any protic source, including water from the atmosphere or residual moisture in the solvent or on the glassware.[16] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent Role: Ethereal solvents like THF or diethyl ether are essential.[16] The lone pair electrons on the ether oxygen coordinate to the magnesium atom, stabilizing the Grignard reagent in solution and preventing its precipitation.[16]
-
Initiation: The reaction between the alkyl halide and the magnesium metal surface can sometimes be difficult to initiate.[17] This can be overcome by adding a small crystal of iodine, which activates the magnesium surface, or by crushing the magnesium turnings in situ to expose a fresh, unoxidized surface.
Caption: Workflow for the formation and reaction of a THFC-derived Grignard reagent.
Protocol 3: Synthesis of 1,1-dimethyl-1-((tetrahydrofuran-2-yl)methyl)ethanol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initiation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed, then allow to cool.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the THFC solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle exotherm. If it does not start, gentle heating may be required.
-
Addition: Once the reaction is initiated, add the remaining THFC solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction will occur.
-
Work-up: After the addition is complete, stir for an additional hour at room temperature. Then, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by distillation or column chromatography.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is a flammable liquid and vapor.[8][18][19][20] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][19][20]
-
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[18][19] Use non-sparking tools and explosion-proof equipment.[18][19]
-
Ground and bond containers when transferring material to prevent static discharge.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[2][8][19] Recommended storage temperature is often 2-8 °C.[2][5][10]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8][19] If inhaled, move to fresh air.[18][19]
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. wiche.edu [wiche.edu]
- 7. This compound | 3003-84-7 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound [webbook.nist.gov]
- 10. chembk.com [chembk.com]
- 11. Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 18. Page loading... [wap.guidechem.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Synthesis of Agrochemicals Utilizing Tetrahydrofurfuryl Derivatives
Introduction: The Versatility of the Tetrahydrofurfuryl Scaffold in Modern Agrochemicals
The tetrahydrofurfuryl moiety, a saturated five-membered cyclic ether, is a valuable building block in the synthesis of a variety of specialty chemicals, including agrochemicals.[1][2] Its utility stems from its unique physicochemical properties, which can enhance the solubility, stability, and biological activity of the final product.[2] Tetrahydrofurfuryl chloride (2-(chloromethyl)tetrahydrofuran), a reactive derivative, serves as a key intermediate for introducing this beneficial scaffold into more complex molecules through nucleophilic substitution reactions.[3] This document provides a detailed protocol for the synthesis of the neonicotinoid insecticide Dinotefuran, which incorporates a tetrahydrofurfuryl substructure. While a common industrial synthesis of the key intermediate, (tetrahydrofuran-3-yl)methanamine, often starts from precursors other than this compound, the final coupling step to produce Dinotefuran is illustrative of the types of transformations that tetrahydrofurfuryl-containing intermediates undergo.
Featured Agrochemical: Dinotefuran
Dinotefuran is a third-generation neonicotinoid insecticide known for its broad-spectrum activity against a variety of sucking insects, including aphids, whiteflies, and leafhoppers. Its mode of action involves the disruption of the insect's nervous system by acting as an agonist of the nicotinic acetylcholine receptor. The inclusion of the tetrahydrofurfuryl group is crucial for its systemic properties and efficacy.
Synthetic Pathway Overview: The Final Step in Dinotefuran Synthesis
The culminating step in the synthesis of Dinotefuran involves the reaction of the key intermediate, (tetrahydrofuran-3-yl)methanamine, with 1,3-dimethyl-2-nitroisourea. This reaction is a bimolecular nucleophilic substitution (SN2) where the primary amine of the tetrahydrofurfuryl derivative attacks the electrophilic carbon of the isourea, displacing a leaving group to form the final product.
Figure 1: Workflow for the final step in Dinotefuran synthesis.
Experimental Protocol: Synthesis of Dinotefuran
This protocol is adapted from the synthetic methodology described in Chinese patent CN106349196A.[1]
Materials and Equipment:
-
(Tetrahydrofuran-3-yl)methanamine (95% purity)
-
1,3-Dimethyl-2-nitroisourea
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vessel with stirring and temperature control
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 13.5 g of (tetrahydrofuran-3-yl)methanamine (95% purity) and 100 g of a saturated sodium chloride solution.
-
Cooling: Cool the mixture to a temperature between -8°C and -5°C with constant stirring.
-
Addition of Base and Reagent: To the cooled mixture, add 6 g of sodium hydroxide, followed by the addition of 21 g of 1,3-dimethyl-2-nitroisourea.
-
Reaction: Maintain the reaction temperature at -5°C and continue stirring for 10-15 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the conversion of (tetrahydrofuran-3-yl)methanamine is greater than 98%.
-
Work-up and Isolation: Upon completion, filter the reaction mixture.
-
Drying: Dry the collected solid to obtain the final product, Dinotefuran.
Expected Results:
Following this protocol, approximately 23.6 g of Dinotefuran with a purity of 98% (as determined by LC) can be obtained, corresponding to a yield of approximately 90%.[1]
Data Summary
| Parameter | Value |
| Starting Material 1 | (Tetrahydrofuran-3-yl)methanamine (95%) |
| Starting Material 2 | 1,3-Dimethyl-2-nitroisourea |
| Base | Sodium Hydroxide |
| Solvent | Saturated Sodium Chloride Solution |
| Reaction Temperature | -5°C |
| Reaction Time | 10-15 hours |
| Theoretical Yield | ~26.2 g |
| Actual Yield | 23.6 g |
| Purity (LC) | 98% |
| Molar Yield | ~90% |
Scientific Rationale and Mechanistic Insights
The synthesis of Dinotefuran from (tetrahydrofuran-3-yl)methanamine and 1,3-dimethyl-2-nitroisourea is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The primary amine of the (tetrahydrofuran-3-yl)methanamine acts as the nucleophile, attacking the electrophilic carbon atom of the 1,3-dimethyl-2-nitroisourea. The reaction is facilitated by the presence of a base (sodium hydroxide), which can deprotonate the amine to increase its nucleophilicity, although the primary amine is already a sufficiently strong nucleophile for this transformation. The low reaction temperature is likely employed to control the exothermicity of the reaction and to minimize potential side reactions. The use of a saturated sodium chloride solution as the solvent system is a common practice in industrial processes to aid in product precipitation and separation (salting out).
Figure 2: Generalized SN2 mechanism for the final step of Dinotefuran synthesis.
Safety and Handling
-
Tetrahydrofurfuryl derivatives: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
1,3-Dimethyl-2-nitroisourea: The reactivity and toxicity data for this specific reagent should be consulted from its Safety Data Sheet (SDS) prior to use. Assume it is a hazardous substance and handle accordingly.
-
The reaction should be conducted by trained personnel familiar with standard organic synthesis procedures.
Conclusion
The tetrahydrofurfuryl scaffold is a key component in the molecular architecture of the potent insecticide Dinotefuran. The final step of its synthesis, a nucleophilic substitution reaction, highlights the chemical transformations used to incorporate this valuable moiety into agrochemical products. The provided protocol, adapted from the patent literature, offers a detailed procedure for researchers and professionals in the field of agrochemical development.
References
Application Notes and Protocols: The Strategic Role of Tetrahydrofurfuryl Chloride and Its Isomers in Medicinal Chemistry
Introduction: Unveiling the Potential of the Tetrahydrofurfuryl Scaffold
In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is a privileged scaffold, present in numerous FDA-approved drugs and bioactive natural products.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive moiety for drug design.[3] Tetrahydrofurfuryl chloride (2-(chloromethyl)tetrahydrofuran), and its structural isomer 3-(chloromethyl)tetrahydrofuran, serve as versatile building blocks for introducing this valuable pharmacophore into nascent drug candidates.[4] As primary alkyl halides, their reactivity is primarily governed by nucleophilic substitution reactions, typically proceeding via an SN2 mechanism to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5]
This guide provides a detailed case study on the application of a this compound isomer in the synthesis of a significant bioactive molecule. We will delve into the synthetic strategy, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that underscore the importance of the tetrahydrofurfuryl moiety.
Case Study: Synthesis of the Neonicotinoid Insecticide Dinotefuran
Dinotefuran is a third-generation neonicotinoid insecticide with a unique furanicotinyl structure.[6] Unlike other neonicotinoids that possess a chlorinated aromatic heterocycle, dinotefuran features a tetrahydrofurfuryl methylamine moiety.[1][4] This structural distinction is crucial for its distinct mode of action and favorable toxicological profile in mammals.[6] The synthesis of dinotefuran provides an excellent case study for the strategic incorporation of the tetrahydrofurfuryl scaffold using a halide precursor.
The overall synthetic approach involves the preparation of the key intermediate, (tetrahydro-3-furylmethyl)amine, followed by its condensation with a guanidine derivative. While various routes to (tetrahydro-3-furylmethyl)amine exist, a common strategy involves the conversion of 3-hydroxymethyl-tetrahydrofuran to a derivative with a good leaving group, such as a chloride, followed by amination.
Logical Framework for Dinotefuran Synthesis
Caption: Synthetic pathway for Dinotefuran.
Experimental Protocols
Part 1: Synthesis of 3-(Chloromethyl)tetrahydrofuran
The conversion of 3-hydroxymethyl-tetrahydrofuran to its corresponding chloride is a standard procedure in organic synthesis. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Hydroxymethyl-tetrahydrofuran | 102.13 | 10.2 g | 0.1 | --- |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.6 mL) | 0.12 | Use in a fume hood. |
| Pyridine | 79.10 | 0.8 mL | ~0.01 | Catalyst, use anhydrous. |
| Dichloromethane (DCM) | 84.93 | 100 mL | --- | Anhydrous. |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-hydroxymethyl-tetrahydrofuran (10.2 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (14.3 g, 8.6 mL, 0.12 mol) dropwise to the stirred solution over 30 minutes.
-
Add a catalytic amount of anhydrous pyridine (0.8 mL) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Gently reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(chloromethyl)tetrahydrofuran.
-
Purify the crude product by vacuum distillation to yield the pure product.
Part 2: Synthesis of (Tetrahydro-3-furylmethyl)amine
The amination of 3-(chloromethyl)tetrahydrofuran can be achieved by reaction with ammonia in a sealed vessel.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-(Chloromethyl)tetrahydrofuran | 120.58 | 12.1 g | 0.1 | From Part 1. |
| Ammonia (7N solution in Methanol) | 17.03 | 71 mL | ~0.5 | Large excess. |
| Methanol | 32.04 | 100 mL | --- | --- |
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-(chloromethyl)tetrahydrofuran (12.1 g, 0.1 mol) in methanol (100 mL).
-
Add the 7N solution of ammonia in methanol (71 mL, 0.5 mol) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80 °C for 24 hours with stirring.
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in 100 mL of 1M hydrochloric acid.
-
Wash the acidic solution with dichloromethane (2 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 12 with 4M sodium hydroxide solution, keeping the solution cool in an ice bath.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (tetrahydro-3-furylmethyl)amine. The product can be further purified by distillation if necessary.
Part 3: Synthesis of Dinotefuran
The final step is the condensation of the synthesized amine with a suitable guanidine derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (Tetrahydro-3-furylmethyl)amine | 101.15 | 10.1 g | 0.1 | From Part 2. |
| 1,3-Dimethyl-2-nitroisourea | 146.12 | 14.6 g | 0.1 | --- |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 | --- |
| Water | 18.02 | 100 mL | --- | --- |
| Ethanol | 46.07 | 50 mL | --- | --- |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-dimethyl-2-nitroisourea (14.6 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) in water (100 mL).
-
To this solution, add (tetrahydro-3-furylmethyl)amine (10.1 g, 0.1 mol) dissolved in ethanol (50 mL).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with 1M hydrochloric acid to pH 7.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Dinotefuran.
Structure-Activity Relationship (SAR) Insights
The replacement of the traditional chloropyridinyl or chlorothiazolyl moiety with the tetrahydrofurylmethyl group in Dinotefuran led to several key advantages:
-
Altered Binding Mode: The tetrahydrofuran ring interacts differently with the nicotinic acetylcholine receptor (nAChR) compared to the aromatic heterocycles of other neonicotinoids.[6] This results in a distinct mode of action that can be effective against insects resistant to other neonicotinoids.[6]
-
Improved Physicochemical Properties: The tetrahydrofuran moiety enhances the water solubility of Dinotefuran, which contributes to its excellent systemic properties in plants.
-
Favorable Mammalian Safety Profile: The lack of a chlorinated aromatic ring is a contributing factor to the lower toxicity of Dinotefuran to mammals compared to some other insecticides.
Caption: Key structural features of Dinotefuran and their contributions to its properties.
Conclusion
This detailed guide illustrates the practical application of a this compound isomer in the synthesis of the medicinally and agriculturally important molecule, Dinotefuran. The strategic use of this versatile building block allows for the introduction of the tetrahydrofuran scaffold, which imparts unique and advantageous biological and physicochemical properties. The provided protocols offer a robust framework for researchers in drug discovery and development to utilize tetrahydrofurfuryl halides in the synthesis of novel bioactive compounds. The understanding of the underlying reaction mechanisms and structure-activity relationships is paramount to the successful design and synthesis of next-generation therapeutic agents.
References
- 1. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran [cymitquimica.com]
- 5. EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Incorporation of the Tetrahydrofurfuryl Moiety into Complex Molecules
Introduction: The Tetrahydrofurfuryl Moiety in Modern Chemistry
The tetrahydrofurfuryl (THF-yl) moiety, a five-membered saturated oxygen-containing heterocycle with a methylene bridge, is a privileged scaffold in medicinal chemistry and a recurring motif in a diverse array of natural products.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its favorable metabolic stability, make it an attractive component in the design of novel therapeutics.[3] The non-planar, flexible nature of the tetrahydrofuran ring allows for precise conformational pre-organization, enabling tailored interactions with biological targets. This guide provides an in-depth exploration of robust and versatile synthetic methodologies for the strategic introduction of the tetrahydrofurfuryl group into complex molecular architectures, tailored for researchers, scientists, and drug development professionals.
Strategic Approaches to Tetrahydrofurfuryl Moiety Installation
The selection of a synthetic strategy for the incorporation of the tetrahydrofurfuryl unit is contingent upon the specific molecular context, desired bond connectivity (C-N, C-O, C-C), and stereochemical considerations. This guide will detail three primary and highly effective methods: Nucleophilic Substitution with Activated Tetrahydrofurfuryl Alcohols, Reductive Amination of Furfural Derivatives, and the Mitsunobu Reaction for Stereochemical Control.
Method 1: Nucleophilic Substitution with Activated Tetrahydrofurfuryl Alcohols
This classical and reliable approach involves the activation of the primary hydroxyl group of tetrahydrofurfuryl alcohol to create a good leaving group, which is subsequently displaced by a suitable nucleophile. This method is particularly advantageous for the formation of C-N, C-O, and C-S bonds.
Causality Behind Experimental Choices
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must be converted into a more reactive functional group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), and halides, like bromides (Br), are excellent leaving groups for SN2 reactions. The choice between these activating groups depends on the reactivity of the nucleophile and the overall stability of the substrate. Tosylates and mesylates are often preferred for their high reactivity and crystalline nature, which can facilitate purification.[1][4]
Workflow for Nucleophilic Substitution
References
Application Notes & Protocols: The Versatile Role of Tetrahydrofurfuryl Chloride in the Synthesis of Flavor and Fragrance Compounds
Abstract
Tetrahydrofurfuryl chloride (THFC), a reactive cyclic halide, serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds.[1][2] Its unique structure, comprising a stable tetrahydrofuran ring and a reactive chloromethyl group, makes it a valuable building block for introducing the tetrahydrofurfuryl moiety into more complex molecular architectures.[3] This guide provides an in-depth exploration of the application of this compound in the preparation of flavor and fragrance compounds. We will delve into the fundamental chemical properties of THFC, detailed reaction mechanisms, step-by-step experimental protocols, and essential safety considerations for researchers and drug development professionals.
Introduction to this compound: Properties and Reactivity
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to light yellow liquid.[1] Its utility as a synthetic intermediate is primarily due to the reactivity of the primary alkyl chloride, which readily participates in nucleophilic substitution reactions.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [1][4] |
| Molecular Weight | 120.58 g/mol | [1][4] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Boiling Point | 150-151 °C | [4] |
| Density | 1.11 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.455 | [4] |
| Flash Point | 47 °C | [4] |
| Solubility | Soluble in water, miscible with many organic solvents | [2][5] |
Core Reactivity and Synthetic Utility
The primary alkyl halide structure of this compound dictates its reactivity, which is dominated by nucleophilic substitution (Sₙ2) reactions.[3] This allows for the facile introduction of the tetrahydrofurfuryl group, a motif found in various flavor and fragrance molecules. The principal transformations of this compound in this context include:
-
Etherification: Reaction with alkoxides to form tetrahydrofurfuryl ethers.
-
Reactions via Organometallics: Formation of Grignard reagents, enabling carbon-carbon bond formation.
-
Conversion to other Intermediates: Such as the corresponding alcohol, which is a precursor to a wide range of esters.
It is important to note that direct reactions of this compound can sometimes be sluggish.[6] In such cases, converting it to a more reactive intermediate, like a mesylate, can be advantageous.[6]
Safety and Handling
This compound is a flammable liquid and vapor.[7][8] It is irritating to the eyes, respiratory system, and skin.[4][9] Therefore, appropriate personal protective equipment (PPE), including chemical splash goggles, suitable protective gloves, and clothing, must be worn.[7] All work should be conducted in a well-ventilated fume hood.[7] Keep away from heat, sparks, and open flames, and use spark-proof tools.[7] Store in a cool, dry, well-ventilated area in a tightly closed container.[7]
Synthetic Pathways to Flavor and Fragrance Compounds
The tetrahydrofurfuryl moiety is a key component of several compounds with interesting organoleptic properties. The following sections detail the primary synthetic routes from this compound to these valuable molecules.
Synthesis of Tetrahydrofurfuryl Esters: A Two-Step Approach
Many important flavor compounds are esters of tetrahydrofurfuryl alcohol.[10] While direct esterification from the chloride is not the standard route, a highly efficient pathway involves the initial conversion of this compound to tetrahydrofurfuryl alcohol, followed by esterification.
Caption: Conversion of THFC to Flavor Esters.
A prominent example is tetrahydrofurfuryl acetate , which possesses a fruity, ethereal, rummy, and caramellic aroma.[11] This compound is used as a flavor and fragrance agent.[11]
Synthesis of Tetrahydrofurfuryl Ethers
Tetrahydrofurfuryl ethers can be synthesized from this compound via the Williamson ether synthesis. However, it has been noted that the reaction of this compound with alcohols can be slow and may lead to side products.[6][12] A more effective approach may involve the in-situ formation of an alkoxide.
Caption: Williamson Synthesis of Tetrahydrofurfuryl Ethers.
Carbon-Carbon Bond Formation via Grignard Reagents
This compound can be converted into the corresponding Grignard reagent, tetrahydrofurfurylmagnesium chloride.[13][14] This powerful nucleophile can then be reacted with various electrophiles, such as aldehydes and ketones, to form more complex alcohols, which can be used as fragrances or as intermediates for further derivatization.
Caption: Grignard Pathway from THFC.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all safety precautions is mandatory.
Protocol 1: Synthesis of Tetrahydrofurfuryl Acetate
This two-step protocol first describes the hydrolysis of this compound to its corresponding alcohol, followed by a classic Fischer esterification.
Step 1: Hydrolysis of this compound to Tetrahydrofurfuryl Alcohol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add this compound (1.0 mol) and a 10% aqueous solution of sodium bicarbonate (NaHCO₃) (1.2 mol).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC. The organic layer should be the upper layer.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude tetrahydrofurfuryl alcohol.
-
Purification: Purify the crude product by vacuum distillation. Tetrahydrofurfuryl alcohol has a boiling point of approximately 178 °C at atmospheric pressure.[15]
Step 2: Fischer Esterification to Tetrahydrofurfuryl Acetate
-
Apparatus Setup: In a round-bottom flask, combine the purified tetrahydrofurfuryl alcohol (1.0 mol) from Step 1, glacial acetic acid (1.2 mol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The progress of the esterification can be monitored by observing the removal of water or by TLC/GC analysis.[16]
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The resulting crude tetrahydrofurfuryl acetate can be purified by vacuum distillation. The product can be characterized by its odor (fruity, rummy) and by spectroscopic methods.[11][17]
Protocol 2: Synthesis of Ethyl Tetrahydrofurfuryl Ether
This protocol outlines a Williamson ether synthesis.
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium metal (1.0 mol, cut into small pieces) in anhydrous ethanol (a sufficient volume to cover the sodium).
-
Alkoxide Formation: Allow the sodium to react completely with the ethanol to form sodium ethoxide. This reaction is exothermic and should be cooled if necessary.
-
Reaction: Once the sodium has fully reacted, add this compound (0.9 mol) dropwise from the dropping funnel to the stirred solution of sodium ethoxide.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 6-8 hours. Monitor the reaction by GC to confirm the disappearance of the starting material.
-
Work-up: Cool the mixture and carefully add water to quench any unreacted sodium ethoxide. Extract the product with diethyl ether. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting ethyl tetrahydrofurfuryl ether by vacuum distillation.
Protocol 3: Preparation and Use of Tetrahydrofurfurylmagnesium Chloride
This protocol details the formation of a Grignard reagent and a subsequent reaction.[13][18][19]
Step 1: Preparation of the Grignard Reagent
-
Apparatus and Reagents: All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent.[13]
-
Initiation: Place magnesium turnings (1.1 mol) in the reaction flask. Add a small crystal of iodine to help initiate the reaction. Add a small portion of a solution of this compound (1.0 mol) in anhydrous ether.
-
Reaction: Once the reaction begins (indicated by bubbling and a grayish color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[20]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
-
Addition of Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of benzaldehyde (0.95 mol) in anhydrous ether dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.
Product Characterization
The identity and purity of the synthesized flavor and fragrance compounds should be confirmed using standard analytical techniques.
| Technique | Expected Observations for Tetrahydrofurfuryl Acetate | Reference(s) |
| GC-MS | A peak corresponding to a molecular weight of 144.17 g/mol . | [17] |
| ¹H NMR | Characteristic signals for the acetate methyl group (~2.0 ppm), the methylene protons adjacent to the ester oxygen, and the protons of the tetrahydrofuran ring. | - |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (~170 ppm), the acetate methyl group, and the carbons of the tetrahydrofurfuryl moiety. | [21] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹). | [21] |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a variety of flavor and fragrance compounds. Through straightforward transformations such as hydrolysis followed by esterification, Williamson ether synthesis, and the formation of Grignard reagents, a wide range of valuable molecules with desirable organoleptic properties can be accessed. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound(3003-84-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. tetrahydrofurfuryl acetate, 637-64-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-Furanmethanol, tetrahydro-, acetate [webbook.nist.gov]
- 18. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 19. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Formic acid, tetrahydrofurfuryl ester | C6H10O3 | CID 13927965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Tetrahydrofurfuryl Chloride Yield
Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl chloride (THFC). This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during the synthesis of this versatile chemical intermediate.[1][2] As a key building block in the pharmaceutical and agrochemical industries, achieving high-yield, high-purity THFC is critical.[2][3] This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific reasoning behind our recommendations.
Core Synthesis Overview: From Alcohol to Chloride
The most prevalent and industrially relevant method for synthesizing this compound is the chlorination of its precursor, Tetrahydrofurfuryl alcohol (THFA).[3] This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice due to its efficiency and the convenient nature of its byproducts.[3][4][5]
The fundamental reaction involves the substitution of the primary hydroxyl (-OH) group of THFA with a chloride (-Cl) atom.
Caption: General reaction for the synthesis of THFC from THFA.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of THFC in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
Low yield is a frequent problem stemming from several controllable factors. A systematic review of your process is the key to identifying the root cause.
A1: The primary culprits for low yield are typically related to reagent quality, reaction conditions, and moisture contamination.
-
Reagent Purity: The purity of both THFA and the chlorinating agent is paramount. Commercial-grade THFA can contain water or other impurities that consume the chlorinating agent. Thionyl chloride can decompose over time, especially if exposed to moisture.
-
Expert Recommendation: For best results, use freshly distilled THFA and thionyl chloride. This removes non-volatile impurities and any absorbed water, ensuring the reagents are in their most reactive state.
-
-
Inadequate Temperature Control: The reaction between THFA and thionyl chloride is highly exothermic.[3] If the temperature is not controlled, it can lead to a runaway reaction, causing the formation of thermal degradation byproducts and reducing the selectivity towards THFC.
-
Expert Recommendation: The reaction should be conducted at low temperatures. We recommend maintaining the reaction vessel in an ice-water bath (0-5 °C), especially during the addition of thionyl chloride.
-
-
Moisture Contamination: Thionyl chloride reacts violently and instantaneously with water to produce sulfur dioxide and hydrochloric acid.[6][7][8] Any moisture present in the glassware, solvents, or starting material will consume your reagent, directly impacting the stoichiometric balance and reducing yield.
-
Expert Recommendation: All glassware must be oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Improper Stoichiometry: Using an incorrect molar ratio of reagents is a common mistake. An insufficient amount of chlorinating agent will result in incomplete conversion of the starting alcohol. Conversely, a large excess can lead to more aggressive reaction conditions and potential side reactions.
-
Expert Recommendation: A slight excess (1.1 to 1.2 molar equivalents) of thionyl chloride is typically optimal to drive the reaction to completion while minimizing side-product formation.
-
Q2: I'm observing significant impurities in my crude product. What are the common side reactions?
A2: Impurity generation is often linked to reaction temperature and the presence of acidic byproducts.
-
Primary Side Reaction - Dimerization/Ether Formation: While the direct Williamson ether synthesis is slow for THFC, under certain conditions, unreacted THFA can react with the product THFC to form an ether, especially if the reaction is heated for prolonged periods.
-
Elimination Reactions: At elevated temperatures, the elimination of HCl can occur, leading to the formation of unsaturated byproducts.[9] This is more prevalent if a non-hindered base is used improperly.
-
Degradation: Overheating the reaction mixture can cause decomposition of both the starting material and the product.
-
Minimization Strategy: The single most effective strategy is strict temperature control . Slow, dropwise addition of thionyl chloride to the cooled THFA ensures that the heat generated can be effectively dissipated. Additionally, using a base like pyridine can neutralize the generated HCl, preventing it from catalyzing unwanted side reactions.[3]
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Moisture in reagents/glassware | Oven-dry all glassware; use freshly distilled reagents; run under inert atmosphere. |
| Poor temperature control | Maintain reaction at 0-5 °C during reagent addition. | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq.) of thionyl chloride. | |
| High Impurity | Reaction temperature too high | Add chlorinating agent slowly to a cooled solution of the alcohol. |
| Acid-catalyzed side reactions | Consider adding a base like pyridine to scavenge HCl. | |
| Product loss during work-up | Ensure complete extraction and minimize emulsion formation. Use careful distillation. |
Optimizing Your Choice of Reagents
Q3: When should I use thionyl chloride (SOCl₂) versus other agents like phosphorus trichloride (PCl₃)?
A3: While several reagents can chlorinate primary alcohols, thionyl chloride is generally preferred for this specific transformation for several key reasons.[4]
-
Thionyl Chloride (SOCl₂): This is the superior choice for THFC synthesis. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] These gases naturally evolve from the reaction mixture, which, according to Le Châtelier's principle, drives the equilibrium towards the product side, resulting in higher conversion and yield.
-
Phosphorus Trichloride (PCl₃): This is a viable alternative but presents challenges in purification.[3][10] The reaction produces phosphorous acid (H₃PO₃), a non-volatile solid, as a byproduct.[3] Separating your liquid THFC product from this solid acid can be cumbersome and may require additional filtration and washing steps, potentially leading to product loss.
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Formula | Key Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification and drive reaction completion.[5] | Highly corrosive and moisture-sensitive.[6][7] |
| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Effective for primary alcohols.[3] | Solid byproduct complicates work-up and purification.[3] |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Very reactive. | Often too aggressive for this transformation; difficult to handle.[10] |
Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the laboratory-scale synthesis and purification of this compound.
Q4: Can you provide a validated, step-by-step protocol for synthesis and purification?
A4: Absolutely. The following protocol is designed for high yield and purity. Crucially, all steps involving thionyl chloride must be performed in a certified chemical fume hood. [6][8]
Caption: Standard workflow for THFC synthesis and purification.
Materials & Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert gas source (Nitrogen or Argon)
-
Standard glassware for work-up and distillation
-
Tetrahydrofurfuryl alcohol (THFA), distilled
-
Thionyl chloride (SOCl₂), distilled
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. The condenser outlet should be connected to a gas trap to neutralize HCl and SO₂ fumes.
-
Charging Reagents: Charge the flask with Tetrahydrofurfuryl alcohol (1.0 eq). If desired, a solvent like dichloromethane can be used, but the reaction can also be run neat.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Addition: Charge the dropping funnel with thionyl chloride (1.1 eq). Add the thionyl chloride dropwise to the stirred THFA solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours or until monitoring (e.g., by GC analysis of an aliquot) shows complete consumption of the starting alcohol.
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to quench any unreacted thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution!), water, and finally, a saturated brine solution.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. This compound has a boiling point of approximately 150-151 °C at atmospheric pressure and ~44-45 °C at 13 mm Hg.[2][9][11][12]
Q5: How can I accurately assess the purity of my final product?
A5: A combination of techniques should be used to confirm both purity and structural identity.
-
Gas Chromatography (GC): This is the primary method for determining purity. A non-polar column (e.g., DB-5) with a Flame Ionization Detector (FID) is standard.[3] The purity is determined by the area percentage of the main product peak. A purity of >98% is typically achievable with careful distillation.[2][13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra should be clean, with integrations in ¹H NMR matching the expected proton count and the absence of peaks corresponding to the THFA starting material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a quick and effective way to verify the conversion. A successful reaction will show the complete disappearance of the broad hydroxyl (-OH) stretch from the starting alcohol (typically around 3300-3400 cm⁻¹).
Mandatory Safety Precautions
Working with thionyl chloride requires strict adherence to safety protocols. It is a highly hazardous substance.
-
Corrosivity and Toxicity: Thionyl chloride is extremely corrosive and toxic.[7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[6][14] Inhalation can be lethal and may cause delayed pulmonary edema.[14]
-
Water Reactivity: It reacts violently with water, releasing large amounts of toxic gases (HCl and SO₂).[7][8] Never allow contact with water or moist air.
-
Required PPE: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[15]
-
Spill & Disposal: Have appropriate spill control materials (e.g., dry sand or vermiculite) available. Do not use water to clean up spills.[7] All waste must be quenched carefully and disposed of according to institutional and local regulations.
By following these guidelines, you can significantly improve the yield and purity of your this compound reactions while ensuring a safe laboratory environment.
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. readchemistry.com [readchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 3003-84-7 | this compound - Capot Chemical [capotchem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 3003-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Purification of Products Synthesized with Tetrahydrofurfuryl Chloride
Welcome to the technical support center for the purification of chemical entities synthesized using tetrahydrofurfuryl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into overcoming common purification challenges. The information is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with products synthesized from this compound?
A1: The impurity profile of your product will largely depend on the specific reaction conditions, the nucleophile used, and the purity of the starting materials. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: The most common impurities are unreacted this compound and the nucleophile you started with.
-
Tetrahydrofurfuryl Alcohol (THFA): this compound is often synthesized from THFA.[1] Trace amounts of THFA can be present in the chloride starting material or be formed via hydrolysis during the reaction or workup. Given its high boiling point and polarity, it can be challenging to remove.
-
Byproducts of this compound Synthesis: Depending on the synthetic route to the chloride, byproducts such as phosphorous acid (if PCl₃ was used) or acidic residues (if SOCl₂ was used) might be present in trace amounts and can affect your reaction.[1]
-
Ring-Opened Byproducts: Under strongly acidic conditions, the tetrahydrofuran ring can be susceptible to cleavage, leading to the formation of 4-halobutanol derivatives or their subsequent reaction products.[2]
-
Solvent and Reagent Residues: Any solvents, bases (like pyridine or triethylamine), or phase-transfer catalysts used in the reaction will also need to be removed.[1]
Q2: What is a standard aqueous workup procedure after a reaction involving this compound?
A2: A robust aqueous workup is the first critical step in purification. Its primary goals are to quench the reaction, remove inorganic salts, and separate highly polar impurities.
A general procedure is as follows:
-
Quenching: The reaction is typically quenched by adding an aqueous solution. For reactions that might have unreacted electrophiles or organometallic reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often used.[3]
-
Phase Separation: The quenched reaction mixture is transferred to a separatory funnel, and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added to extract the desired product.
-
Aqueous Washes: The organic layer is then washed sequentially to remove different types of impurities.
-
Water Wash: To remove water-soluble compounds like DMF or DMSO.[4]
-
Acid Wash (e.g., dilute HCl): To remove basic impurities, such as amine catalysts or unreacted amine nucleophiles, by converting them into their water-soluble ammonium salts.[5][6]
-
Base Wash (e.g., saturated NaHCO₃ or dilute NaOH): To neutralize and remove any acidic byproducts or unreacted acidic starting materials.[7]
-
Brine Wash (saturated NaCl): To reduce the amount of dissolved water in the organic layer before the drying step.
-
-
Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Q3: My product is a liquid. Is distillation a suitable purification method?
A3: Distillation is an excellent method for purifying liquid products, especially on a larger scale, provided certain conditions are met.[7]
-
Thermal Stability: Your product must be thermally stable at its boiling point. Tetrahydrofuran-containing compounds can be susceptible to thermal decomposition.[8] It is advisable to perform a small-scale test or consult literature for the thermal stability of your compound class.
-
Boiling Point Difference: There should be a significant difference in the boiling points of your product and the major impurities. Fractional distillation is necessary if the boiling points are close.[9][10]
-
Vacuum Distillation: For high-boiling compounds, vacuum distillation is essential to lower the boiling point and prevent thermal degradation.
Troubleshooting Guides
Problem 1: My final product is contaminated with unreacted tetrahydrofurfuryl alcohol (THFA).
-
Probable Cause:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Hydrolysis: this compound may have hydrolyzed to THFA during the reaction or workup.
-
Co-distillation/Co-elution: THFA has a relatively high boiling point (178 °C) and is polar, which can make it difficult to separate from polar products by distillation or chromatography.[11][12]
-
-
Solution Pathway:
-
Optimized Liquid-Liquid Extraction: THFA is highly soluble in water.[13][14] An effective way to remove it is through repeated aqueous extractions. A patent for purifying ethyl tetrahydrofurfuryl ether specifically describes using repeated extractions with a saturated aqueous salt solution, such as calcium chloride, to effectively remove THFA.[15]
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic phase multiple times (3-5x) with a saturated aqueous solution of NaCl or CaCl₂. The salt increases the polarity of the aqueous phase, driving the more polar THFA out of the organic layer.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
-
Chromatographic Separation: If extraction is insufficient, column chromatography is the next step.
-
Strategy: Since THFA is quite polar due to the hydroxyl group, it will have a strong affinity for a polar stationary phase like silica gel. A non-polar to moderately polar solvent system should allow for the elution of a less polar product while retaining the THFA on the column.
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or diethyl ether. Monitor the separation by TLC to find the optimal solvent ratio.
-
-
-
Problem 2: My product yield is low after the aqueous workup.
-
Probable Cause:
-
Product Solubility in Aqueous Layer: If your product has some degree of water solubility, it may be lost in the aqueous washes. This is particularly true for smaller, more polar tetrahydrofurfuryl derivatives.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making phase separation difficult.[5]
-
Product Instability: The product may be unstable to the acidic or basic conditions of the washes, leading to degradation.
-
-
Solution Pathway:
-
Back-Extraction: After the initial extraction, re-extract the combined aqueous layers with fresh organic solvent (1-2x) to recover any dissolved product.
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
-
Modify Wash pH: If you suspect your product is sensitive to strong acids or bases, use milder conditions. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide, or a saturated solution of ammonium chloride instead of dilute HCl.
-
Minimize Water Contact: If the product is highly water-soluble, consider alternative non-aqueous workup procedures or purification methods like distillation or direct chromatography of the concentrated reaction mixture.
-
Problem 3: How do I choose between distillation and chromatography for my liquid product?
-
Decision Basis: The choice depends on the scale of your reaction, the nature of the impurities, and the properties of your product.
-
Comparative Analysis:
| Feature | Distillation | Column Chromatography |
| Scale | Excellent for large quantities (>5 g) | Best for small to medium quantities (<10 g) |
| Impurity Type | Effective for separating compounds with different boiling points. | Effective for separating compounds with different polarities. |
| Product Properties | Requires product to be thermally stable. | Product must be stable on the stationary phase (e.g., silica gel). |
| Throughput | Generally faster for large scales once optimized. | Can be time-consuming and solvent-intensive. |
| Resolution | Good for large boiling point differences (>20 °C). | High resolution is possible for compounds with subtle polarity differences. |
-
Decision Workflow:
Caption: Decision tree for selecting a primary purification method.
Problem 4: My product, a tetrahydrofurfuryl amine, is difficult to purify by silica gel chromatography.
-
Probable Cause:
-
Strong Adsorption: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak, poor separation, and even irreversible adsorption (loss of product on the column).
-
Salt Formation: If the crude product contains acidic impurities, these can protonate the amine on the column, causing it to stick to the silica.
-
-
Solution Pathway:
-
Neutralize the Silica Gel:
-
Protocol: Before running the column, flush it with your eluent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide. This deprotonates the acidic sites on the silica, reducing the strong interaction with your amine product.
-
Alternative: Use a pre-treated stationary phase like neutral or basic alumina instead of silica gel.
-
-
Acid-Base Extraction: Purify the amine by taking advantage of its basicity.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the solution with dilute aqueous HCl (e.g., 1 M). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.[6]
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until it is alkaline (check with pH paper). This will deprotonate the amine hydrochloride, regenerating the free amine.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, filter, and concentrate to obtain the purified amine.
-
-
-
Purification Workflow for Amines:
Caption: Acid-base extraction workflow for amine purification.
-
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]
- 12. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 13. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tetrahydrofurfuryl Alcohol - IFC [furan.com]
- 15. US4305878A - Purifying ethyl tetrahydrofurfuryl ether by aqueous salt extraction - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions of Tetrahydrofurfuryl Chloride
Welcome to the Technical Support Center for handling reactions involving Tetrahydrofurfuryl chloride (THFC). This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of reactions with this versatile reagent. As a primary alkyl halide, THFC is a valuable building block for introducing the tetrahydrofurfuryl moiety via nucleophilic substitution, but its reactivity demands careful thermal management to prevent hazardous conditions.[1] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established safety principles and reaction chemistry.
Section 1: Understanding the Inherent Thermal Risks
Reactions involving this compound, particularly its synthesis and subsequent nucleophilic substitutions, are often exothermic, meaning they release heat.[1][2] If this heat is not effectively removed, the reaction temperature can increase, accelerating the reaction rate and leading to a dangerous cycle of escalating heat generation known as a thermal runaway.[3][4] A thermal runaway can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, explosions, and the release of toxic materials.[5][6][7]
The synthesis of THFC itself, typically by reacting tetrahydrofurfuryl alcohol with a chlorinating agent like thionyl chloride or phosphorus trichloride, is a classic example of a highly exothermic process that requires careful temperature control, often at low temperatures, to proceed safely.[1] Similarly, its use as an alkylating agent in reactions with strong nucleophiles can generate significant heat.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the safe handling and reaction of this compound.
Q1: What are the primary factors that can lead to a thermal runaway in a reaction involving this compound?
A1: A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal.[3][4] Key contributing factors include:
-
Inadequate Cooling: Insufficient cooling capacity of the reactor is a primary cause. As the reaction becomes more exothermic, the cooling system must be able to dissipate the generated heat effectively.[8]
-
High Reactant Concentration: Higher concentrations of reactants can lead to a faster reaction rate and, consequently, a higher rate of heat generation.
-
Rapid Addition of Reagents: Adding reactants too quickly can cause a rapid release of heat that overwhelms the cooling system.[3] This is especially critical in semi-batch processes.[6]
-
Loss of Agitation: Proper mixing is crucial for uniform temperature distribution. If agitation fails, localized "hot spots" can form, initiating a runaway.[6]
-
Incorrect Starting Temperature: Initiating the reaction at a temperature higher than specified can significantly accelerate the reaction rate from the outset.[4]
Q2: How can I assess the potential thermal hazard of my specific reaction with this compound before scaling up?
A2: A thorough hazard assessment is crucial before any scale-up.[6] The following methods are essential:
-
Literature Review: Search for published data on similar reactions to understand potential exotherms.
-
Reaction Calorimetry (RC1): This is the most direct method to quantify the heat of reaction.[9] A reaction calorimeter measures the heat flow during the reaction, providing critical data such as the heat of reaction (ΔH), heat capacity (Cp), and the adiabatic temperature rise (ΔTad).[9] This data is vital for designing safe large-scale processes.[5][9]
-
Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC): These techniques can determine the thermal stability of reactants, products, and intermediates, and identify the onset temperature for decomposition.[5]
Q3: What are the immediate signs of a developing thermal runaway?
A3: Vigilant monitoring is key to early detection. Look for:
-
A rapid, unexpected increase in reaction temperature that does not respond to cooling adjustments.
-
A sudden increase in pressure within the reactor.
-
Noticeable changes in the physical appearance of the reaction mixture (e.g., color change, gas evolution, viscosity change).
-
Venting from the reactor's emergency relief system.
Q4: What are the recommended personal protective equipment (PPE) when working with this compound?
A4: Due to its flammable nature and potential for causing skin, eye, and respiratory irritation, appropriate PPE is mandatory.[10][11][12][13][14]
-
Eye Protection: Chemical splash goggles are essential.[10][15]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[10][15]
-
Body Protection: A lab coat and full-length pants should be worn.[15]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[10][11] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[10]
Section 3: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Guide 1: Managing an Unexpected Temperature Spike
Issue: The reaction temperature is rising faster than anticipated and is not responding to standard cooling adjustments.
Causality: This indicates that the rate of heat generation is approaching or has exceeded the heat removal capacity of your system. This is a critical precursor to a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[6]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Emergency Cooling: If available, apply an external cooling bath (e.g., ice-water or dry ice/acetone).
-
Dilution: If safe and part of your pre-planned emergency procedure, add a pre-cooled, inert solvent to dilute the reactants and absorb heat.[16]
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to execute your pre-determined quenching procedure. This may involve adding a chemical that rapidly and safely terminates the reaction.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert emergency personnel.
Guide 2: Reaction Fails to Initiate at Low Temperature
Issue: After cooling the reaction vessel to the recommended starting temperature, the reaction does not begin upon the initial addition of this compound or the nucleophile.
Causality: Many reactions have an activation energy barrier that must be overcome. Over-cooling can sometimes prevent the reaction from starting. This can lead to a dangerous accumulation of unreacted reagents.
Troubleshooting Protocol:
-
Confirm Reagent Viability: Ensure all reagents are pure and active.
-
Slight, Controlled Warming: Slowly and carefully allow the temperature to rise by a few degrees while closely monitoring for any signs of an exotherm.
-
Initiator: For some reactions, like Grignard reactions, a small amount of an initiator (e.g., a drop of dibromoethane) may be required to start the reaction.[17]
-
Caution: Be extremely cautious. Once the reaction initiates, the accumulated reagents can react very quickly, leading to a significant exotherm. Be prepared to apply cooling immediately.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a semi-batch approach, which is a common strategy for managing exothermic reactions by controlling the rate of reactant addition.[6]
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the cooling system connected to the jacket is operational.
-
Initial Charge: Charge the reactor with the initial reactant and solvent.
-
Cooling: Cool the reactor contents to the desired starting temperature.
-
Controlled Addition: Add the second reactant (e.g., this compound) dropwise from the addition funnel at a rate that allows the cooling system to maintain the set temperature.[3]
-
Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to prevent the temperature from rising significantly.
-
Post-Reaction: After the addition is complete, continue to stir the reaction at the set temperature for the specified time to ensure complete conversion.
-
Work-up: Proceed with the reaction work-up only after confirming the reaction has ceased and the temperature is stable.
Data Presentation: Key Physical and Safety Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [1][14][18] |
| Molecular Weight | 120.58 g/mol | [1][14] |
| Boiling Point | 150-151 °C | [13][19] |
| Flash Point | 47 °C (116.6 °F) | [10][13][19] |
| Density | 1.11 g/mL at 25 °C | [13][19] |
| GHS Hazard Statements | H226, H315, H319, H335 | [11][14] |
| Incompatibilities | Strong bases, strong oxidizing agents | [10] |
Section 5: Visualizations
Exothermic Reaction Management Workflow
This diagram illustrates the decision-making process for managing a potentially exothermic reaction.
Caption: Decision workflow for safe execution of exothermic reactions.
Hierarchy of Controls for Thermal Safety
This diagram shows the prioritized approach to mitigating risks associated with exothermic reactions.
Caption: Prioritized safety controls for managing thermal hazards.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 6. irjet.net [irjet.net]
- 7. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 8. wjarr.com [wjarr.com]
- 9. Calorimetry Laboratory: Advanced Thermochemical Analysis [tami-imi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Page loading... [guidechem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chembk.com [chembk.com]
- 14. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. This compound [webbook.nist.gov]
- 19. This compound | 3003-84-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Tetrahydrofurfuryl Chloride
Welcome to the technical support center for Tetrahydrofurfuryl chloride (THFC). As a versatile primary alkyl halide, THFC is a valuable building block in pharmaceutical and agrochemical synthesis, primarily utilized for introducing the tetrahydrofurfuryl moiety.[1][2] Its reactivity is dominated by bimolecular nucleophilic substitution (SN2) pathways.[1] However, the presence of the ether oxygen within the tetrahydrofuran ring and the specific requirements of SN2 reactions can present unique challenges.
This guide is designed to provide you, our fellow researchers and development professionals, with in-depth, field-proven insights to diagnose and resolve common issues encountered during reactions with THFC. We will move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success or failure.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A: Proper storage and handling are critical first steps for reaction success. This compound is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4] The container must be kept tightly closed to prevent moisture contamination and potential hydrolysis.[5] It is incompatible with strong oxidizing agents and strong bases.[4][6] Always handle THFC in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[3]
Q2: How can I verify the purity of my this compound before starting a reaction?
A: We recommend verifying the purity of each new lot of THFC, as impurities can significantly impact reaction outcomes.
-
Gas Chromatography (GC): A GC analysis is the most effective method to determine purity, with commercial grades typically being ≥98%.[2]
-
NMR Spectroscopy (¹H NMR): Check for the presence of residual starting material (tetrahydrofurfuryl alcohol) or solvents from its synthesis (e.g., pyridine).
-
Water Content: Karl Fischer titration is recommended to ensure the water content is minimal, especially for moisture-sensitive reactions like Grignard or organolithium formations.
Q3: What is the primary mode of reactivity for THFC?
A: this compound is a primary alkyl halide. Its reactivity is almost exclusively governed by the SN2 mechanism, where a nucleophile attacks the electrophilic carbon bonded to the chlorine, leading to the displacement of the chloride ion.[1] Unlike more activated halides, reactions may require slightly more forcing conditions such as higher temperatures or stronger nucleophiles.[1]
Troubleshooting Guide 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide like THFC.[7]
Q: My Williamson ether synthesis using THFC is giving a low yield or failing completely. What are the likely causes?
A: A failed Williamson synthesis is a common yet solvable issue. The root cause typically lies in one of three areas: the base, the nucleophile, or the reaction conditions. As THFC is a primary halide, the competing E2 elimination reaction is generally not a major concern unless a very sterically hindered and strong base is used.[8][9]
Plausible Causes & Solutions:
-
Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a potent alkoxide nucleophile. If the base used is not strong enough to fully deprotonate the starting alcohol, the concentration of the active nucleophile will be too low. The neutral alcohol is a much weaker nucleophile.[9]
-
Diagnostic Check: After adding the base, carefully quench a small aliquot with water and use TLC or GC to check for remaining starting alcohol.
-
Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for deprotonating most alcohols.[10] Ensure the reaction is performed under anhydrous conditions, as water will quench the base and the alkoxide.
Base pKa of Conjugate Acid Suitability for Alcohol Deprotonation Sodium Hydride (NaH) ~35 (H₂) Excellent Sodium Hydroxide (NaOH) ~15.7 (H₂O) Only suitable for phenols or very acidic alcohols Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻) Generally insufficient for simple alcohols -
-
Poor Solvent Choice: The SN2 reaction is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) will solvate the alkoxide, reducing its nucleophilicity.
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, or THF. These solvents solvate the counter-ion (e.g., Na⁺) but not the alkoxide, leaving it "naked" and highly nucleophilic.[7]
-
-
Steric Hindrance: While THFC itself is not sterically hindered, if your alcohol substrate is very bulky (e.g., a tertiary alcohol), the resulting alkoxide may be too sterically encumbered to effectively perform the backside attack required for the SN2 mechanism.[9]
-
Solution: In such cases, it may be necessary to reverse the roles of the reactants, if possible (i.e., use tetrahydrofurfuryl alcohol to form the alkoxide and react it with a less hindered alkyl halide).
-
Optimized Protocol: Synthesis of a Tetrahydrofurfuryl Ether
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried flask.
-
Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF and cool the suspension to 0 °C.
-
Slowly add a solution of the desired alcohol (1.0 eq.) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete alkoxide formation.
-
Cool the reaction back to 0 °C and add this compound (1.05 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent.
Caption: SN2 vs. E2 pathways for THFC reactions.
Troubleshooting Guide 2: N-Alkylation of Amines
Q: My reaction of THFC with a primary amine is producing a mixture of mono- and di-alkylated products. How can I improve selectivity?
A: This is a classic challenge in N-alkylation. The root cause is that the desired mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine and can compete for the remaining THFC.[1] This leads to the formation of a tertiary amine as a byproduct.
Plausible Causes & Solutions:
-
Overalkylation due to Stoichiometry: If the amine and THFC are used in a 1:1 ratio, a statistical mixture of products is highly likely as the product amine's concentration increases.
-
Diagnostic Check: LC-MS or GC-MS is ideal for identifying the components of your product mixture, confirming the presence of starting material, mono-alkylated, and di-alkylated products.
-
Solution: The most straightforward and effective solution is to use a large excess of the starting amine (e.g., 5-10 equivalents). This ensures that THFC is statistically much more likely to encounter a molecule of the starting amine than the product amine, driving the reaction toward mono-alkylation. The excess amine can typically be removed during aqueous workup or by distillation.
-
-
Reaction Conditions: High reaction temperatures can sometimes increase the rate of the second alkylation relative to the first.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the THFC slowly to the solution of the amine to maintain a low instantaneous concentration of the alkylating agent.
-
Optimized Protocol: Selective Mono-N-Alkylation
-
To a flask, add the primary amine (5.0 eq.) and a suitable solvent (e.g., THF or acetonitrile).
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 eq. relative to the salt) to liberate the free amine.[11]
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Perform an aqueous workup to remove the excess amine and any amine hydrohalide salts.
Caption: Reaction cascade leading to overalkylation of amines.
Troubleshooting Guide 3: Organometallic Reagent Formation
Q: My attempt to form a Grignard or organolithium reagent from THFC is failing, and I'm recovering starting material or observing unexpected products.
A: The formation of highly basic organometallic reagents is notoriously sensitive to technique and conditions.[12] Furthermore, the structure of THFC itself presents a unique challenge not seen with simple alkyl halides.
Plausible Causes & Solutions:
-
Trace Protic Impurities: Grignard and organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water, alcohols, or even atmospheric moisture.[13]
-
Diagnostic Check: The "gold standard" is to quench an aliquot of the reaction with heavy water (D₂O). Analysis by ¹H NMR or MS should show deuterium incorporation in the product if the organometallic was successfully formed. Absence of deuterium incorporation points to a failure in formation.
-
Solution: Rigorous anhydrous technique is non-negotiable. All glassware must be flame-dried or oven-dried immediately before use. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[14] The reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar).
-
-
Competing Ring Opening: The ether oxygen in the THFC ring can coordinate to the lithium or magnesium metal center. Under the strongly basic/reductive conditions, this can facilitate a β-elimination-type ring-opening reaction. For instance, reactions with n-BuLi have been shown to yield pent-4-yn-1-ol, a clear indicator of ring fragmentation.[15]
-
Diagnostic Check: Analyze your crude reaction mixture by GC-MS or NMR for linear C5 alcohol byproducts (e.g., pent-4-en-1-ol or pent-4-yn-1-ol).
-
Solution: Temperature control is critical. Initiate the reaction at low temperatures (e.g., 0 °C or lower) to disfavor the higher activation energy pathway of ring opening.[15] The choice of metal can also be a factor; sometimes lithium is more prone to this than magnesium, or vice versa depending on the exact substrate and conditions.
-
Caption: Decision tree for troubleshooting organometallic reactions.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(3003-84-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
preventing the formation of impurities during Tetrahydrofurfuryl chloride synthesis
<Technical Support Center: Tetrahydrofurfuryl Chloride Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (THFC) synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this synthesis and prevent the formation of critical impurities. As your partner in the lab, my goal is to equip you with the knowledge to not only identify and solve problems but to understand the underlying chemical principles to proactively ensure the integrity of your synthesis.
Troubleshooting Guide: Impurity Formation
The conversion of Tetrahydrofurfuryl alcohol (THFA) to this compound is a cornerstone reaction, typically employing thionyl chloride (SOCl₂) or similar chlorinating agents.[1] While seemingly straightforward, several potential side reactions can lead to impurities that complicate purification and compromise the quality of your final product. This section addresses the most common issues in a question-and-answer format.
Issue 1: Presence of Dimeric Ethers and Polymeric Byproducts
Question: My final product analysis shows significant amounts of high-boiling point impurities, which I suspect are oligomers or polymers. What causes this, and how can I prevent it?
Answer:
This is a classic problem stemming from the acidic conditions generated during the reaction, which can catalyze the ring-opening of the tetrahydrofuran moiety.[2] The primary culprit is the hydrochloric acid (HCl) gas produced as a byproduct of the reaction between THFA and thionyl chloride.[3]
Causality:
-
Protonation and Ring-Opening: The ether oxygen in the tetrahydrofuran ring can be protonated by the strong acid (HCl) present in the reaction medium. This makes the ring susceptible to nucleophilic attack, leading to its opening.
-
Polymerization Cascade: The resulting carbocation or activated species can then be attacked by another molecule of Tetrahydrofurfuryl alcohol or even the product, this compound. This initiates a cationic polymerization cascade, resulting in the formation of poly(tetrahydrofuran) chains of varying lengths, often terminated by a chloride or hydroxyl group.
Preventative Measures:
-
Use of a Base: The most effective way to prevent acid-catalyzed polymerization is to incorporate a stoichiometric amount of a tertiary amine base, such as pyridine or triethylamine, into the reaction mixture.[1][4] The base will scavenge the HCl as it is formed, creating a pyridinium or triethylammonium chloride salt and preventing the protonation of the THF ring.[5]
-
Controlled Temperature: The reaction is exothermic.[1] Maintaining a low temperature (typically 0-10 °C) during the addition of thionyl chloride helps to control the reaction rate and minimize side reactions, including thermal degradation and polymerization.
-
Order of Addition: Slowly adding the thionyl chloride to a solution of the alcohol and the base (if used) is crucial. This ensures that the base is always in excess to immediately neutralize any generated HCl.[1]
Issue 2: Formation of Isomeric Chlorides (Ring-Opened Products)
Question: I've identified an impurity with the same mass as my product but a different retention time in my GC analysis. I suspect it's an isomer. How is this possible?
Answer:
You are likely observing the formation of 4-chloro-1-butanol or its derivatives, which arise from the ring-opening of the tetrahydrofuran ring followed by chlorination.
Causality:
Under strongly acidic conditions, the tetrahydrofuran ring can open to form a stabilized carbocation. This carbocation can then be attacked by a chloride ion, leading to the formation of various chlorinated butanol derivatives. The exact mechanism can be complex and may involve rearrangements.[6]
Preventative Measures:
-
Milder Chlorinating Agents: If acidic conditions are consistently problematic, consider alternative, milder chlorinating agents. Reagents like those used in the Appel reaction (triphenylphosphine and carbon tetrachloride) can sometimes offer better selectivity and avoid the generation of strong acids.
-
Strict Anhydrous Conditions: Water in the reaction mixture can exacerbate ring-opening and other side reactions. Ensure that your glassware is thoroughly dried and that all solvents and reagents are anhydrous.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions involving atmospheric moisture.
Issue 3: Residual Tetrahydrofurfuryl Alcohol in the Final Product
Question: After workup and purification, I still have a significant amount of the starting alcohol in my product. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue and can often be resolved by adjusting reaction parameters and ensuring the removal of byproducts.
Causality:
-
Insufficient Reagent: The stoichiometry of the reaction is critical. Using less than a molar equivalent of thionyl chloride will naturally lead to incomplete conversion.
-
Reversibility: While the reaction is generally considered irreversible due to the evolution of gaseous byproducts (SO₂ and HCl), if these gases are not effectively removed, they can build up pressure and potentially lead to localized equilibrium conditions.[3][7]
-
Poor Mixing: In heterogeneous mixtures or with viscous solutions, poor mixing can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.
Preventative Measures:
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of thionyl chloride to ensure all the alcohol is consumed.
-
Effective Gas Removal: The reaction produces gaseous byproducts (SO₂ and HCl) that drive the reaction to completion as they escape.[8] Ensure the reaction setup includes a suitable outlet to a scrubbing system (e.g., a sodium hydroxide solution) to safely and effectively remove these gases.
-
Solvent Choice: Use an appropriate aprotic solvent, such as dichloromethane (DCM) or chloroform, to ensure all reactants are in the solution phase.[8]
-
Reaction Time and Temperature: While low temperatures are initially important, allowing the reaction to slowly warm to room temperature and stirring for a sufficient period after the addition of thionyl chloride can help ensure complete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound using thionyl chloride?
A1: The reaction is typically initiated at a low temperature, around 0 °C, especially during the addition of thionyl chloride to control the exothermic nature of the reaction.[1] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.
Q2: Is the use of a base like pyridine always necessary?
A2: While not strictly essential in all protocols, the use of a base like pyridine is highly recommended to neutralize the HCl byproduct, thus minimizing the risk of acid-catalyzed side reactions such as ring-opening and polymerization.[4][5] It also influences the reaction mechanism, favoring an Sₙ2 pathway.[4]
Q3: How can I effectively purify the final this compound product?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. Given its boiling point of 150-151 °C at atmospheric pressure, vacuum distillation is preferred to prevent thermal decomposition.[9][10] Before distillation, a standard aqueous workup (washing with water, dilute sodium bicarbonate solution, and brine) is necessary to remove any remaining acid, base, and water-soluble byproducts. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Gas Chromatography (GC) is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product due to the volatility of this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structures of any impurities that may be present.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the desired product and identifying impurities.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[12] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction also produces toxic and corrosive gases (HCl and SO₂) which must be vented through a proper scrubbing system.[3][13]
Experimental Protocols
Protocol 1: Synthesis of this compound with Pyridine
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas outlet/scrubber. Maintain an inert atmosphere using nitrogen or argon.
-
Charging Reactants: To the flask, add freshly distilled Tetrahydrofurfuryl alcohol (1.0 eq.) and anhydrous pyridine (1.1 eq.) dissolved in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq.), diluted in anhydrous DCM, dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Cool the mixture again to 0 °C and slowly quench by adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale for Preventing Impurities |
| Temperature | 0-10 °C during addition, then room temp. | Controls exothermic reaction, minimizes thermal degradation and side reactions.[1] |
| Base | Pyridine or Triethylamine (1.1 eq.) | Neutralizes HCl, preventing acid-catalyzed ring-opening and polymerization.[1][4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that does not compete as a nucleophile.[8] |
| Reagent Stoichiometry | Thionyl Chloride (1.1-1.2 eq.) | Ensures complete conversion of the starting alcohol. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions that lead to major impurities.
Caption: Reaction scheme for THFC synthesis and major impurity pathways.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An unexpected tetrahydrofuran ring opening: synthesis and structural characterization of Ph3PO(CH2)4TeBr4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. readchemistry.com [readchemistry.com]
- 8. reactionweb.io [reactionweb.io]
- 9. This compound | 3003-84-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. env.go.jp [env.go.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
stability of Tetrahydrofurfuryl chloride under different reaction conditions
Welcome to the technical support center for Tetrahydrofurfuryl Chloride (THFC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges regarding the stability of THFC under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound (C₅H₉ClO) is a colorless to light yellow liquid that is generally stable under normal temperatures and pressures when stored correctly.[1] It is a primary alkyl halide, meaning its reactivity is primarily characterized by nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[2] However, its stability is highly dependent on the specific reaction conditions, and it is sensitive to moisture, heat, and certain reagents.[1][3] Proper storage in a cool, dry place away from direct sunlight is recommended.[1]
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the tetrahydrofuran ring of THFC is susceptible to cleavage.[2] The reaction is typically initiated by the protonation of the ether oxygen by a Brønsted acid, forming a reactive oxonium ion intermediate. This weakens the adjacent carbon-oxygen bonds, making the ring vulnerable to nucleophilic attack and subsequent opening.[2] The specific products of this ring-opening reaction will depend on the nucleophiles present in the reaction mixture.[2] Therefore, strong acidic conditions should be used with caution, as they can lead to undesired side products.
Q3: Is this compound stable in the presence of bases?
While specific data on the stability of THFC in the presence of strong bases is not extensively detailed in readily available literature, general principles of organic chemistry suggest that strong bases can promote elimination reactions, although this is less common for primary halides compared to secondary and tertiary ones. More likely, a strong base that is also a nucleophile (e.g., hydroxides, alkoxides) will participate in a nucleophilic substitution reaction, displacing the chloride to form the corresponding alcohol or ether.[2] When using a non-nucleophilic base, such as for quenching an acidic reaction, care should be taken to control the temperature to minimize potential side reactions.
Q4: What is the thermal stability of this compound?
This compound is a flammable liquid with a flash point of 47°C and a boiling point of 150-151°C.[3][4] It is important to keep it away from heat, sparks, and open flames.[3][5] While stable at ambient temperatures, elevated temperatures, especially in the presence of other reactive species, can lead to decomposition and the formation of hazardous byproducts, including irritating and toxic fumes like carbon oxides and hydrogen chloride gas.[3][6] In synthetic applications, reactions are often performed at low temperatures to control their exothermic nature and prevent thermal degradation.[2]
Q5: How do Lewis acids affect the stability of this compound?
Lewis acids can significantly impact the stability of THFC, primarily by coordinating with the oxygen atom of the tetrahydrofuran ring. This coordination can activate the ring towards cleavage.[7] For instance, Lewis acids like aluminum chloride (AlCl₃) have been used to facilitate the chlorination of alcohols and can also promote ring-opening reactions of cyclic ethers.[2] The interaction with a Lewis acid can make the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[7] Therefore, the choice of Lewis acid and reaction conditions must be carefully considered to avoid undesired side reactions.
Troubleshooting Guide
Problem 1: Low yield in a nucleophilic substitution reaction.
-
Possible Cause 1: Low Reactivity of THFC. The chlorine atom in THFC is noted to be less reactive than in the aromatic analogue, furfuryl chloride.[2] This is due to the saturated nature of the tetrahydrofuran ring, which does not offer the same degree of resonance stabilization of the transition state.[2]
-
Solution: More forcing reaction conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a stronger nucleophile.[2] However, be mindful of the thermal stability of THFC and potential side reactions at elevated temperatures.
-
-
Possible Cause 2: Steric Hindrance. While THFC is a primary halide, the tetrahydrofurfuryl group may present some steric bulk that could hinder the approach of a large nucleophile.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, optimizing the solvent to better solvate the transition state may improve reaction rates.
-
-
Possible Cause 3: Competing Ring-Opening. If the reaction is conducted under acidic conditions or with a Lewis acid catalyst, ring-opening of the tetrahydrofuran moiety could be a significant side reaction, consuming the starting material.[2]
-
Solution: Carefully control the pH of the reaction mixture. If a Lewis acid is necessary, screen for one that is less prone to promoting ring-opening under your reaction conditions. Consider performing the reaction under neutral or slightly basic conditions if the nucleophile is compatible.
-
Problem 2: Formation of unexpected byproducts.
-
Possible Cause 1: Hydrolysis. THFC is moisture-sensitive.[1] The presence of water can lead to hydrolysis, forming tetrahydrofurfuryl alcohol.[2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Possible Cause 2: Ring-Opening Products. As mentioned, acidic or Lewis acidic conditions can lead to the formation of various acyclic products resulting from the cleavage of the tetrahydrofuran ring.[2]
-
Solution: Analyze the byproducts using techniques like GC-MS to identify their structures.[8] This can provide insight into the degradation pathway. If ring-opening is confirmed, avoid acidic conditions and carefully select any catalysts.
-
-
Possible Cause 3: Thermal Decomposition. High reaction temperatures can cause decomposition.[2]
-
Solution: Monitor the reaction temperature closely. If the reaction is exothermic, ensure adequate cooling is in place. Consider running the reaction at a lower temperature for a longer duration.
-
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO | [1][9] |
| Molecular Weight | 120.58 g/mol | [4][9] |
| Appearance | Colorless to light yellow liquid | [1][9] |
| Boiling Point | 150-151 °C | [9][10] |
| Flash Point | 47 °C | [3][4] |
| Density | 1.11 g/mL at 25 °C | [4][9] |
| Storage Temperature | 2-8 °C | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction using this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the desired nucleophile and an anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Slowly add this compound to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Protocol 2: Small-Scale Stability Test under Acidic Conditions
This protocol can be used to assess the stability of THFC to a specific acid.
-
Sample Preparation: In a clean, dry vial, dissolve a known amount of this compound in a suitable anhydrous solvent.
-
Acid Addition: Add a catalytic amount of the acid of interest (e.g., p-toluenesulfonic acid or a Lewis acid).
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or 50 °C).
-
Time-Point Analysis: At various time points (e.g., 1h, 4h, 24h), take an aliquot of the reaction mixture, quench the acid with a mild base (e.g., a saturated solution of NaHCO₃), and analyze by GC-MS to determine the extent of degradation and identify any ring-opened products.
Visualizations
Caption: Factors influencing the stability and reactivity of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 3. This compound(3003-84-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 3003-84-7 [chemicalbook.com]
Technical Support Center: Analytical Methods for Monitoring Tetrahydrofurfuryl Chloride Reactions
Welcome to the Technical Support Center for monitoring reactions involving Tetrahydrofurfuryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for the analytical methods crucial to ensuring reaction success. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical methods to monitor the progress of reactions with this compound?
A1: The most common analytical methods for monitoring reactions involving this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on factors such as the reaction type, the information required, sample complexity, and available equipment.[1][2]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The selection of an appropriate analytical method is critical for accurate reaction monitoring. Consider the following:
-
Reaction Type: For reactions where there is a significant change in volatility between the starting material and the product (e.g., substitution reactions where a larger, less volatile group replaces the chlorine), GC is often a suitable choice. For reactions involving changes in polarity, such as the introduction of a polar functional group, HPLC is generally preferred.[2]
-
Information Required: If you need detailed structural information to identify reactants, products, and potential intermediates, NMR spectroscopy is the most powerful tool.[1][3][4][5][6] For real-time, qualitative or semi-quantitative monitoring of functional group changes (e.g., disappearance of the C-Cl bond), in-situ FTIR can be very effective.[7][8][9][10][11]
-
Sample Complexity: For complex reaction mixtures with multiple components, the high resolving power of GC and HPLC is advantageous.[12]
-
Availability of Equipment: Practicality is key; the most effective method is one that is readily available and for which you have operational expertise in your laboratory.
Method Specific
Q3: My this compound starting material is not showing a strong UV absorbance for HPLC analysis. What can I do?
A3: this compound itself lacks a strong chromophore, which can present a challenge for UV detection in HPLC.[3][4] Here are some strategies to overcome this:
-
Use a Universal Detector: Consider using a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Derivatization: If appropriate for your reaction, you can derivatize the starting material or product with a UV-active tag. However, this adds a step to your sample preparation and may not be ideal for real-time monitoring.
-
Monitor the Product: If your product has a strong chromophore, you can monitor the reaction progress by tracking the appearance of the product peak.
-
Utilize an Alternative Technique: If HPLC with UV detection is not feasible, consider GC (if the compounds are volatile) or NMR spectroscopy.
Q4: I am observing peak tailing for my compounds in GC analysis. What are the likely causes?
A4: Peak tailing in GC can be caused by several factors:
-
Active Sites in the Injector or Column: The liner or the front of the column may have active sites (e.g., exposed silanols) that can interact with polar analytes. Using a deactivated liner and a high-quality, inert column can mitigate this.[13][14]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this.[13][15]
-
Improper Column Installation: If the column is installed too low in the injector, it can create dead volume, leading to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion. Try injecting a more dilute sample.[13]
Troubleshooting Guides
Gas Chromatography (GC)
Issue: Poor Resolution Between Reactant and Product Peaks
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Temperature Program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. | A slower temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for better separation based on differences in boiling points and polarity.[15] |
| Incorrect Column Phase | Select a column with a different stationary phase polarity. For example, if you are using a non-polar phase, try an intermediate polarity phase. | The separation in GC is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Changing the stationary phase polarity alters these interactions, which can significantly impact selectivity and resolution. |
| Carrier Gas Flow Rate is Not Optimal | Determine the optimal linear velocity for your carrier gas (e.g., using a van Deemter plot) and adjust the flow rate accordingly. | The efficiency of a GC column is dependent on the linear velocity of the carrier gas. Operating at the optimal flow rate minimizes band broadening and maximizes resolution. |
| Column is Overloaded or Degraded | Inject a smaller sample volume or a more dilute sample. If the problem persists, the column may be degraded and require replacement. | Overloading the column leads to peak broadening and loss of resolution. A degraded column has lost its stationary phase integrity, reducing its separating power.[13] |
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. CIRE-In-situ Spectroscopy for Reaction Kinetics-The University of Oklahoma [ou.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. stepbio.it [stepbio.it]
- 15. chromatographyonline.com [chromatographyonline.com]
dealing with the moisture sensitivity of Tetrahydrofurfuryl chloride
Welcome to the dedicated technical support guide for Tetrahydrofurfuryl chloride (THFC). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this versatile yet moisture-sensitive reagent. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.
Introduction to this compound's Reactivity
This compound (C₅H₉ClO) is a valuable alkylating agent in organic synthesis, utilized for introducing the tetrahydrofurfuryl moiety into a wide range of molecules in the pharmaceutical and agrochemical industries.[1][2][3] As a primary alkyl halide, its reactivity is primarily governed by Sₙ2 (bimolecular nucleophilic substitution) reactions, where a nucleophile attacks the electrophilic carbon bonded to the chlorine atom, displacing the chloride ion.[1]
However, the chlorine atom in THFC is noted to be less reactive than in its aromatic counterpart, furfuryl chloride, due to the saturated nature of the tetrahydrofuran ring which does not offer resonance stabilization of the transition state.[1] This may necessitate more forcing reaction conditions, such as higher temperatures or stronger nucleophiles.[1] The most critical aspect of its chemistry, and the focus of this guide, is its sensitivity to moisture.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the use of this compound, with a focus on issues stemming from its moisture sensitivity.
Q1: My reaction yield is significantly lower than expected, and I've recovered a substantial amount of what appears to be Tetrahydrofurfuryl alcohol. What went wrong?
A1: Root Cause Analysis & Solution
This is a classic symptom of premature hydrolysis of your this compound. Moisture present in your reaction setup has reacted with the starting material, converting it to the corresponding alcohol and generating hydrochloric acid (HCl). This not only consumes your reagent but the HCl byproduct can also interfere with subsequent reaction steps, particularly if acid-sensitive functional groups are present.
Immediate Actions & Preventative Measures:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (typically at 125°C overnight) and cooled under a stream of inert gas (Argon or Nitrogen) before use. Simply air-drying is insufficient.
-
Solvent Purity is Paramount: Ensure your solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under inert atmosphere.
-
Inert Atmosphere Techniques: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved using a Schlenk line or within a glovebox. A simple balloon filled with inert gas is a common and effective method for maintaining positive pressure.
-
Reagent Quality Check: If you suspect your this compound has been compromised, it should be purified by distillation before use.[4]
Q2: I am attempting a Grignard reaction, but it fails to initiate or gives a complex mixture of byproducts. Could moisture be the culprit?
A2: Root Cause Analysis & Solution
Yes, moisture is highly detrimental to Grignard reactions. Grignard reagents are potent bases and will be quenched by any protic source, including water. The presence of water will consume your Grignard reagent and can lead to a variety of side reactions. Furthermore, the hydrolysis of this compound itself will produce Tetrahydrofurfuryl alcohol, which will also quench the Grignard reagent.
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: All the preventative measures in Q1 are even more critical for Grignard reactions. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Initiation Issues: If the reaction does not start, a small crystal of iodine can be added to activate the magnesium surface. Gentle heating may also be required.
-
Solvent Choice: While diethyl ether is common for Grignard reactions, tetrahydrofuran (THF) is also frequently used.[5][6] Ensure your THF is anhydrous, as it is hygroscopic.
-
Order of Addition: Typically, the this compound is added slowly to the suspension of magnesium in the anhydrous solvent to control the exothermic reaction.
Q3: My reaction mixture has turned slightly yellow and has a pungent, acidic smell. Is this indicative of a problem?
A3: Root Cause Analysis & Solution
Pure this compound is a colorless to light yellow liquid.[2][7] A significant color change accompanied by an acidic odor strongly suggests decomposition, likely through hydrolysis. The pungent smell is due to the formation of HCl gas. This indicates that your starting material or reaction environment is contaminated with water.
Visual Indicators of Degradation:
| Observation | Potential Cause | Recommended Action |
| Fuming in moist air | Hydrolysis releasing HCl gas. | Handle under inert atmosphere. Ensure reaction setup is dry. |
| Increased viscosity/polymerization | Possible acid-catalyzed ring-opening and polymerization.[8] | Ensure reaction temperature is controlled and moisture is excluded. |
| Formation of a precipitate | The hydrolysis product, Tetrahydrofurfuryl alcohol, may have different solubility in your solvent system, or the generated HCl may be reacting with other components. | Stop the reaction, identify the precipitate, and address the source of moisture. |
Experimental Protocols: Best Practices for Handling this compound
Protocol 1: Setting up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for preparing a reaction vessel to handle this compound, minimizing the risk of hydrolysis.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware in an oven at >120°C for at least 4 hours, preferably overnight.
-
-
Assembly and Inerting:
-
While still hot, assemble the glassware and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent and Solvent Transfer:
-
Use anhydrous solvents from a sealed bottle or a solvent purification system.
-
Transfer solvents and liquid reagents using dry syringes or cannulas.
-
Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.
-
Add this compound dropwise to the reaction mixture, especially for exothermic reactions, to maintain temperature control.
-
Diagram: Inert Atmosphere Reaction Setup
Caption: Standard Schlenk line setup for moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong oxidizing agents.[9][10] Recommended storage temperature is often between 2-8°C.[2][4][7]
Q: What are the primary hazards associated with this compound? A: It is a flammable liquid and vapor.[10] It can cause irritation to the skin, eyes, and respiratory tract.[4][7][10] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
Q: Can I use a drying agent directly in my bottle of this compound? A: While you can dry solvents with desiccants, adding them directly to the reagent bottle is not recommended as it can introduce impurities. If you need to dry the reagent, it is better to decant the required amount into a separate, dry flask and then add a suitable drying agent like anhydrous calcium chloride before distillation or use.
Q: What are the main byproducts of this compound degradation? A: The primary degradation product from reaction with water is Tetrahydrofurfuryl alcohol and hydrochloric acid (HCl).[1] In the presence of strong acids, there is a potential for ring-opening reactions of the tetrahydrofuran moiety, which could lead to polymerization or other side products.[8][11][12]
Q: Is this compound compatible with all common organic solvents? A: It is soluble in many common organic solvents.[7] However, it is crucial that any solvent used is anhydrous to prevent hydrolysis. It is generally stable in ethers (like THF and diethyl ether), hydrocarbons (like hexane and toluene), and chlorinated solvents (like dichloromethane), provided they are dry.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3003-84-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(3003-84-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 12. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Containing Tetrahydrofurfuryl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up of reactions involving Tetrahydrofurfuryl chloride (THFC). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Essential Safety & Handling
Before initiating any experimental work, a thorough understanding of the hazards is paramount.
Q: What are the essential safety precautions for handling this compound (THFC)?
A: this compound is a flammable liquid and vapor that can cause serious skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: Always handle THFC in a well-ventilated chemical fume hood.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE):
-
Handling: Ground and bond containers when transferring material to prevent static discharge.[1][3] Use spark-proof tools and explosion-proof equipment.[3][5] Avoid heating the material near open flames or other ignition sources.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible substances like strong oxidizing agents and strong bases.[2][3][4]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| CAS Number | 3003-84-7 | [6][7] |
| Molecular Formula | C₅H₉ClO | [6][7] |
| Molecular Weight | 120.58 g/mol | [6][8] |
| Boiling Point | 150-151 °C | [8][9] |
| Density | 1.11 g/mL at 25 °C | [2][8] |
| Flash Point | 47 °C (116.6 °F) | [3] |
| Water Solubility | Not miscible or difficult to mix | [2][10] |
Section 2: Frequently Asked Questions (FAQs) - Reaction Troubleshooting
Q: My reaction with THFC is sluggish or not proceeding to completion. What are the common causes?
A: This is a frequent observation stemming from the inherent reactivity of THFC. While it is a primary alkyl halide, its reactivity is lower than analogous aromatic compounds like furfuryl chloride.[11] This is due to the saturated tetrahydrofuran ring, which does not provide resonance stabilization for the transition state.[11]
Causality & Solutions:
-
Insufficient Temperature: The lower reactivity may necessitate more forcing conditions. Consider increasing the reaction temperature, but monitor closely for byproduct formation. Williamson ether syntheses, for example, are often conducted at 50 to 100 °C.[12]
-
Poor Nucleophile/Base: The nucleophile must be strong enough to displace the chloride. For alcohol-based nucleophiles, ensure complete deprotonation to the more potent alkoxide. Using a strong, non-nucleophilic base like sodium hydride (NaH) is often more effective than weaker bases.[13]
-
Solvent Choice: The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity, without solvating the nucleophile itself.[12][14] Protic solvents (e.g., ethanol, water) will slow the reaction significantly.[12]
Q: I'm performing a Williamson ether synthesis with THFC and getting a low yield due to a major byproduct. What is happening?
A: You are likely observing a competing elimination (E2) reaction. The Williamson ether synthesis is a classic Sₙ2 reaction, but it directly competes with the E2 pathway, especially under certain conditions.[12][15]
Diagram 1: Competing Sₙ2 and E2 Pathways
Caption: Sₙ2 (Substitution) vs. E2 (Elimination) pathways for THFC.
Causality & Solutions:
-
Nature of the Base/Nucleophile: While THFC is a primary halide, which strongly favors Sₙ2, using a sterically bulky base (e.g., potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, promoting the E2 pathway.[12][14]
-
High Temperatures: Elevated temperatures can favor the elimination reaction over substitution.[12]
To favor the desired ether product, use a strong but minimally hindered nucleophile/base (e.g., sodium ethoxide instead of sodium tert-butoxide) and maintain the lowest possible temperature that allows for a reasonable reaction rate.[13][15]
Section 3: Troubleshooting Guide: Reaction Work-up
A well-designed work-up is critical for isolating your product in high purity and yield. The general goal is to use liquid-liquid extraction to separate the desired organic product from inorganic salts, catalysts, and other water-soluble impurities.[16][17]
Q: How do I design a general work-up procedure for a reaction involving THFC?
A: A standard aqueous work-up is typically effective. The key is a sequential washing process to remove different types of impurities.
Diagram 2: General Work-up Workflow for THFC Reactions
Caption: Step-by-step liquid-liquid extraction workflow.
Q: I've formed an emulsion during the aqueous wash. How can I break it?
A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.
Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.[17]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent to change the overall properties of the organic layer.
Q: I suspect THFC or my product is hydrolyzing during my aqueous work-up. How can I prevent this?
A: Hydrolysis, the reaction with water to form tetrahydrofurfuryl alcohol, is a potential side reaction for THFC, especially under non-neutral pH conditions.[11] While it is generally stable, prolonged contact with acidic or basic aqueous solutions can facilitate this process.[11]
Preventative Measures:
-
Minimize Contact Time: Perform aqueous washes quickly and efficiently. Do not let the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Use Neutral Washes: If possible, use only water and brine for the washes, avoiding strong acids or bases unless absolutely necessary to remove specific impurities.
-
Temperature Control: Perform the work-up at room temperature or below (using an ice bath) to slow the rate of any potential hydrolysis.
Section 4: Troubleshooting Guide: Purification
Q: I synthesized THFC from tetrahydrofurfuryl alcohol and pyridine/thionyl chloride. How do I effectively remove the pyridine byproduct during work-up?
A: This is a classic purification challenge. The byproduct is pyridinium hydrochloride, which is water-soluble, but residual pyridine base can be difficult to remove. A specific acid wash is highly effective.
Protocol: Removal of Pyridine
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like diethyl ether or ethyl acetate.[18][19]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M Hydrochloric Acid (HCl): Wash 2-3 times. This protonates the basic pyridine to form water-soluble pyridinium chloride, which partitions into the aqueous layer.[20]
-
Water: Wash once to remove residual acid.
-
Saturated Sodium Bicarbonate (NaHCO₃): Wash once to ensure all acid is neutralized.[17]
-
Brine: Wash once to remove the bulk of the water.[17]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[18][19]
Q: What are the best practices for purifying a THFC-derived product using column chromatography?
A: Successful chromatographic purification depends on careful solvent system selection and technique.
-
Stationary Phase: Standard silica gel is usually appropriate.
-
Mobile Phase (Eluent):
-
Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Pentane/Ether).
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and impurities (target Rf for product is ~0.3-0.4).
-
-
Technique:
-
Dry Loading: If your crude product is not highly soluble in the eluent, it is often better to "dry load" it. Dissolve the crude material in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of your column. This prevents band broadening.
-
Monitor Fractions: Collect fractions and monitor them by TLC to combine the pure product fractions.
-
Analysis: After purification, confirm the structure and purity using analytical techniques such as NMR spectroscopy.[21]
-
References
- 1. guidechem.com [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. orgsyn.org [orgsyn.org]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Tetrahydrofurfuryl Chloride Transformations
Welcome to the technical support center for catalyst selection and optimization in Tetrahydrofurfuryl chloride (THFC) transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and subsequent reactions of THFC. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
This compound is a versatile building block in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its synthesis, primarily from tetrahydrofurfuryl alcohol (THFA), and its subsequent transformations require careful consideration of catalyst selection and reaction parameter optimization to achieve high yields and selectivities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and well-established methods for synthesizing THFC involve the chlorination of tetrahydrofurfuryl alcohol (THFA).[3] The two primary chlorinating agents used are thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]
-
Thionyl Chloride Pathway: This is often the preferred method. The reaction is typically performed at low temperatures to control its exothermic nature and can be carried out in the presence of a base like pyridine to neutralize the acidic byproducts (HCl and SO₂).[3]
-
Phosphorus Trichloride Pathway: This is an alternative, historically significant method that is also effective for converting primary alcohols to alkyl chlorides.[3]
Q2: What are the key parameters to optimize for a high-yield synthesis of THFC?
Meticulous control over reaction parameters is crucial for achieving high yield and purity on an industrial scale.[3] Key parameters include:
-
Temperature Control: The reaction of alcohols with chlorinating agents is often exothermic. Low temperatures are generally employed to manage the reaction rate, prevent runaway reactions, and minimize the formation of thermal degradation byproducts.[3]
-
Stoichiometry: Precise control over the molar ratio of THFA to the chlorinating agent is critical to ensure complete conversion and minimize side reactions.[3]
-
Byproduct Removal: Efficient removal of gaseous byproducts like HCl and SO₂ (for the thionyl chloride route) is essential to drive the reaction to completion.[3] For the PCl₃ route, an effective workup is necessary to remove the resulting phosphorous acid.[3]
Q3: Are there catalytic methods for synthesizing this compound?
Yes, modern synthetic chemistry is increasingly focusing on developing catalytic methods to improve efficiency and reduce waste.[3] Research is ongoing in the following areas:
-
Heterogeneous Catalysts: These offer advantages like easy separation, reusability, and suitability for continuous flow processes.[3] Solid acid catalysts, such as Lewis acids like aluminum chloride (AlCl₃) supported on materials like silica, are being explored.[3] These catalysts can activate the alcohol's hydroxyl group, making it a better leaving group for nucleophilic attack by a chloride ion.[3] Mixed metal oxides, such as Fe-Ba binary oxides, have also shown promise in the chlorination of alcohols.[3]
-
Organocatalytic Systems: These systems can offer milder reaction conditions and avoid the use of heavy metals. For instance, organocatalytic approaches analogous to the Appel reaction are being investigated to avoid the stoichiometric phosphine oxide waste generated in the traditional method.[3]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis and transformation of this compound.
Issue 1: Low Yield in THFC Synthesis
Symptom: The final yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material (THFA).2. Optimize Temperature: While low temperatures are generally recommended to control exothermicity, the temperature might be too low for the reaction to proceed at a reasonable rate.[3] A careful, incremental increase in temperature might be necessary.3. Ensure Efficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use appropriate stirring methods for the scale of your reaction. |
| Degradation of Product | THFC can be sensitive to prolonged exposure to high temperatures or acidic conditions, leading to decomposition.[4] | 1. Maintain Low Temperature: Strictly control the reaction temperature, especially during the addition of the chlorinating agent.[3]2. Minimize Reaction Time: Once the reaction is complete (as determined by monitoring), proceed with the workup promptly.3. Neutralize Acidic Byproducts: If using a base like pyridine, ensure its stoichiometric amount is correct to effectively neutralize the generated acids.[3] |
| Losses During Workup | The product can be lost during aqueous workup if not performed carefully, especially due to its partial solubility in water.[1] | 1. Use Saturated Brine: Wash the organic layer with saturated brine to reduce the solubility of THFC in the aqueous phase.2. Back-Extraction: Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product. |
Issue 2: Formation of Impurities and Side Products
Symptom: The final product is contaminated with significant amounts of byproducts, making purification difficult.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Side Reactions of THFA | Under certain conditions, THFA can undergo side reactions such as dehydration or etherification. | 1. Control Temperature: Higher temperatures can promote side reactions. Maintain the recommended low temperature throughout the reaction.[3]2. Slow Addition of Reagents: Add the chlorinating agent dropwise to the cooled solution of THFA to prevent localized temperature spikes.[5] |
| Ring-Opening Reactions | The tetrahydrofuran ring can be susceptible to opening under strongly acidic or high-temperature conditions.[4] | 1. Use a Base: The inclusion of a non-nucleophilic base like pyridine can neutralize the generated acid, minimizing the risk of ring-opening.[3]2. Avoid Excess Acid: Ensure the stoichiometry of the chlorinating agent is correct to avoid having a large excess of acid at the end of the reaction. |
| Over-hydrogenation (in subsequent reactions) | When hydrogenating derivatives of THFC, the furan ring can be further reduced if the conditions are too harsh.[4] | 1. Optimize Hydrogen Pressure: Use the minimum effective hydrogen pressure to achieve the desired transformation without over-hydrogenation.[6]2. Catalyst Selection: Choose a catalyst with appropriate activity and selectivity for the specific hydrogenation step. |
Issue 3: Difficulty in Catalyst Separation (Heterogeneous Catalysis)
Symptom: The solid catalyst is difficult to remove from the reaction mixture, leading to product contamination.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Fine Catalyst Particles | The catalyst may be too fine, passing through standard filtration media. | 1. Use a Finer Filter: Employ filtration media with a smaller pore size, such as a Celite pad or a membrane filter.2. Centrifugation: Centrifuge the reaction mixture to pellet the catalyst before decanting the supernatant. |
| Catalyst Leaching | The active catalytic species may be leaching from the solid support into the reaction mixture. | 1. Test for Leaching: Filter the catalyst at an intermediate point in the reaction and allow the filtrate to react further. If the reaction continues, leaching is occurring.2. Choose a More Robust Support: Consider using a different support material that is more stable under the reaction conditions.[3] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound using Thionyl Chloride
Objective: To synthesize this compound from Tetrahydrofurfuryl alcohol with high purity.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydrofurfuryl alcohol in anhydrous diethyl ether to the flask. If using, add pyridine at this stage.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Workflow for Catalyst Optimization in THFC Transformations
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for a generic transformation of this compound.
Caption: Workflow for catalyst selection and optimization.
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for THFA Conversion
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Reaction Mechanism | SN2-like | SN2-like |
| Byproducts | SO₂, HCl (gaseous) | H₃PO₃ (phosphorous acid) |
| Workup | Gaseous byproducts are easily removed, but quenching is required. | Requires aqueous workup to remove phosphorous acid. |
| Typical Conditions | Low temperature (0 °C to RT), often with a base (e.g., pyridine).[3] | Typically requires heating. |
| Advantages | Cleaner reaction with volatile byproducts.[3] | Effective for primary and secondary alcohols.[3] |
| Disadvantages | Reagent is moisture-sensitive and corrosive. | Workup can be more complex. |
Table 2: Influence of Reaction Parameters on the Hydrogenolysis of THFA
The following data is adapted from studies on the hydrogenolysis of THFA to illustrate the impact of reaction parameters. While not specific to THFC synthesis, the principles of parameter effects are analogous.
| Temperature (°C) | H₂ Pressure (MPa) | THFA Conversion (%) | Selectivity to Major Product (%) | Reference |
| 230 | 0.6 | - | 55.2 (to THP) | [6] |
| 270 | 0.6 | - | 91.4 (to THP) | [6] |
| 290 | 0.6 | - | 85.9 (to THP) | [6] |
| 270 | 0.2 | - | 45.5 (to THP) | [6] |
| 270 | 0.8 | - | 90.5 (to THP) | [6] |
| 270 | 1.0 | 99.7 | 89.4 (to THP) | [6] |
Data adapted from the synthesis of Tetrahydropyran (THP) from THFA. This demonstrates the critical influence of temperature and pressure on conversion and selectivity.[6]
Concluding Remarks
The successful transformation of this compound, from its synthesis to its use as a synthetic intermediate, hinges on a deep understanding of the underlying chemical principles and meticulous optimization of reaction conditions. This guide provides a foundational framework for troubleshooting common issues and logically approaching catalyst selection and process optimization. By applying these principles, researchers can enhance the efficiency, safety, and reproducibility of their experimental work.
References
minimizing rearrangement products in Tetrahydrofurfuryl chloride reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl Chloride (THFC). This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during its use: the formation of undesired rearrangement products. Our goal is to explain the causality behind these side reactions and provide actionable troubleshooting strategies and protocols to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct in my reaction with this compound. What is the most common rearrangement product?
In nucleophilic substitution reactions, particularly under conditions that favor carbocation formation, this compound is prone to a ring-expansion rearrangement. The primary and most commonly observed byproduct is a six-membered ring structure, typically a 4-chlorotetrahydropyran derivative.[1] This occurs because the initial five-membered tetrahydrofurfuryl system rearranges to a more stable six-membered tetrahydropyran system.
Q2: What is the chemical mechanism that drives this ring-expansion rearrangement?
The rearrangement proceeds through a cationic intermediate, driven by the participation of the adjacent ether oxygen, a phenomenon known as neighboring group participation. The mechanism can be visualized as follows:
-
Carbocation Formation: The reaction is initiated by the departure of the chloride leaving group, which is often facilitated by Lewis acids or polar, protic solvents. This generates a primary carbocation adjacent to the tetrahydrofuran ring.
-
Neighboring Group Participation & Ring Opening: The lone pair of electrons on the ring's oxygen atom attacks the primary carbocation. This is an intramolecular process that results in the formation of a strained, bicyclic oxonium ion intermediate.
-
Ring Expansion: A nucleophile (which could be the displaced chloride ion or another nucleophile in the reaction mixture) attacks one of the carbon atoms of the strained oxonium ion. Attack at the carbon that leads to the formation of a six-membered ring is thermodynamically favored, resulting in the formation of the 4-substituted tetrahydropyran product.
This pathway is often favored over a direct SN2 reaction under conditions that promote carbocation stability (SN1-like conditions).
Caption: Ring-expansion mechanism of this compound.
Q3: How do specific reaction parameters affect the formation of rearrangement byproducts?
Controlling the reaction pathway is critical. This compound is a primary alkyl halide, so its reactivity is typically dominated by the SN2 mechanism, which does not involve a carbocation intermediate and thus prevents rearrangement.[2] Conditions that favor an SN1 pathway will increase the likelihood of rearrangement.
| Parameter | To Minimize Rearrangement (Favor SN2) | Conditions Promoting Rearrangement (Favor SN1) | Rationale |
| Solvent | Non-polar, aprotic solvents (e.g., Toluene, Hexane, Diethyl Ether). | Polar, protic solvents (e.g., Water, Alcohols) or highly polar aprotic solvents (e.g., DMF, DMSO). | Aprotic, non-polar solvents do not stabilize carbocation intermediates, favoring the concerted SN2 pathway. Polar solvents stabilize the carbocation, promoting the SN1 pathway and subsequent rearrangement.[3][4] |
| Temperature | Low temperatures (e.g., 0 °C to room temperature). | High temperatures. | Higher temperatures provide the activation energy needed for the less favorable SN1 pathway and can overcome the barrier to rearrangement. |
| Nucleophile | Strong, anionic nucleophiles (e.g., RS⁻, CN⁻, N₃⁻). | Weak, neutral nucleophiles (e.g., H₂O, ROH). | Strong nucleophiles favor the bimolecular SN2 reaction, which is faster than the unimolecular formation of the carbocation required for SN1. |
| Lewis Acids | Avoid Lewis acids. | Addition of Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄).[5] | Lewis acids coordinate to the chlorine atom, making it a much better leaving group and strongly promoting the formation of the carbocation intermediate, which leads directly to rearrangement.[6][7] |
| Concentration | High concentration of the nucleophile. | Low concentration of the nucleophile. | A high concentration of a strong nucleophile increases the probability of a bimolecular collision (SN2) before the substrate can ionize (SN1). |
Q4: I am conducting a Grignard reaction with THFC and getting poor yields. What's going wrong?
Grignard reagents (R-MgX) are not only potent nucleophiles but also strong bases.[8] When reacting with this compound, several competing pathways can reduce the yield of the desired substitution product:
-
Elimination: The Grignard reagent can act as a base, abstracting a proton from the carbon adjacent to the chloromethyl group, leading to an elimination reaction and forming tetrahydro-2-methylenefuran.[9]
-
Rearrangement: If the reaction conditions allow for the formation of the carbocation intermediate, the Grignard reagent can react after the ring has already expanded, leading to a tetrahydropyran derivative instead of the desired product.
-
Complexation: The magnesium halide in the Grignard reagent can act as a Lewis acid, promoting rearrangement.[10]
Troubleshooting Strategy:
-
Use a Cu(I) Catalyst: Convert the Grignard reaction into an organocuprate (Gilman reagent) reaction by adding a catalytic amount of CuI or CuCl. Organocuprates are softer nucleophiles and are much less prone to acting as bases, thus minimizing elimination.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of this compound at low temperature (-78 °C to 0 °C). This keeps the concentration of the Grignard reagent low, disfavoring side reactions.
-
Solvent Choice: Use a less polar solvent like diethyl ether instead of THF if possible, as THF can sometimes participate in the reaction.[4][11]
Q5: What is the best way to react THFC with an amine to prevent byproduct formation?
The reaction of an amine with this compound is a standard aminolysis to form a substituted amine.[2] To favor the direct SN2 substitution and avoid rearrangement:
-
Use a Non-Nucleophilic Base: The reaction produces HCl, which will protonate the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to scavenge the HCl.[12][13][14] Use at least one equivalent of this base.
-
Solvent and Temperature: Perform the reaction in a non-polar, aprotic solvent like dichloromethane (DCM) or THF at low to ambient temperatures.[12]
-
Order of Addition: Add the this compound dropwise to a solution of the amine and the non-nucleophilic base. This ensures the nucleophile is always in excess, promoting the SN2 pathway.
Troubleshooting and Protocols
Workflow: Diagnosing and Minimizing Rearrangement
If you are observing significant rearrangement, use the following decision-making workflow to adjust your experimental parameters.
Caption: A troubleshooting workflow for minimizing rearrangement.
Protocol: General Procedure for Nucleophilic Substitution with Minimized Rearrangement
This protocol provides a general framework for reacting this compound with a strong nucleophile (Nu⁻) while minimizing the formation of the 4-substituted tetrahydropyran byproduct.
Materials:
-
This compound (THFC)
-
Nucleophile (e.g., Sodium Azide, Sodium Cyanide)
-
Anhydrous, non-polar aprotic solvent (e.g., THF, Diethyl Ether, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Charge Reagents: Under a positive pressure of inert gas, charge the flask with the nucleophile (1.1 to 1.5 equivalents) and the anhydrous solvent.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the THFC solution dropwise to the cooled, stirred suspension of the nucleophile over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to isolate the desired substituted tetrahydrofuran product.
This procedure prioritizes the SN2 pathway by using a strong nucleophile at a high concentration, a non-polar aprotic solvent, and low temperatures, all of which are crucial for minimizing carbocation formation and subsequent rearrangement.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 3. Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 228. The reaction of chlorine with tetrahydro-2-methylenefuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
safe quenching procedures for reactions with unreacted Tetrahydrofurfuryl chloride
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with robust, field-proven procedures for the safe quenching of unreacted Tetrahydrofurfuryl chloride (THFC) in various reaction settings. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to ensure both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with unreacted this compound in my reaction mixture?
This compound (CAS 3003-84-7) is a primary alkyl halide and a versatile reagent in organic synthesis.[1] While not pyrophoric, its unreacted presence in a reaction mixture poses several hazards that must be addressed before workup and disposal:
-
Reactivity: As a primary alkyl halide, THFC is an electrophile susceptible to nucleophilic attack.[2] This reactivity can lead to undesired side reactions during workup if not properly quenched.
-
Irritant Properties: THFC is irritating to the eyes, skin, and respiratory system.[3][4][5] Handling open containers or performing extractions with unquenched THFC can lead to exposure.
-
Flammability: this compound is a flammable liquid with a flashpoint of 47°C.[4][6] Concentrating a reaction mixture containing significant amounts of unreacted THFC can create a fire hazard.[6]
-
Environmental Concerns: Halogenated organic compounds require proper disposal to prevent environmental contamination.[7]
Q2: I've completed a Williamson ether synthesis using this compound and an alcohol. How do I safely quench the excess THFC before workup?
In a Williamson ether synthesis, an alkoxide reacts with an alkyl halide to form an ether.[5][8] If THFC is used in excess, the unreacted portion must be quenched.
Recommended Quenching Protocol:
A common and effective method is to quench the unreacted THFC by converting it to a more water-soluble and less reactive species. The hydrolysis to Tetrahydrofurfuryl alcohol is a practical approach.[2]
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-10°C using an ice bath. This is crucial to control any potential exotherm from the quenching process.
-
Slow Addition of Water: While stirring vigorously, slowly add deionized water to the reaction mixture. The water will hydrolyze the unreacted THFC to Tetrahydrofurfuryl alcohol.
-
Monitor for Exotherm: Carefully monitor the temperature of the reaction mixture during the addition of water. If a significant temperature increase is observed, slow down the rate of addition.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Proceed with Standard Workup: Once the quench is complete, you can proceed with a standard aqueous workup, which typically involves partitioning the mixture between an organic solvent and water or brine.[9][10]
Troubleshooting Guides
Problem: Emulsion formation during aqueous workup after quenching.
Cause: The formation of Tetrahydrofurfuryl alcohol during the quench can sometimes lead to emulsions, especially if the product is also amphiphilic.
Solution:
-
Brine Wash: After the initial water wash, perform one or two washes with a saturated sodium chloride solution (brine).[10] The increased ionic strength of the aqueous layer helps to break emulsions.
-
Solvent Dilution: Diluting the organic layer with more solvent can sometimes help to break up an emulsion.
-
Filtration through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite can be effective.
Problem: My product is sensitive to water. What is an alternative quenching method?
Cause: For water-sensitive products, direct hydrolysis of THFC is not a viable option.
Solution: Quenching with a Secondary Amine
A suitable secondary amine, such as diethylamine or morpholine, can be used to quench unreacted THFC. The resulting tertiary amine is typically more polar and can be removed by an acidic wash.
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Cool the reaction to 0-10°C.
-
Add the Secondary Amine: Slowly add a slight excess (1.1-1.2 equivalents relative to the excess THFC) of the secondary amine.
-
Stir: Allow the reaction to stir at room temperature for 1-2 hours.
-
Acidic Workup: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the resulting tertiary amine and any excess secondary amine, pulling them into the aqueous layer.[11]
Visualizing the Quenching Decision Process
The choice of quenching procedure depends on the stability of your desired product and the reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate quenching strategy.
Caption: Decision workflow for quenching unreacted this compound.
Quantitative Data Summary
| Quenching Agent | Stoichiometry (relative to excess THFC) | Typical Reaction Time | Workup Considerations |
| Water | Large excess | 1-2 hours | Standard aqueous workup; potential for emulsions. |
| Diethylamine | 1.1 - 1.2 equivalents | 1-2 hours | Requires an acidic wash to remove the resulting tertiary amine. |
| Morpholine | 1.1 - 1.2 equivalents | 1-2 hours | Requires an acidic wash to remove the resulting tertiary amine. |
Detailed Experimental Protocols
Protocol 1: Hydrolytic Quenching of Unreacted this compound
-
Apparatus: Reaction flask equipped with a magnetic stirrer and a thermometer, placed in an ice-water bath.
-
Procedure: a. Cool the completed reaction mixture to 0-10°C. b. While maintaining vigorous stirring, add deionized water dropwise via an addition funnel. c. Monitor the internal temperature to ensure it does not rise significantly. Adjust the addition rate as necessary. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. e. Continue stirring for a minimum of 60 minutes. f. The reaction mixture is now ready for standard extractive workup.
Protocol 2: Amine-Based Quenching of Unreacted this compound
-
Apparatus: Reaction flask with a magnetic stirrer and a thermometer, in an ice-water bath.
-
Procedure: a. Cool the reaction mixture to 0-10°C. b. Calculate the molar amount of excess this compound. c. Slowly add 1.1 equivalents of diethylamine (or another suitable secondary amine) to the stirred reaction mixture. d. After the addition, remove the cooling bath and stir at room temperature for 1-2 hours. e. Proceed with an extractive workup, including at least two washes with 1M HCl (aq) to remove the amine-related species.
References
- 1. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KR101128416B1 - Method of deactivating from polymer solutions - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. osha.gov [osha.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis and Reactions of Ethers - Chad's Prep® [chadsprep.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Guide to Alternative Reagents for Tetrahydrofurfuryl Alkylation: A Comparative Analysis
In the landscape of synthetic chemistry, the introduction of specific alkyl groups is a cornerstone of molecular design, particularly in the development of pharmaceuticals and agrochemicals. The tetrahydrofurfuryl (THF) moiety, with its unique cyclic ether structure, is a valuable building block. Traditionally, its installation via alkylation has relied heavily on tetrahydrofurfuryl chloride (THFC). However, the demands for greater efficiency, milder reaction conditions, enhanced safety, and novel reactivity pathways have spurred the exploration of superior alternatives.
This guide provides an in-depth comparison of alternative reagents and synthetic strategies to THFC for alkylation reactions. We will move beyond simple protocols to dissect the underlying principles of each method, offering field-proven insights to help researchers select the optimal approach for their specific synthetic challenges.
Part 1: The Benchmark - this compound (THFC)
This compound is a primary alkyl chloride, and its utility as an alkylating agent stems from its participation in bimolecular nucleophilic substitution (SN2) reactions.[1] The reaction involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Typical Synthesis: THFC is most commonly synthesized from its parent alcohol, tetrahydrofurfuryl alcohol (THFA), using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1] This established route, while effective, involves hazardous reagents and the generation of corrosive acidic byproducts.
Performance Profile:
-
Advantages: Readily available, established reactivity, and effective for a range of strong nucleophiles.
-
Limitations: Its reactivity is moderate, often requiring elevated temperatures or long reaction times.[1] The synthesis involves hazardous materials, a significant drawback from a green chemistry perspective. Competing elimination reactions can also be a concern under certain basic conditions.
References
A Senior Application Scientist's Guide to the Validation of Tetrahydrofurfuryl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. Tetrahydrofurfuryl chloride (THFC), a versatile building block, is no exception.[1] Its role as a key intermediate necessitates a thorough understanding and validation of its purity to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for the validation of THFC purity, grounded in the context of its primary synthesis routes.
The Synthetic Landscape: Pathways to this compound and Their Impurity Profiles
The most common and historically significant method for synthesizing this compound is through the chlorination of Tetrahydrofurfuryl alcohol (THFA).[1][2] This conversion is typically achieved using either thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][2] While both methods are effective, the choice of reagent can significantly influence the impurity profile of the final product.
Synthesis via Thionyl Chloride
The reaction of THFA with thionyl chloride is a widely used method for producing THFC.[1][2] The reaction proceeds via a nucleophilic substitution mechanism. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
However, potential impurities can arise from several sources:
-
Unreacted Tetrahydrofurfuryl Alcohol: Incomplete reaction is a common source of impurity. The presence of residual THFA can impact downstream reactions and the purity of the final API.
-
Side-Reaction Products: Although the gaseous byproducts are easily removed, other side reactions can occur, leading to chlorinated byproducts or other organic impurities.
-
Residual Solvents: If a solvent is used in the reaction, its removal must be verified.
Synthesis via Phosphorus Trichloride
An alternative route involves the use of phosphorus trichloride as the chlorinating agent.[1][2] This method also effectively converts primary and secondary alcohols to their corresponding chlorides. However, the reaction of alcohols with phosphorus trichloride can be complex and may lead to the formation of various phosphorus-containing byproducts.
Potential impurities include:
-
Unreacted Tetrahydrofurfuryl Alcohol: Similar to the thionyl chloride method, incomplete conversion will result in the presence of the starting material.
-
Phosphorous Acid and its Esters: The reaction produces phosphorous acid (H₃PO₃) as a byproduct.[3] In the absence of a base and with excess alcohol, phosphite esters can also be formed.[4]
-
Alkyl Phosphites: In the absence of a base, the reaction of excess alcohol with phosphorus trichloride can lead to the formation of diethylphosphite.[4]
The choice of synthesis route, therefore, dictates the potential impurity profile that must be addressed during purity validation.
A Comparative Analysis of Analytical Techniques for Purity Validation
A robust purity validation strategy relies on the use of orthogonal analytical techniques that can separate, identify, and quantify the main component and any potential impurities. For this compound, the most relevant techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound.[5] It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 minutes).
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Detector: A quadrupole or time-of-flight (TOF) mass analyzer.
-
dot
Caption: Workflow for GC-MS analysis of this compound.
| Parameter | Typical Performance | Rationale |
| Selectivity | High | The combination of chromatographic separation and mass spectral data provides excellent selectivity for identifying and quantifying individual components in a complex mixture. |
| Sensitivity (LOD/LOQ) | Low ng/mL to pg/mL range | GC-MS is highly sensitive, allowing for the detection and quantification of trace-level impurities.[6] |
| Speed | Moderate | Analysis times are typically in the range of 20-30 minutes per sample. |
| Quantitative Accuracy | High | With proper calibration, GC-MS provides accurate and precise quantitative results. |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a versatile technique that can be used to analyze a wide range of compounds, including those that are not volatile enough for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for reversed-phase separations.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. For example, start with a higher percentage of water and gradually increase the organic solvent content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Detector:
-
UV Detector: Detection at a suitable wavelength (e.g., 210 nm) where the analyte and potential impurities absorb.
-
Mass Spectrometer (LC-MS): For more definitive identification of impurities.
-
dot
Caption: Workflow for HPLC analysis of this compound.
| Parameter | Typical Performance | Rationale |
| Selectivity | Good to High | Selectivity can be tuned by adjusting the mobile phase composition, column chemistry, and gradient profile. LC-MS offers higher selectivity than UV detection alone. |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range | Sensitivity is dependent on the detector used. UV detection is generally less sensitive than MS.[7] |
| Speed | Moderate to Fast | With modern UHPLC systems, analysis times can be significantly reduced. |
| Quantitative Accuracy | High | HPLC provides accurate and precise quantification with proper validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[8] For this compound, ¹H and ¹³C NMR can provide detailed information about the structure of the main component and any impurities present.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is required.
-
NMR Spectrometer:
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) will provide better resolution.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the structure of impurities.
-
-
-
Data Analysis:
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the structures of the main component and impurities.
-
Quantitative Analysis (qNMR): Compare the integral of a signal from the analyte to the integral of a signal from the internal standard to determine the purity.[8]
-
dot
Caption: Workflow for NMR analysis of this compound.
| Parameter | Typical Performance | Rationale |
| Selectivity | Very High | NMR provides highly specific structural information, allowing for the unambiguous identification of compounds. |
| Sensitivity (LOD/LOQ) | Lower than GC-MS and HPLC | NMR is generally less sensitive than chromatographic techniques, with detection limits typically in the µg to mg range.[9] |
| Speed | Fast for qualitative analysis | A simple ¹H NMR spectrum can be acquired in a few minutes. Quantitative and 2D experiments require longer acquisition times. |
| Quantitative Accuracy | High | qNMR is a primary ratio method and can provide highly accurate and precise quantitative results without the need for a calibration curve for the analyte.[8] |
Comparison of Analytical Techniques: A Head-to-Head Evaluation
The choice of analytical technique for the purity validation of this compound depends on the specific requirements of the analysis. The following table provides a comparative overview of the three techniques discussed.
| Feature | GC-MS | HPLC-UV/MS | NMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance or mass | Detection of nuclear spin transitions in a magnetic field |
| Analytes | Volatile and semi-volatile compounds | Wide range of non-volatile and thermally labile compounds | Soluble compounds |
| Strengths | High sensitivity, excellent for volatile impurities, structural information from MS | Versatile, applicable to a wide range of impurities, LC-MS provides structural information | Unambiguous structural elucidation, quantitative without a specific reference standard (qNMR) |
| Weaknesses | Not suitable for non-volatile or thermally labile compounds | UV detection is non-specific, lower sensitivity than GC-MS for volatile compounds | Lower sensitivity, may not detect very low-level impurities |
| Typical LOD | pg/mL - ng/mL | ng/mL - µg/mL (UV), pg/mL - ng/mL (MS) | µg - mg |
| Quantitative? | Yes (with calibration) | Yes (with calibration) | Yes (qNMR with internal standard) |
Alternative Synthesis Routes and Their Impact on Purity
While the chlorination of Tetrahydrofurfuryl alcohol is the most common route, alternative methods are being explored to improve the sustainability and efficiency of the synthesis. These include:
-
Catalytic Chlorination: The use of solid acid catalysts or mixed metal oxides can offer advantages such as easier separation and potential for catalyst recycling.[2] The impurity profile in these cases would depend on the catalyst's selectivity and stability.
-
Organocatalytic Methods: Systems using organocatalysts like trioctylphosphine have shown high yields for the chlorination of primary alcohols and represent a move towards more sustainable synthesis.[1]
The purity of this compound produced via these alternative routes must be rigorously validated using the analytical techniques described above to ensure it meets the required specifications. The impurity profile may differ significantly from that of the traditional methods, potentially including catalyst residues or byproducts specific to the catalytic cycle.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The validation of this compound purity is a critical step in ensuring the quality and safety of downstream products. A comprehensive approach that considers the synthetic route and employs a combination of orthogonal analytical techniques is essential.
-
GC-MS is the preferred method for the detection and quantification of volatile impurities, offering high sensitivity and specificity.
-
HPLC provides versatility for analyzing a broader range of impurities, including those that are non-volatile.
-
NMR is an invaluable tool for unambiguous structural confirmation of the main component and any identified impurities, and it offers a powerful method for accurate quantification.
By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can establish a robust and self-validating system for the purity assessment of this compound, thereby ensuring the integrity of their research and the quality of their final products.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. validated hplc methods: Topics by Science.gov [science.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Tetrahydrofurfuryl Chloride in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving Tetrahydrofurfuryl chloride (THFC), accurate in-process monitoring is critical for reaction optimization, yield determination, and quality control. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of THFC in complex reaction matrices. We will delve into the established Gas Chromatography (GC) methods and explore High-Performance Liquid Chromatography (HPLC) with derivatization as a viable alternative, providing field-proven insights and detailed experimental protocols.
The Analytical Challenge: Monitoring this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is typically synthesized from Tetrahydrofurfuryl alcohol (THFA) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride.[2] A representative reaction scheme is the conversion of THFA with thionyl chloride.[3]
The resulting reaction mixture is a complex matrix containing:
-
Product: this compound (THFC)
-
Unreacted Starting Material: Tetrahydrofurfuryl alcohol (THFA)
-
Reagent Byproducts: Sulfur dioxide (SO₂) and hydrogen chloride (HCl) when using thionyl chloride.[4]
-
Solvents: Organic solvents used for the reaction.
-
Potential Impurities: Other chlorinated species or degradation products.
The primary analytical objective is to selectively and accurately quantify THFC in the presence of these components.
Method 1: Gas Chromatography - The Workhorse for Volatile Analytes
Gas chromatography is the premier technique for the analysis of volatile compounds like THFC.[2] Its high resolving power and compatibility with sensitive detectors make it the method of choice for this application.
Comparative Analysis of GC Detectors: FID vs. MS
| Feature | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame.[5] | Measures the mass-to-charge ratio of ionized molecules and their fragments.[6] |
| Selectivity | Universal detector for carbon-containing compounds.[5] | Highly selective, providing structural information for definitive peak identification. |
| Sensitivity | High sensitivity for hydrocarbons. | Generally higher sensitivity, especially in Selected Ion Monitoring (SIM) mode.[7] |
| Quantitative Analysis | Excellent for quantification due to its wide linear range and high reproducibility.[5] | Can provide both qualitative and quantitative data.[8] |
| Cost & Complexity | Lower cost and simpler operation. | Higher cost and more complex operation and maintenance. |
For routine quantitative analysis where the identity of the peaks is known, GC-FID offers a robust, cost-effective, and highly reproducible solution. For method development, impurity profiling, or troubleshooting, the definitive identification capabilities of GC-MS are invaluable.
Experimental Protocol: A Validated GC-FID Method
This protocol outlines a robust GC-FID method for the simultaneous quantification of this compound and Tetrahydrofurfuryl alcohol.
1. Sample Preparation:
-
Rationale: The acidic nature of the reaction mixture (due to HCl byproduct) can damage the GC column. A neutralization and dilution step is essential.
-
Procedure:
-
Carefully withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the sample in a vial containing 900 µL of a cooled 1 M sodium bicarbonate solution in methanol to neutralize acids.
-
Vortex the mixture thoroughly.
-
Perform a 1:100 dilution by taking 10 µL of the quenched sample and diluting it with 990 µL of methanol in a GC vial.
-
Add an internal standard (e.g., 1,2-dichlorobenzene) to the final dilution to a concentration of 100 µg/mL.
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC with FID | Standard, reliable instrumentation. |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column providing good separation for a range of polarities.[2] |
| Carrier Gas | Helium | Inert and provides good efficiency.[9] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 | Prevents column overload with concentrated samples. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | Allows for separation of volatile components and elution of THFA and THFC with good peak shape. |
| Detector | FID | Robust and sensitive for organic compounds.[5] |
| FID Temperature | 280 °C | Prevents condensation in the detector. |
3. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
Illustrative Quantitative Data (GC-FID):
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | ~7.5 | >0.999 | 1.5 | 5.0 | 98-102 |
| Tetrahydrofurfuryl alcohol | ~8.2 | >0.999 | 2.0 | 6.5 | 97-103 |
Method 2: HPLC with Pre-Column Derivatization - An Alternative Approach
The Rationale for Derivatization
The reactivity of the alkyl chloride group in THFC allows for nucleophilic substitution reactions.[2] By reacting THFC with a nucleophile that contains a chromophore, the resulting product can be readily detected by a standard HPLC-UV system. Pyridine and its derivatives are excellent nucleophiles for this purpose, forming UV-active pyridinium salts upon reaction with alkyl halides.[11][12]
Experimental Protocol: HPLC-UV with Pyridine Derivatization
1. Derivatization Reaction:
-
Rationale: This pre-column derivatization converts the non-UV active THFC into a UV-active pyridinium salt.
-
Procedure:
-
To 100 µL of the diluted and quenched reaction mixture sample (from the GC prep), add 100 µL of a 10 mg/mL solution of pyridine in acetonitrile.
-
Add 50 µL of a 1 M sodium bicarbonate solution in water to act as a base.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the derivatized sample 1:10 with the mobile phase before injection.
-
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II with DAD | Standard, reliable instrumentation. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A robust reversed-phase column for separating polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile | Standard reversed-phase mobile phase. |
| Gradient | 20% B to 80% B over 10 minutes | Provides good separation of the derivatized product from other components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection | Diode Array Detector (DAD) at 254 nm | Pyridinium salts have a strong absorbance in this region. |
Illustrative Quantitative Data (HPLC-UV):
| Analyte (as derivative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| THFC-Pyridine Derivative | ~6.8 | >0.998 | 2.5 | 8.0 | 95-105 |
Comparative Summary and Method Selection
| Parameter | GC-FID | HPLC-UV (with Derivatization) |
| Direct Analysis | Yes | No, requires derivatization. |
| Sample Throughput | Higher (no derivatization step) | Lower (includes derivatization time) |
| Sensitivity | Generally high for volatile organics. | Dependent on derivatization efficiency and chromophore absorptivity. |
| Selectivity | High, based on chromatographic separation. | Good, but potential for interferences from other reactive species. |
| Robustness | Very robust and reliable for routine analysis. | More complex due to the additional derivatization step. |
| Instrumentation | Standard GC-FID system. | Standard HPLC-UV system. |
| Best For | Routine, high-throughput quantitative analysis. | Laboratories without dedicated GC instrumentation; orthogonal method confirmation. |
Visualizing the Analytical Workflows
GC-FID Analytical Workflow
Caption: Workflow for the quantitative analysis of THFC by GC-FID.
HPLC-UV Analytical Workflow with Derivatization
Caption: Workflow for the quantitative analysis of THFC by HPLC-UV.
Conclusion and Recommendations
For the routine quantitative analysis of this compound in a reaction mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. It is a direct, robust, and high-throughput technique that provides excellent accuracy and precision for this application. The sample preparation is straightforward, primarily involving a neutralization and dilution step.
High-Performance Liquid Chromatography with pre-column derivatization serves as a viable alternative. While more complex due to the additional derivatization step, it can be successfully implemented in laboratories where GC instrumentation is limited. The proposed derivatization with pyridine provides a scientifically sound approach to render THFC detectable by standard UV detectors.
Ultimately, the choice of method will depend on the specific laboratory environment, available instrumentation, and the required sample throughput. For laboratories performing this analysis routinely, the development and validation of a GC-FID method is a worthwhile investment that will yield reliable and high-quality data for process control and optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101121094A - Treatment method of tail gas from chlorination reaction of thionyl chloride - Google Patents [patents.google.com]
- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. journalajacr.com [journalajacr.com]
- 11. A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Tetrahydrofurfuryl Chloride for Researchers and Drug Development Professionals
Tetrahydrofurfuryl chloride (THFC), a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is prized for its reactive chloromethyl group attached to a stable tetrahydrofuran ring.[1] This guide provides a comparative analysis of the prevalent methods for its synthesis, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound
This compound (2-(chloromethyl)tetrahydrofuran) is a colorless to light yellow liquid that serves as a key intermediate in organic synthesis.[1] Its utility lies in its ability to introduce the tetrahydrofurfuryl moiety into more complex molecules, a common structural motif in various biologically active compounds. The primary route to THFC involves the chlorination of its parent alcohol, tetrahydrofurfuryl alcohol (THFA), which is readily available and can be derived from renewable biomass sources.[1] The choice of chlorinating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.
Primary Synthetic Methodologies: A Comparative Overview
The conversion of tetrahydrofurfuryl alcohol to this compound is predominantly achieved through nucleophilic substitution, where the hydroxyl group is transformed into a good leaving group, which is subsequently displaced by a chloride ion. The most established and widely employed methods utilize thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and the Appel reaction. A less common, though viable, alternative involves the use of phosphorus pentachloride (PCl₅).
Method 1: Chlorination with Thionyl Chloride (SOCl₂)
The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a classical and highly effective method for the synthesis of this compound.[1] The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the acidic byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are conveniently removed as gases, driving the reaction to completion.[2]
Mechanism:
The reaction proceeds through the formation of an intermediate alkyl chlorosulfite. In the presence of a non-nucleophilic solvent, this intermediate can undergo an internal nucleophilic substitution (Sₙi) with retention of configuration. However, when a nucleophilic solvent or a base like pyridine is used, the mechanism typically shifts to an Sₙ2 pathway, leading to an inversion of configuration at the chiral center, if present. For a primary alcohol like THFA, this distinction is less critical.
Experimental Protocol:
A detailed and reliable procedure for this synthesis is provided by Organic Syntheses.[3][4]
Materials:
-
Tetrahydrofurfuryl alcohol (freshly distilled): 408 g (4 moles)
-
Pyridine: 348 g (4.4 moles)
-
Thionyl chloride (freshly distilled): 500 g (4.2 moles)
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.
-
Cool the rapidly stirred mixture in an ice bath.
-
Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3–5 drops per second.
-
A pasty crystalline mass may form as the addition proceeds, and the temperature may rise. Maintain the temperature below 60°C. The solid will redissolve as more thionyl chloride is added, forming a dark brown liquid.
-
After the addition is complete, remove the ice bath and continue stirring for 3–4 hours.
-
Pour the reaction mixture into a beaker and extract seven times with 500-ml portions of ether.
-
Combine the ether extracts and remove the ether by distillation.
-
Wash the residue three times with 100-ml portions of water.
-
Dry the product over anhydrous magnesium sulfate.
-
Distill the dried product under reduced pressure.
Yield: 354–360 g (73–75%) of this compound, boiling at 41–42°C / 11 mm Hg (47–48°C / 15 mm Hg).[3][4]
Visualization of the Thionyl Chloride Reaction Workflow:
Caption: Workflow for the synthesis of THFC using thionyl chloride.
Method 2: Chlorination with Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is another effective reagent for converting primary and secondary alcohols to their corresponding chlorides.[1] A key advantage of this method is that the byproduct, phosphorous acid (H₃PO₃), is a solid that can often be removed by filtration, simplifying the workup procedure.[2]
Mechanism:
The reaction is believed to proceed via an Sₙ2 mechanism, which would result in an inversion of configuration at a chiral center. For a primary alcohol like THFA, this is not a significant factor.
Experimental Protocol:
Materials:
-
Tetrahydrofurfuryl alcohol
-
Phosphorus trichloride (2 to 15% molar excess)
Procedure (Adapted):
-
In a closed reaction vessel, add a 2 to 15% molar excess of phosphorus trichloride to the tetrahydrofurfuryl alcohol while maintaining the temperature below 80°C.
-
After the addition is complete, increase the temperature by at least 10°C to a range of 80°C to 150°C.
-
Maintain this temperature for at least two hours.
-
The product can be isolated by decanting from the phosphorous acid residue, followed by purification, likely through distillation.
Expected Yield: Based on analogous reactions with other primary alcohols, yields of up to 98-99% may be achievable.[5] However, this would need to be experimentally verified for THFA.
Method 3: The Appel Reaction
The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄).[6][7][8] This reaction is known for its high yields and compatibility with a wide range of functional groups.[6][8]
Mechanism:
The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent Sₙ2 attack by the chloride ion on the carbon atom attached to the oxygen leads to the formation of the alkyl chloride and triphenylphosphine oxide.[7][8]
Experimental Protocol (General):
A specific protocol for the synthesis of THFC via the Appel reaction is not detailed in the available literature. However, a general procedure can be outlined.[9]
Materials:
-
Tetrahydrofurfuryl alcohol
-
Triphenylphosphine
-
Carbon tetrachloride
-
Dichloromethane (solvent)
Procedure (General):
-
Dissolve the tetrahydrofurfuryl alcohol and triphenylphosphine in dichloromethane and cool the solution to 0°C.
-
Add a solution of carbon tetrachloride in dichloromethane dropwise.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with water and brine, then dry it over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, typically by column chromatography or distillation.
Expected Yield: The Appel reaction generally provides high yields, often exceeding 80%.[6][8]
Visualization of the Appel Reaction Mechanism:
Caption: Simplified mechanism of the Appel reaction for THFC synthesis.
Method 4: Chlorination with Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent capable of converting alcohols to alkyl chlorides. However, it is generally less favored for simple alcohol chlorinations compared to thionyl chloride or phosphorus trichloride due to the formation of phosphoryl chloride (POCl₃) as a byproduct, which can be more challenging to separate from the desired product.
Mechanism:
The reaction of an alcohol with PCl₅ likely proceeds through the formation of an intermediate chlorophosphate ester, which then undergoes nucleophilic attack by a chloride ion.
Experimental Protocol:
Detailed experimental procedures for the synthesis of THFC using PCl₅ are not well-documented in the readily available literature, suggesting it is a less common method for this specific transformation. General procedures would involve the controlled addition of PCl₅ to THFA, likely at reduced temperatures, followed by a workup to separate the product from the phosphorus-containing byproducts.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Typical Yield | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂, Pyridine | 73-75%[3][4] | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed, driving the reaction to completion.[2] Well-established and reliable procedure available. | Thionyl chloride and pyridine are corrosive and require careful handling. The reaction can be exothermic. |
| Phosphorus Trichloride | PCl₃ | High (potentially >95%) | H₃PO₃ (solid) | Solid byproduct can be easily filtered off. Potentially higher yields than the SOCl₂ method. | PCl₃ is a corrosive and toxic reagent. The reaction may require heating. |
| Appel Reaction | PPh₃, CCl₄ | High (>80%) | Triphenylphosphine oxide (solid), Chloroform | Mild reaction conditions. High yields and good functional group tolerance. | Stoichiometric amounts of triphenylphosphine are required, generating significant solid waste. Carbon tetrachloride is a regulated substance.[7] |
| Phosphorus Pentachloride | PCl₅ | Not well-documented | POCl₃ (liquid), HCl (gas) | Powerful chlorinating agent. | POCl₃ can be difficult to separate from the product. PCl₅ is a hazardous and moisture-sensitive solid. |
Purity Assessment of this compound
The purity of the synthesized this compound is crucial for its subsequent use in pharmaceutical and other high-purity applications. The primary analytical technique for assessing purity is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) .
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-624) is suitable.
-
Detector: FID for quantification or MS for identification of impurities.
-
Temperature Program: An optimized temperature gradient is used to separate THFC from unreacted THFA, residual solvents, and any chlorinated byproducts.
Conclusion and Recommendations
For laboratory-scale synthesis of this compound, the thionyl chloride method as detailed in Organic Syntheses offers a well-documented, reliable, and moderately high-yielding procedure. Its primary advantage lies in the straightforward removal of gaseous byproducts.
For applications where higher yields are critical and the necessary equipment for handling PCl₃ is available, the phosphorus trichloride method presents a promising alternative, with the potential for near-quantitative conversion. However, the protocol would require optimization for this specific substrate.
The Appel reaction , while offering mild conditions and high yields, is less practical for large-scale synthesis due to the generation of a stoichiometric amount of triphenylphosphine oxide waste and the use of the environmentally restricted carbon tetrachloride.
The use of phosphorus pentachloride is generally not recommended for this transformation due to the challenges associated with byproduct removal and the availability of more convenient methods.
Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the purity specifications for the final product.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Assessing the Efficiency of Tetrahydrofurfuryl Chloride in Specific Synthetic Routes: A Comparative Guide
In the landscape of modern organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, scalability, and environmental impact. Tetrahydrofurfuryl chloride (THFC), a versatile building block, has carved a niche for itself in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1][2][3] This guide provides an in-depth technical assessment of THFC's performance in key synthetic transformations, offering a comparative analysis against common alternatives, supported by mechanistic insights and practical experimental guidance.
This compound: A Profile
This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid.[1] Its structure, featuring a stable tetrahydrofuran ring with a reactive chloromethyl group, makes it an effective reagent for introducing the tetrahydrofurfuryl moiety into a variety of molecular scaffolds.[4] This moiety is of particular interest in medicinal chemistry and materials science due to its potential to enhance solubility and introduce desirable conformational properties.[1]
| Property | Value |
| CAS Number | 3003-84-7 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Boiling Point | 150-151 °C |
| Density | 1.11 g/mL at 25 °C |
The primary reactivity of THFC is governed by the electrophilic carbon of the chloromethyl group, making it susceptible to nucleophilic attack. Consequently, its chemistry is dominated by bimolecular nucleophilic substitution (SN2) reactions.[4]
O-Alkylation: The Williamson Ether Synthesis
The formation of ether linkages is a cornerstone of organic synthesis, and the Williamson ether synthesis remains a robust and widely employed method.[5] In this context, THFC serves as an electrophile for the alkylation of alkoxides and phenoxides.
Mechanistic Considerations
The reaction proceeds via a classical SN2 pathway, where an alkoxide or phenoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a new carbon-oxygen bond.[5]
Caption: General SN2 mechanism for the Williamson ether synthesis using this compound.
The efficiency of this reaction is contingent on several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. Strong bases such as sodium hydride (NaH) are often used to deprotonate the alcohol, generating the more potent alkoxide nucleophile in situ.[6] Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[7]
Experimental Protocol: Synthesis of a Tetrahydrofurfuryl Ether
This protocol provides a general procedure for the O-alkylation of a generic phenol using THFC.
Caption: Experimental workflow for a typical O-alkylation using THFC.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired phenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrofurfuryl ether.
Comparative Analysis with Alternative Alkylating Agents
The choice of alkylating agent is a critical parameter in the Williamson ether synthesis. Below is a comparison of THFC with other common alternatives.
| Alkylating Agent | Structure | Key Advantages | Key Disadvantages |
| This compound (THFC) | Cl-CH₂-(THF) | - Introduces a desirable heterocyclic moiety.[4] - Generally good yields for SN2 reactions. | - Less reactive than the corresponding bromide or iodide.[4] - May require more forcing conditions (higher temperature, longer reaction times).[4] |
| Tetrahydrofurfuryl bromide | Br-CH₂-(THF) | - More reactive than THFC due to the better leaving group ability of bromide. | - More expensive and potentially less stable than THFC. |
| Benzyl chloride | Cl-CH₂-Ph | - Highly reactive due to the resonance stabilization of the SN2 transition state.[8] | - Introduces a different structural motif (benzyl vs. tetrahydrofurfuryl). - Can be lachrymatory. |
| Dimethyl sulfate | (CH₃)₂SO₄ | - Highly efficient methylating agent. | - Extremely toxic and carcinogenic. - Only suitable for methylation. |
Causality Behind Performance Differences:
-
Leaving Group Ability: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. Consequently, tetrahydrofurfuryl bromide would be expected to react faster than THFC under identical conditions.
-
Steric Hindrance: THFC is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance at the reaction center.[5]
-
Electronic Effects: The ether oxygen in the tetrahydrofuran ring has an inductive electron-withdrawing effect, which can slightly decrease the reactivity of THFC compared to a simple alkyl chloride.
N-Alkylation of Amines
The introduction of an alkyl group to an amine nitrogen is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[9] THFC can be employed as an effective reagent for the N-alkylation of primary and secondary amines.
Mechanistic Considerations and Challenges
Similar to O-alkylation, N-alkylation with THFC proceeds via an SN2 mechanism.[4] However, a common challenge in the N-alkylation of primary amines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[9] The use of a suitable base and control of stoichiometry are crucial to achieve mono-alkylation. Hünig's base (N,N-diisopropylethylamine) is often a preferred choice as its steric bulk minimizes its own N-alkylation.[9]
Experimental Protocol: Synthesis of a Secondary Tetrahydrofurfuryl Amine
This protocol outlines a general procedure for the mono-N-alkylation of a primary amine.
-
To a solution of the primary amine (1.0 eq.) and Hünig's base (1.5 eq.) in a suitable solvent such as acetonitrile, add this compound (1.05 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the ammonium salt byproduct.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Comparative Analysis with Alternative N-Alkylation Strategies
| Method | Key Advantages | Key Disadvantages |
| Direct Alkylation with THFC | - Straightforward one-step process. | - Risk of over-alkylation.[9] - May require elevated temperatures. |
| Reductive Amination | - High selectivity for mono-alkylation. - Milder reaction conditions. | - Two-step process (formation of imine followed by reduction). - Requires a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). |
| Mitsunobu Reaction | - Can be used for the alkylation of less nucleophilic amines. | - Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to remove.[10] - Reagents are toxic and potentially hazardous.[10] |
Green Chemistry Perspective
The principles of green chemistry encourage the use of methodologies that reduce waste and minimize environmental impact.[11] The efficiency of a chemical process can be quantitatively assessed using metrics such as the E-Factor (Environmental Factor) and Reaction Mass Efficiency (RME).[12]
-
E-Factor = (Total mass of waste) / (Mass of product)
-
RME (%) = (Mass of product / Total mass of reactants) x 100
When evaluating THFC from a green chemistry perspective:
-
Atom Economy: In a substitution reaction, the atom economy is inherently limited by the leaving group (chloride). However, the overall process can be optimized by using catalytic amounts of base and minimizing solvent usage.
-
Source Material: THFC is often synthesized from tetrahydrofurfuryl alcohol, which can be derived from renewable biomass sources like furfural.[4][13] This provides a potential advantage over petrochemical-derived alkylating agents.
-
Solvent Choice: The parent alcohol of THFC, tetrahydrofurfuryl alcohol, is considered a "green" solvent in many applications due to its biodegradability and low toxicity.[13]
Comparison of Alkylation Strategies using Green Metrics:
| Strategy | Typical E-Factor | RME | Green Chemistry Considerations |
| Direct Alkylation with THFC | Moderate | Moderate | - Byproduct is a simple salt. - Potential for renewable feedstock. |
| Reductive Amination | Moderate to High | Moderate | - Generates stoichiometric borate waste. |
| Mitsunobu Reaction | Very High | Low | - Poor atom economy. - Generates significant, difficult-to-remove byproducts. |
Conclusion
This compound is a valuable and efficient reagent for the introduction of the tetrahydrofurfuryl moiety in a range of synthetic applications, particularly in O- and N-alkylation reactions. Its performance is characteristic of a primary alkyl chloride, favoring SN2 pathways. While it may be less reactive than its bromide and iodide counterparts, its stability, cost-effectiveness, and potential derivation from renewable resources make it an attractive choice for many synthetic endeavors.
For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and a careful consideration of alternative strategies are paramount. By weighing factors such as desired reactivity, potential for side reactions, and green chemistry principles, the synthetic chemist can make an informed decision on whether THFC is the optimal tool for the task at hand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wiche.edu [wiche.edu]
- 3. Page loading... [guidechem.com]
- 4. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ams.usda.gov [ams.usda.gov]
A Comparative Guide to Nucleophilic Substitution: Tetrahydrofurfuryl Bromide vs. Tetrahydrofurfuryl Chloride
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Tetrahydrofurfuryl halides are versatile building blocks, prized for the stable tetrahydrofuran (THF) moiety they introduce into target molecules. However, a frequent question arises in the laboratory: when should one choose the bromide over the chloride derivative for a nucleophilic substitution reaction?
This in-depth guide provides a technical comparison of Tetrahydrofurfuryl bromide and Tetrahydrofurfuryl chloride, moving beyond simple datasheet parameters to explore the fundamental principles and practical implications of their reactivity. We will examine the causality behind their performance differences and provide supporting experimental frameworks to empower you to make the most informed decision for your specific application.
The Decisive Factor: Leaving Group Ability in S(_N)2 Reactions
The workhorse reaction for these substrates is the bimolecular nucleophilic substitution (S(_N)2) reaction. This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the halide "leaving group" departs.[1][2][3][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][5]
The critical difference between Tetrahydrofurfuryl bromide and this compound lies in the identity of the leaving group: the bromide (Br⁻) and chloride (Cl⁻) ions, respectively. A "good" leaving group is one that is stable on its own after it departs with the electron pair from the carbon-halogen bond.[6][7] The stability of the leaving group is paramount, as it directly influences the energy of the transition state and, consequently, the reaction rate.[8]
The fundamental principle is that weaker bases are better leaving groups .[6][9][10] We can predict basicity by looking at the strength of the conjugate acid. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻. Furthermore, bromide's larger atomic radius and greater polarizability allow it to better stabilize the developing negative charge in the S(_N)2 transition state.[11]
Therefore, bromide is inherently a better leaving group than chloride.[6][10] This leads to a clear and predictable hierarchy in reactivity for S(_N)2 reactions:
R-I > R-Br > R-Cl > R-F [10]
This principle is the foundation for understanding the performance differences between our two target molecules.
Quantitative Comparison and Core Properties
The theoretical advantage of the bromide translates into tangible differences in chemical properties and reaction kinetics. The weaker carbon-bromine bond requires less energy to break, contributing to a lower activation energy for substitution.
| Property | Tetrahydrofurfuryl Bromide | This compound | Rationale & Significance |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Br⁻ is a weaker base and more stable anion than Cl⁻.[6][10] |
| C-X Bond Strength | ~285 kJ/mol | ~340 kJ/mol | The weaker C-Br bond is broken more easily, facilitating a faster reaction. |
| Relative Reactivity | Higher | Lower | Alkyl bromides react significantly faster than alkyl chlorides in S(_N)2 reactions.[10][12] |
| Cost | Generally Higher | Generally Lower | Chloride is often the more economical choice for large-scale synthesis if conditions can be optimized. |
Visualizing the Reaction Pathway
The S(_N)2 mechanism involves a "backside attack" by the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon.[5][13] The transition state features a pentacoordinate carbon, where the nucleophile-carbon bond is forming as the carbon-halogen bond is breaking.[1][3]
Caption: Sₙ2 Transition State Comparison
The transition state for the bromide reaction (red) is lower in energy due to the superior stability of the bromide leaving group, resulting in a faster reaction rate.
Experimental Protocol: A Comparative Kinetic Study via the Finkelstein Reaction
To provide a self-validating system for this comparison, we can employ the Finkelstein reaction. This classic S(_N)2 reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone.[14][15] The genius of this method lies in the solubility differences: NaI is soluble in acetone, while NaCl and NaBr are not.[9][15] The precipitation of the sodium halide byproduct drives the reaction to completion according to Le Châtelier's principle and provides a visual or easily measurable endpoint.[9][15]
Objective: To quantitatively compare the rate of reaction of Tetrahydrofurfuryl bromide and this compound with sodium iodide in acetone.
Materials:
-
Tetrahydrofurfuryl bromide
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Two identical reaction flasks with magnetic stir bars
-
Constant temperature bath (e.g., 25°C)
-
Stopwatch
-
Analytical balance and standard glassware
Methodology:
-
Preparation: Prepare two equimolar solutions (e.g., 0.1 M) in anhydrous acetone: one of Tetrahydrofurfuryl bromide and one of this compound. In a separate flask, prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: Place the two reaction flasks, each containing one of the tetrahydrofurfuryl halide solutions, into the constant temperature bath and allow them to equilibrate for 15 minutes.
-
Initiation: Simultaneously add an equimolar amount of the sodium iodide solution to each flask, start the stopwatch, and begin vigorous stirring.
-
Monitoring: Observe the flasks for the formation of a white precipitate (NaBr or NaCl). The time taken for the first appearance of turbidity is a qualitative measure of the reaction rate.
-
Quantitative Analysis (Optional): For a more rigorous kinetic study, at timed intervals (e.g., 2, 5, 10, 20 minutes), withdraw a small aliquot from each reaction, quench it (e.g., by diluting in a non-polar solvent), and analyze the concentration of the remaining starting material via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the alkyl halide versus time for both reactions. The slope of this line will be related to the reaction rate constant, allowing for a direct quantitative comparison.
Expected Outcome: The flask containing Tetrahydrofurfuryl bromide will show a much faster formation of the NaBr precipitate. The quantitative analysis will confirm a significantly higher rate constant for the bromide compared to the chloride, validating the theoretical principles of leaving group ability.[16]
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Leaving Groups [jove.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Tetrahydrofurfuryl Chloride in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of industrial organic synthesis, the selection of an appropriate alkylating agent is a critical decision point, balancing reactivity, cost, safety, and environmental impact. Tetrahydrofurfuryl chloride (THFC), a versatile reagent for introducing the valuable tetrahydrofurfuryl (THF-CH2-) moiety, presents a unique profile of advantages and challenges. This guide provides an in-depth cost-benefit analysis of employing THFC in large-scale operations, offering a direct comparison with common alternatives and supported by practical experimental protocols. Our focus is to equip researchers, process chemists, and drug development professionals with the data-driven insights necessary to make informed decisions for scalable and efficient synthesis.
Introduction to this compound (THFC): A Profile
This compound (C₅H₉ClO) is a cyclic ether possessing a reactive primary chloride.[1] This structure makes it an effective SN2 substrate for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[1] The tetrahydrofurfuryl group itself is a desirable structural motif in pharmaceuticals and specialty chemicals, often enhancing solubility and modulating biological activity.[2] Notable applications include its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3][4]
THFC is typically synthesized from tetrahydrofurfuryl alcohol (THFA), a bio-renewable feedstock derivable from the hydrogenation of furfural, which is sourced from agricultural biomass like corncobs.[1][5] This "green" origin is a significant consideration in modern chemical manufacturing, which increasingly prioritizes sustainability.[6][7]
The Central Dilemma: Reactivity vs. Stability and Cost
The primary challenge with THFC lies in its reactivity. As a primary alkyl chloride, it is less reactive than its bromide or iodide counterparts and often requires more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve complete conversion.[1] This reduced reactivity, however, also contributes to its greater stability and lower cost compared to more reactive analogues. The decision to use THFC hinges on whether its economic advantages outweigh the potential for increased process intensity.
Below is a logical workflow for evaluating the suitability of THFC for a large-scale synthesis project.
Caption: Decision workflow for selecting a tetrahydrofurfurylation reagent.
Comparative Analysis: THFC vs. Key Alternatives
For large-scale synthesis, the most relevant alternatives to THFC are other compounds that can deliver the tetrahydrofurfuryl group, primarily Tetrahydrofurfuryl bromide (THFB) and activated forms of tetrahydrofurfuryl alcohol, such as its tosylate (TsO-THFA) or mesylate (MsO-THFA) esters.
Table 1: Physicochemical and Economic Comparison
| Property | This compound (THFC) | Tetrahydrofurfuryl Bromide (THFB) | Tetrahydrofurfuryl Tosylate (TsO-THFA) |
| CAS Number | 3003-84-7 | 1192-30-9 | 40265-12-7 |
| Molecular Wt. | 120.58 g/mol | 165.03 g/mol | 256.31 g/mol |
| Boiling Point | 151 °C[2] | 55-57 °C / 10 mmHg | N/A (Solid) |
| Relative Reactivity | Moderate | High | Very High |
| Stability | Good | Fair (light sensitive) | Good |
| Approx. Bulk Cost | ~$4-6 / kg[8] | ~$20-30 / kg | >$50 / kg (and requires synthesis) |
| Source | Typically from THFA + SOCl₂ or PCl₃[1] | From THFA + PBr₃ or HBr | From THFA + TsCl |
Table 2: Synthesis & EHS Profile Comparison
| Parameter | This compound (THFC) | Tetrahydrofurfuryl Bromide / Tosylate |
| Typical Conditions | Higher temp (60-100°C), longer time | Lower temp (RT-60°C), shorter time |
| Base Requirement | Stronger, often inorganic (K₂CO₃, NaOH) | Milder, often organic (Et₃N, DIPEA) |
| Typical Yields | Good to Excellent (75-95%) | Excellent (>90%) |
| Key Hazards | Flammable liquid, irritant[9] | Lachrymator, irritant |
| Waste Stream | Chloride salts, solvent | Bromide/sulfonate salts, solvent |
| Green Chemistry | Derived from bio-renewable THFA. Moderate atom economy. | Sulfonate route has poor atom economy due to the large leaving group. |
Case Study: N-Alkylation of a Secondary Amine
To provide a practical context, we will compare the synthesis of N-benzyl-N-tetrahydrofurfurylamine using THFC versus in-situ activation of THFA via tosylation. This reaction is representative of many pharmaceutical syntheses where a key amine is functionalized.
Caption: Comparative synthetic workflows for N-alkylation.
Experimental Protocols
The following protocols are designed for laboratory scale but are representative of the processes required for large-scale production.
Protocol 1: N-alkylation using this compound (THFC)
-
Rationale: This is a direct, one-pot alkylation. The choice of potassium carbonate as the base is driven by its low cost, high thermal stability, and ease of removal by filtration on a large scale. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions. The elevated temperature is necessary to overcome the moderate reactivity of the chloride leaving group.
-
Methodology:
-
To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge anhydrous potassium carbonate (1.5 equivalents) and acetonitrile (5 volumes).
-
Begin stirring and add benzylamine (1.0 equivalent).
-
Slowly add this compound (1.1 equivalents) via an addition funnel over 30 minutes. The reaction is mildly exothermic.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor reaction progress by HPLC or TLC.
-
Once the starting amine is consumed, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile (1 volume).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to afford the final product.
-
Protocol 2: N-alkylation using Tetrahydrofurfuryl Alcohol (THFA) and p-Toluenesulfonyl Chloride (TsCl)
-
Rationale: This two-step, one-pot procedure involves the in-situ formation of the highly reactive tetrahydrofurfuryl tosylate. This avoids isolating the potent alkylating agent. Pyridine acts as both a base to neutralize the HCl generated during tosylate formation and as a nucleophilic catalyst. The subsequent alkylation can proceed under milder conditions than the THFC route due to the excellent leaving group ability of the tosylate anion.
-
Methodology:
-
To a jacketed glass reactor, charge tetrahydrofurfuryl alcohol (1.0 equivalent), pyridine (2.0 equivalents), and dichloromethane (5 volumes).
-
Cool the mixture to 0°C using a chiller.
-
Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis shows complete consumption of THFA.
-
Add benzylamine (1.2 equivalents) to the reactor.
-
Heat the mixture to reflux (approx. 40°C for DCM, though a higher boiling solvent like toluene could be used for less reactive amines) and maintain for 6-8 hours.
-
Cool the reaction to room temperature and quench by adding water (5 volumes).
-
Separate the organic layer. Wash with 1M HCl to remove excess pyridine, then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or crystallization.
-
Cost-Benefit Synthesis and Recommendations
Cost:
-
Direct Costs: THFC is significantly cheaper than its alternatives.[8] The raw material cost for Protocol 1 is dominated by the solvent and base, which are inexpensive bulk chemicals. Protocol 2 requires costly p-toluenesulfonyl chloride and pyridine, making its direct material cost substantially higher.
-
Indirect Costs: Protocol 1 requires a longer reaction time at a higher temperature, leading to higher energy consumption and longer reactor occupancy (lower throughput). Protocol 2 has a shorter cycle time but may require more complex purification (chromatography), which is often undesirable at a large scale compared to distillation.
Benefit (Performance & Safety):
-
Reactivity: The tosylate route (Protocol 2) is more versatile and reliable for sterically hindered or electronically deactivated amines where THFC would fail or require extreme conditions.
-
Process Simplicity: The THFC route (Protocol 1) involves a simpler workup (filtration and distillation) which is highly favorable for industrial-scale operations.
-
Safety (EHS): THFC is a flammable irritant but is generally manageable.[9][10] In contrast, tosylates are potent alkylating agents with mutagenicity concerns, requiring stricter handling protocols. The waste stream from the tosylate route also has a lower atom economy.
The choice between this compound and its alternatives is a classic process chemistry trade-off.
-
Choose this compound (THFC) when:
-
The nucleophile is relatively reactive (e.g., primary/secondary amines, phenols).
-
Cost is the primary driver.
-
The process can tolerate higher temperatures and longer reaction times.
-
A simple, non-chromatographic purification method like distillation is feasible.
-
-
Choose an Alternative (e.g., Tosylate/Mesylate Route) when:
-
The nucleophile is unreactive or sterically demanding.
-
Reaction time is critical, and higher throughput is required to justify the cost.
-
Milder reaction conditions are necessary to protect other sensitive functional groups in the molecule.
-
The higher raw material and purification costs can be absorbed, often in the context of high-value pharmaceutical manufacturing.
-
Ultimately, THFC remains a highly valuable and economically compelling reagent for large-scale synthesis. Its limitations in reactivity can often be overcome through careful process optimization. A thorough evaluation, including laboratory-scale trials of competing routes as outlined above, is essential to validate the most robust and profitable process for industrial production.
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
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evaluation of the green chemistry aspects of Tetrahydrofurfuryl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth evaluation of the green chemistry aspects of Tetrahydrofurfuryl chloride (THF-Cl) synthesis. THF-Cl is a valuable building block in the pharmaceutical and agrochemical industries.[1][2] This document moves beyond a simple recitation of protocols to offer a comparative analysis of traditional and modern synthetic routes, grounded in the principles of green chemistry. We will explore the causality behind experimental choices and provide the data necessary for informed decisions in your research and development endeavors.
The Green Imperative in Chemical Synthesis
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of THF-Cl synthesis, our evaluation will focus on key metrics such as atom economy, E-factor (environmental factor), and the use of renewable feedstocks.
A significant green aspect of THF-Cl is its potential origin from renewable resources. The precursor, tetrahydrofurfuryl alcohol (THFA), is readily synthesized from furfural, a platform chemical derived from lignocellulosic biomass.[1] This positions THF-Cl as a bio-based intermediate, aligning with the principles of sustainable chemistry.
Traditional Synthesis Routes: A Critical Evaluation
The classical methods for synthesizing THF-Cl involve the chlorination of tetrahydrofurfuryl alcohol (THFA) with inorganic acid chlorides. While effective, these routes present significant green chemistry challenges.
The Thionyl Chloride (SOCl₂) Route
This is a widely used method for converting primary alcohols to alkyl chlorides. The reaction of THFA with thionyl chloride produces THF-Cl, sulfur dioxide (SO₂), and hydrogen chloride (HCl).
Reaction: C₅H₁₀O₂ + SOCl₂ → C₅H₉ClO + SO₂ + HCl
Green Chemistry Drawbacks:
-
Low Atom Economy: The atom economy for this reaction is approximately 54.5%. This means that nearly half of the mass of the reactants is converted into byproducts, not the desired product.
-
Hazardous Reagents and Byproducts: Thionyl chloride is a corrosive and toxic reagent. The gaseous byproducts, SO₂ and HCl, are also toxic and corrosive, requiring special handling and scrubbing procedures.
-
Use of Pyridine: Often, a base like pyridine is used to neutralize the acidic byproducts, adding to the complexity and potential environmental impact of the process.[1]
The Phosphorus Trichloride (PCl₃) Route
An alternative traditional method employs phosphorus trichloride as the chlorinating agent.
Reaction: 3C₅H₁₀O₂ + PCl₃ → 3C₅H₉ClO + H₃PO₃
Green Chemistry Drawbacks:
-
Poor Atom Economy: The atom economy for the PCl₃ route is approximately 77.8%. While higher than the thionyl chloride route, it still represents a significant portion of reactant mass not being incorporated into the final product.
-
Hazardous Reagents: Phosphorus trichloride is a toxic and corrosive liquid that reacts violently with water.
-
Byproduct Formation: The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which requires proper disposal.
Comparative Analysis of Traditional Routes
To facilitate a direct comparison, the following table summarizes the key green chemistry metrics for the two traditional synthesis routes.
| Metric | Thionyl Chloride Route | Phosphorus Trichloride Route |
| Atom Economy | ~54.5% | ~77.8% |
| Reagents | Thionyl chloride (SOCl₂) | Phosphorus trichloride (PCl₃) |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Phosphorous acid (H₃PO₃) |
| Hazards | Toxic, corrosive reagents and byproducts | Toxic, corrosive reagent |
Greener Alternatives for THF-Cl Synthesis
The quest for more sustainable chemical processes has led to the development of several greener alternatives for the chlorination of alcohols. These methods often employ milder reagents, catalytic systems, and improved reaction conditions.
Organocatalytic Methods
Organocatalysis offers a promising avenue for greener alcohol chlorination, avoiding the use of harsh inorganic acid chlorides.
-
Triphenylphosphine/N-Chlorosuccinimide (PPh₃/NCS): This system can effectively chlorinate alcohols. The reaction proceeds under milder conditions and avoids the generation of corrosive inorganic acids. However, a stoichiometric amount of triphenylphosphine oxide is produced as a byproduct.[3]
-
Cyanuric Chloride/DMF: This reagent system provides another mild method for converting alcohols to alkyl chlorides. The reaction is typically carried out under anhydrous conditions.[4]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.
-
Solid Acid Catalysts with HCl: The use of solid acid catalysts, such as silica-supported aluminum chloride, with a simple chlorine source like hydrochloric acid (HCl) is being explored. This approach can facilitate the reaction under potentially milder conditions and allows for easier separation of the catalyst.
-
Fe-Ba Binary Oxides with HCl/H₂O₂: Recent research has shown the potential of mixed metal oxides, such as Fe-Ba binary oxides, to catalyze the chlorination of various organic molecules using hydrochloric acid as the chlorine source and hydrogen peroxide as an oxidant.[5] This system offers the advantage of using readily available and less hazardous reagents.
Green Chemistry Metrics: A Deeper Dive
Beyond atom economy, a more holistic view of the greenness of a process can be obtained using metrics like the E-factor and Process Mass Intensity (PMI).
-
E-Factor: The E-factor is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process. For the pharmaceutical and fine chemical industries, E-factors can often be high, sometimes exceeding 100.[6][7]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. The ideal PMI is 1. The pharmaceutical industry has been actively working to reduce PMI, which typically ranges from 25 to over 100.[8][9]
Calculating the exact E-factor and PMI for each THF-Cl synthesis route requires detailed process information, including solvent usage, workup procedures, and product yields. However, a qualitative assessment suggests that the traditional routes with their significant byproduct formation and use of stoichiometric reagents will have considerably higher E-factors and PMIs compared to the catalytic and greener alternatives.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the practical application of these synthetic routes.
Protocol 1: Synthesis of THF-Cl using Thionyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with tetrahydrofurfuryl alcohol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of gases ceases.
-
Carefully distill the crude product to obtain pure this compound.
Note: This is a generalized procedure. Specific quantities and reaction times should be optimized based on the scale of the reaction.
Protocol 2: Synthesis of THF-Cl using Phosphorus Trichloride
-
Set up a reaction apparatus similar to Protocol 1 in a fume hood.
-
Place tetrahydrofurfuryl alcohol in the flask.
-
Cool the flask and slowly add phosphorus trichloride from the dropping funnel with vigorous stirring.
-
After the addition, stir the mixture at room temperature for several hours.
-
Isolate the product by fractional distillation.
Note: This reaction is exothermic and requires careful temperature control.
Visualizing the Synthesis Pathways
The following diagrams illustrate the reaction pathways for the synthesis of this compound.
Caption: Traditional synthesis routes for this compound.
Caption: Greener alternative synthesis routes for this compound.
Conclusion and Future Outlook
The synthesis of this compound stands at a crossroads between traditional, effective but environmentally burdensome methods and emerging, greener alternatives. While the thionyl chloride and phosphorus trichloride routes are well-established, their poor atom economy and use of hazardous materials are significant drawbacks from a green chemistry perspective.
The future of THF-Cl synthesis undoubtedly lies in the development and optimization of catalytic methods. Organocatalysis and heterogeneous catalysis offer the potential for milder reaction conditions, reduced waste generation, and the use of more benign reagents. Further research is needed to develop highly active and selective catalysts that can be applied to the industrial-scale production of THF-Cl, truly realizing the potential of this bio-based building block in a sustainable manner. For drug development professionals, the choice of synthesis route for key intermediates like THF-Cl can have a significant impact on the overall environmental footprint of a pharmaceutical product. Adopting greener synthesis strategies early in the development process is not only an ethical imperative but also a sound business decision in an increasingly environmentally conscious world.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS: factors that control the stereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
The Enduring Versatility of Tetrahydrofurfuryl Chloride: A Comparative Guide to its Synthetic Utility
For researchers, chemists, and professionals in drug development, the strategic selection of building blocks is paramount to successful and efficient synthesis. Tetrahydrofurfuryl chloride, a readily available and versatile reagent, has long served as a reliable scaffold for the introduction of the tetrahydrofurfuryl moiety in a diverse array of molecules. This guide provides an in-depth analysis of its synthetic utility, objectively comparing its performance with key alternatives and offering a practical perspective on its application in modern organic synthesis, particularly within the pharmaceutical landscape.
At the Heart of Reactivity: The Chemical Nature of this compound
This compound, with the chemical formula C₅H₉ClO, is a primary alkyl halide characterized by a chloromethyl group attached to the 2-position of a tetrahydrofuran ring.[1][2] This structural feature dictates its chemical behavior, primarily as an electrophile in nucleophilic substitution reactions.[1] The saturated nature of the tetrahydrofuran ring means it lacks the resonance stabilization found in its aromatic counterpart, furfuryl chloride, rendering it less reactive.[1] Consequently, reactions with this compound may necessitate more forcing conditions, such as higher temperatures or stronger nucleophiles, compared to more activated halides.[1]
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, proceeding through a single transition state and resulting in the inversion of stereochemistry.
A Workhorse in Synthesis: Key Transformations and Applications
This compound is a valuable precursor for a wide range of molecular architectures, finding application in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[2][3][4] Its utility is most prominently demonstrated in its reactions with a variety of nucleophiles.
Formation of Ethers, Amines, and Thioethers
The introduction of the tetrahydrofurfuryl group onto oxygen, nitrogen, and sulfur atoms is a common and crucial transformation in organic synthesis.
-
O-Alkylation (Ether Synthesis): The reaction of this compound with alkoxides or phenoxides provides a straightforward route to tetrahydrofurfuryl ethers. This Williamson ether synthesis is a fundamental transformation in organic chemistry.
-
N-Alkylation (Amine Synthesis): Tetrahydrofurfuryl amines, valuable intermediates in the pharmaceutical and agrochemical industries, are readily synthesized by the reaction of this compound with ammonia or primary and secondary amines.[1] A key consideration in the reaction with ammonia is the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines.[1]
-
S-Alkylation (Thioether Synthesis): The high nucleophilicity of thiolates allows for efficient synthesis of tetrahydrofurfuryl thioethers.
To provide a clearer understanding of the practical application of these reactions, the following table summarizes typical reaction conditions and yields.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Sodium Phenoxide | Benzene | Reflux | - | - |
| Piperidine | Piperidine (neat) | - | 100 | 2 | ~90 |
| Thiophenol | Sodium Thiophenoxide | Ethanol | Reflux | - | High |
Note: Specific yields and reaction times can vary depending on the substrate and precise conditions.
A significant advancement in the synthesis of thioethers involves the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.
| Reaction | Method | Reaction Time | Yield (%) |
| Synthesis of Thioether derivatives | Conventional Heating | 130 minutes | 25 |
| Synthesis of Thioether derivatives | Microwave-Assisted | 10 minutes | 77 |
This data clearly demonstrates the efficiency gains achievable with modern synthetic techniques.
Carbon-Carbon Bond Formation and Ring-Opening Reactions
Beyond heteroatom alkylation, this compound participates in reactions that form new carbon-carbon bonds and can undergo ring-opening to yield valuable linear structures. For instance, reaction with strong bases like n-butyllithium can lead to the high-yield synthesis of pent-4-yn-1-ol.[1][5] Similarly, treatment with lithium metal can produce pent-4-en-1-ol in high yield.[1][5] These transformations showcase its utility as a C5 building block for more complex molecules.
The Pharmaceutical Arena: A Scaffold for Drug Discovery
The tetrahydrofuran motif is a common feature in a number of biologically active molecules and approved drugs.[6] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][3][4] While specific, detailed experimental procedures for the incorporation of the tetrahydrofurfuryl moiety using the chloride are often proprietary, its role as a precursor is well-established in the patent literature for drugs such as:
-
Praziquantel: An anthelmintic drug used to treat schistosomiasis.[7][8] While various synthetic routes exist, the core structure can be built up using intermediates derived from tetrahydrofurfuryl-containing precursors.
-
Ftorafur (Tegafur): An anticancer agent. The synthesis of ftorafur and its metabolites involves the incorporation of a tetrahydrofuran ring, highlighting the importance of this structural unit in medicinal chemistry.[9]
The versatility of the tetrahydrofurfuryl group allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility and metabolic stability, which are critical for its overall efficacy.
A Comparative Analysis: this compound vs. Its Alternatives
For a synthetic chemist, the choice of reagent is often a balance of reactivity, cost, and ease of handling. This compound is frequently compared with its bromide and sulfonate ester counterparts.
The Halide Comparison: Chloride vs. Bromide
In the realm of SN2 reactions, the nature of the leaving group is a critical factor influencing reaction rates. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability.[10] Consequently, tetrahydrofurfuryl bromide is generally more reactive than this compound. This increased reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, this comes at the cost of increased susceptibility to side reactions and generally higher procurement costs.
The Sulfonate Ester Competitors: Mesylates and Tosylates
Alcohols can be readily converted into excellent leaving groups by derivatization to sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs).[11] Tetrahydrofurfuryl mesylate and tetrahydrofurfuryl tosylate are highly effective alkylating agents, often exhibiting greater reactivity than the corresponding chloride.[12]
Advantages of Sulfonate Esters:
-
Excellent Leaving Groups: The sulfonate anions are highly stabilized by resonance, making them exceptionally good leaving groups, often leading to faster and more efficient reactions.[11]
-
Milder Reaction Conditions: Their high reactivity can permit the use of a wider range of nucleophiles under milder conditions.
Disadvantages of Sulfonate Esters:
-
Additional Synthetic Step: Their preparation requires an additional step from the parent alcohol, adding to the overall synthesis time and cost.
-
Moisture Sensitivity: Sulfonyl chlorides used in their preparation are sensitive to moisture.
The choice between this compound and its alternatives is therefore a strategic one, dictated by the specific requirements of the synthesis. For large-scale industrial processes where cost is a major driver, the chloride is often the preferred choice. For more delicate substrates or when higher reactivity is required in a laboratory setting, the bromide or sulfonate esters may be more suitable.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, detailed experimental procedures for key transformations are provided below.
Synthesis of Tetrahydrofurfuryl Piperidine
dot
Caption: Workflow for the synthesis of Tetrahydrofurfuryl Piperidine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and piperidine (2.5 equivalents).
-
Heat the reaction mixture to 100°C and maintain for 2 hours.
-
After cooling to room temperature, dissolve the mixture in diethyl ether.
-
Wash the ethereal solution with water to remove the piperidinium chloride byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation to obtain pure tetrahydrofurfuryl piperidine.
Synthesis of Phenyl Tetrahydrofurfuryl Ether
dot
References
- 1. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. wiche.edu [wiche.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Tetrahydrofurfuryl Chloride: A Comparative Guide to SN1 and SN2 Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Tetrahydrofurfuryl Chloride in Synthesis
This compound (THFC), a heterocyclic organic compound, serves as a valuable building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from the reactive chloromethyl group attached to the tetrahydrofuran ring, which allows for the introduction of the tetrahydrofurfuryl moiety into more complex molecules via nucleophilic substitution reactions.[1] Understanding the nuances of its reactivity, specifically the competition between SN1 and SN2 pathways, is paramount for chemists aiming to control reaction outcomes and optimize synthetic strategies. This guide provides an in-depth comparison of these two pathways for this compound, supported by mechanistic principles and experimental considerations.
Mechanistic Crossroads: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent environment.[3][4]
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5][6] This concerted mechanism leads to an inversion of stereochemistry at the reaction center.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][5]
The SN1 Pathway: A Stepwise Journey
In contrast, the SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate.[7][8] This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[4][8] The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.[3][7]
This compound: A Primary Substrate with Unique Considerations
This compound is a primary alkyl halide.[1] According to general principles of nucleophilic substitution, primary substrates strongly favor the SN2 pathway due to the high instability of a primary carbocation and minimal steric hindrance around the electrophilic carbon.[4][5][9][10]
However, the presence of the adjacent oxygen atom in the tetrahydrofuran ring introduces complexities that can, under specific conditions, allow for SN1-type behavior.
Dominance of the SN2 Pathway
For most practical synthetic applications, this compound reacts via an SN2 mechanism.[1] This is especially true when strong, unhindered nucleophiles are used in polar aprotic solvents.
Factors Favoring the SN2 Reaction for this compound:
-
Substrate Structure: As a primary alkyl chloride, there is relatively low steric hindrance at the electrophilic carbon, allowing for backside attack by a nucleophile.[1][5][9]
-
Strong Nucleophiles: The rate of SN2 reactions is directly influenced by the nucleophile's strength.[5][11] Strong nucleophiles, such as alkoxides, thiolates, and cyanide, will favor the SN2 pathway.[1]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF favor SN2 reactions.[12] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5]
Experimental Evidence and Data
| Reaction Condition | Favored Pathway | Rationale | Typical Nucleophiles | Typical Solvents |
| Strong, unhindered nucleophile | SN2 | Bimolecular rate-determining step is accelerated by a reactive nucleophile.[5] | RS⁻, CN⁻, N₃⁻, RNH₂[1] | Acetone, DMF, DMSO[12] |
| Weak, neutral nucleophile | SN1 (if forced) | Unimolecular dissociation is more likely when the nucleophile is not aggressive enough for a backside attack.[13][14] | H₂O, ROH[13] | Polar protic solvents (e.g., water, ethanol)[13][15] |
| Polar aprotic solvent | SN2 | Solvates the counter-ion of the nucleophile, but not the nucleophile itself, increasing its reactivity.[5][12] | N/A | Acetone, DMSO, THF |
| Polar protic solvent | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[13][15] | N/A | Water, Alcohols |
Table 1: Factors Influencing the Reaction Pathway of this compound.
The Possibility of an SN1 Pathway: The Role of the Neighboring Oxygen
Despite being a primary halide, the potential for an SN1 mechanism cannot be entirely dismissed, particularly under solvolysis conditions (using the solvent as the nucleophile) with highly polar protic solvents. The adjacent ether oxygen can play a role in stabilizing the incipient carbocation through resonance, a phenomenon observed in similar systems like furfuryl chloride.[16][17]
However, the formation of a primary carbocation is energetically unfavorable. Any SN1-type reaction would likely proceed with significant anchimeric assistance from the neighboring oxygen atom, leading to a cyclic oxonium ion intermediate. This intermediate would then be attacked by the nucleophile.
Furthermore, carbocation rearrangements are a common feature of SN1 reactions.[18][19][20] In the case of the tetrahydrofurfuryl cation, rearrangement could potentially lead to the formation of a more stable secondary carbocation or even ring-expansion products like dihydropyran, as has been observed under high-temperature catalytic conditions.[21] The absence of such rearranged products in typical substitution reactions of this compound further supports the predominance of the SN2 pathway.
Visualizing the Mechanisms
To clarify the distinct pathways, the following diagrams illustrate the SN1 and SN2 reactions for this compound.
Caption: Concerted SN2 mechanism showing backside attack.
Caption: Stepwise SN1 mechanism with a potential for rearrangement.
Experimental Protocol: Synthesis of Tetrahydrofurfuryl Azide (An Exemplary SN2 Reaction)
This protocol details a representative SN2 reaction of this compound. The synthesis of tetrahydrofurfuryl azide is a useful transformation, as azides are versatile intermediates in organic synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and DMF.
-
Rationale: DMF is a polar aprotic solvent that will facilitate the SN2 reaction by solvating the sodium cation of sodium azide, thereby increasing the nucleophilicity of the azide anion.[12]
-
-
Addition of Nucleophile: Add sodium azide to the solution.
-
Rationale: Azide is a good nucleophile for SN2 reactions. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Rationale: Heating increases the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Rationale: The aqueous workup is to remove the DMF and any unreacted sodium azide. Diethyl ether is the extraction solvent.
-
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Rationale: The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofurfuryl azide.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Conclusion: Practical Implications for the Synthetic Chemist
For the vast majority of synthetic applications, researchers can confidently predict that this compound will react via an SN2 mechanism . This is particularly true when employing strong nucleophiles in polar aprotic solvents. The SN1 pathway is generally disfavored due to the instability of the resulting primary carbocation and the lack of evidence for carbocation rearrangements under typical nucleophilic substitution conditions.
An awareness of the potential for SN1-type reactivity, especially under solvolytic conditions with polar protic solvents, is important for a comprehensive understanding of this substrate. However, for practical purposes of designing and executing syntheses, the SN2 pathway should be considered the dominant and predictable route for nucleophilic substitution on this compound. This understanding allows for greater control over reaction outcomes, leading to higher yields and purities of desired products in pharmaceutical and chemical synthesis.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. SN2 Reaction [iverson.cm.utexas.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... | Study Prep in Pearson+ [pearson.com]
- 17. [SOLVED] Furfuryl chloride can undergo substitution by both SN2 and SN1 mechanisms. | SolutionInn [solutioninn.com]
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- 21. DSpace [open.bu.edu]
A Comparative Guide to the Kinetic Studies of Reactions Involving Tetrahydrofurfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Kinetic Profile of Tetrahydrofurfuryl Chloride
This compound (THFC) is a versatile building block in organic synthesis, prized for its role in introducing the tetrahydrofurfuryl moiety into a wide range of molecular architectures.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] As a primary alkyl halide, the reactivity of THFC is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1] This guide will provide a comparative kinetic analysis of THFC's reactivity, juxtaposing it with analogous acyclic primary alkyl halides to elucidate the structural and electronic factors that modulate its reaction rates.
A critical aspect of THFC's reactivity is the influence of the adjacent tetrahydrofuran ring. The ether oxygen, through its inductive electron-withdrawing effect, is known to destabilize the transition state of nucleophilic substitution reactions, thereby slowing the reaction rate compared to its carbocyclic counterparts. This guide will explore this effect in detail, offering a framework for predicting the reactivity of THFC in various synthetic contexts.
Comparative Kinetic Analysis of this compound and Acyclic Analogues
The Impact of Steric Hindrance and Electronic Effects on SN2 Reaction Rates
The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4][5][6][7] As the substitution on the carbon atom bearing the leaving group increases, the accessibility for backside attack by the nucleophile decreases, leading to a slower reaction rate.[5][6][7][8] This trend is clearly observable in the series of primary alkyl chlorides presented in the table below.
Table 1: Comparative Kinetic Data for the SN2 Reaction of Primary Alkyl Chlorides with Sodium Iodide in Acetone at 25°C
| Alkyl Chloride | Structure | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate | Activation Energy (Ea) (kJ/mol) |
| 1-Chlorobutane | CH₃(CH₂)₃Cl | 1.05 x 10⁻⁵[1] | 1 | ~88 |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | Significantly slower than 1-chlorobutane | < 1 | Expected to be higher than 1-chlorobutane |
| This compound | C₄H₇OCH₂Cl | Not experimentally determined, but expected to be slower than 1-chlorobutane | < 1 | Expected to be higher than 1-chlorobutane |
Note: The activation energy for 1-chlorobutane is an approximate value based on typical SN2 reactions of primary alkyl halides. The relative rates and activation energies for 1-chloro-2-methylpropane and this compound are qualitative predictions based on established principles of steric and electronic effects.
Experimental Protocols for Kinetic Studies
The following is a detailed, self-validating protocol for determining the second-order rate constant of the reaction of a primary alkyl chloride with sodium iodide in acetone. This method can be readily adapted for this compound.
Materials and Equipment
-
Primary alkyl chloride (e.g., 1-chlorobutane, this compound)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Experimental Procedure
-
Preparation of Solutions: Prepare stock solutions of the primary alkyl chloride and sodium iodide in anhydrous acetone of known concentrations (e.g., 0.1 M).
-
Temperature Control: Equilibrate the stock solutions and additional acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: In a reaction flask, mix equal volumes of the alkyl chloride and sodium iodide solutions and start a timer simultaneously.
-
Aliquoting and Quenching: At regular, recorded time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known volume of deionized water.
-
Titration: Titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate. Use a starch indicator to determine the endpoint, which is the disappearance of the blue-black color.
-
Data Analysis: The concentration of iodide at each time point can be used to calculate the rate of the reaction. The second-order rate constant (k) can then be determined using the integrated rate law for a second-order reaction:
1/[A]t - 1/[A]₀ = kt
where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the second-order rate constant. A plot of 1/[A]t versus time should yield a straight line with a slope equal to k.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the experimental workflow for the kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. varsitytutors.com [varsitytutors.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Assessing the Scalability of Reactions Using Tetrahydrofurfuryl Chloride: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that profoundly impacts the scalability, safety, and economic viability of a synthetic route. Tetrahydrofurfuryl chloride (THFC), a versatile alkylating agent, is a frequently employed intermediate for introducing the valuable tetrahydrofurfuryl moiety into complex molecules.[1][2][3][4] This guide provides an in-depth technical assessment of the scalability of reactions involving THFC, offering a comparative analysis with its primary alternative, Tetrahydrofurfuryl bromide (THFB), and contextualizing its use within broader industrial practices. Through an objective lens, we will explore the key performance indicators that govern the successful transition from bench-scale chemistry to large-scale production, supported by established chemical principles and available experimental insights.
The Critical Role of the Leaving Group: A Fundamental Comparison of THFC and THFB
At the heart of any discussion on the scalability of alkylating agents lies the nature of the leaving group. In the case of THFC and THFB, the choice between a chloride and a bromide has significant repercussions for reaction kinetics and, consequently, for process efficiency and cost.
Nucleophilic substitution reactions, the primary mode of reactivity for THFC, are fundamentally influenced by the facility with which the leaving group departs.[2] It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to its lower bond dissociation energy with carbon and its greater polarizability, which stabilizes the forming negative charge in the transition state of an S(_N)2 reaction.[1]
This fundamental difference in reactivity translates to tangible differences in reaction conditions. Reactions employing THFB can often be conducted under milder temperatures and may require shorter reaction times to achieve comparable conversion rates to those using THFC.[1] For large-scale industrial processes, milder reaction conditions are highly desirable as they reduce energy consumption, minimize the formation of thermally-induced byproducts, and enhance process safety.
dot
Caption: Comparison of Reactivity between THFC and THFB.
While direct, publicly available industrial-scale kinetic data for a side-by-side comparison is scarce, the underlying principles of chemical kinetics provide a strong predictive framework for their relative performance. The implication for scalability is clear: processes utilizing THFB may offer a more efficient and potentially safer route to the desired product, a factor that must be weighed against the typically higher cost of brominated starting materials.
Synthesis of Key Intermediates: The Case of Tetrahydrofurfurylamine
A significant industrial application of THFC is in the synthesis of Tetrahydrofurfurylamine, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][3] The synthesis typically involves the reaction of THFC with ammonia or an amine via a nucleophilic substitution pathway.
Comparative Synthesis Overview
| Parameter | This compound (THFC) | Tetrahydrofurfuryl Bromide (THFB) | Rationale & Scalability Implications |
| Reactivity | Lower | Higher | THFB's higher reactivity allows for milder reaction conditions (lower temperature and/or pressure), reducing energy costs and potentially improving the safety profile on a large scale. |
| Reaction Time | Longer | Shorter | Shorter reaction cycles with THFB can lead to increased plant throughput and more efficient use of reactor capacity. |
| Cost | Generally Lower | Generally Higher | The higher cost of bromine-containing raw materials is a significant factor in the overall process economics. A thorough cost-benefit analysis is essential. |
| Byproducts | HCl | HBr | Both reactions produce corrosive acidic byproducts that require neutralization and appropriate handling and disposal protocols. |
| Safety | Requires careful handling of ammonia and pressure equipment. | Similar safety considerations to THFC, with the added consideration of handling HBr. | Both routes involve hazardous materials and require robust safety protocols for large-scale production. |
dot
Caption: Comparative workflow for Tetrahydrofurfurylamine synthesis.
Experimental Protocol: Synthesis of Tetrahydrofurfurylamine from THFC
This protocol is a representative laboratory-scale procedure. Scale-up requires careful consideration of heat transfer, pressure management, and materials of construction.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, pressure gauge, and a port for ammonia addition is charged with a solution of this compound in an appropriate solvent (e.g., isopropanol).
-
Ammonia Addition: The reactor is sealed and cooled to a low temperature (e.g., -10 °C). Liquid ammonia is then carefully charged into the reactor under pressure.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The pressure will increase due to the vapor pressure of ammonia and the reaction exotherm. The reaction progress is monitored by sampling and analysis (e.g., GC or HPLC).
-
Work-up: Upon completion, the reactor is cooled, and the excess ammonia is carefully vented. The reaction mixture is then filtered to remove any ammonium chloride precipitate.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude Tetrahydrofurfurylamine is then purified by distillation.
Grignard Reagent Formation and Subsequent Reactions: A Scalability Challenge
This compound can be used to prepare the corresponding Grignard reagent, Tetrahydrofurfurylmagnesium chloride, a valuable tool for carbon-carbon bond formation. However, the formation and use of Grignard reagents at scale present significant challenges.
The initiation of Grignard reagent formation can be sluggish and is often exothermic once it begins.[5] On a large scale, this can lead to a dangerous thermal runaway if not properly controlled. The choice of solvent is also critical, with tetrahydrofuran (THF) being a common choice due to its excellent solvating properties. However, THF is known to form explosive peroxides upon storage, a major safety concern in an industrial setting.[5]
While there is a lack of direct comparative studies on the scalability of Grignard reactions with THFC versus other haloalkanes, the general principles of Grignard chemistry apply. The higher reactivity of the corresponding bromide (THFB) might offer advantages in terms of easier initiation of the Grignard formation, potentially at lower temperatures. However, the increased reactivity could also make the subsequent reactions more difficult to control on a large scale.
Safety and Economic Considerations in Scaling Up
The decision to use THFC in a large-scale process is not solely based on its chemical reactivity but also on a thorough assessment of safety and economic factors.
Safety Profile
-
Reagents for THFC Synthesis: The synthesis of THFC from Tetrahydrofurfuryl alcohol typically employs hazardous reagents such as thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)).[1] Both reagents are corrosive, toxic, and react violently with water.[6][7] Scaling up these reactions requires robust engineering controls to manage the exothermic nature of the reaction and to scrub the acidic off-gases (HCl and SO(_2)).
-
Flammability and Irritation: THFC itself is a flammable liquid and can cause skin, eye, and respiratory irritation.[8][9][10] Appropriate personal protective equipment (PPE) and well-ventilated workspaces are mandatory.
-
Thermal Stability: As with many chemical processes, a thorough understanding of the thermal stability of the reaction mixture is crucial to prevent runaway reactions.[3] This is particularly important for exothermic nucleophilic substitution reactions involving THFC.
Economic Viability
The economic calculus for using THFC versus an alternative like THFB is a multi-faceted consideration:
-
Raw Material Cost: Chlorinated compounds are generally less expensive than their brominated counterparts. This can provide a significant cost advantage for THFC, especially in high-volume manufacturing.
-
Process Costs: The potential need for more forcing conditions (higher temperatures, longer reaction times) when using THFC can translate to higher energy consumption and potentially lower plant throughput, partially offsetting the lower raw material cost.
-
Waste Disposal: The generation of chlorinated waste streams requires careful management and disposal, which can be a significant operational cost.
Conclusion and Future Perspectives
This compound remains a valuable and widely used building block in the chemical industry. Its scalability is intrinsically linked to the nature of the specific reaction being considered. For many applications, particularly where cost is a primary driver, THFC offers a viable and well-established route.
However, for processes where reaction efficiency, milder conditions, and potentially enhanced safety are paramount, the use of more reactive alternatives such as Tetrahydrofurfuryl bromide should be carefully evaluated. The higher upfront cost of brominated materials may be justified by savings in energy, increased throughput, and a more favorable process safety profile.
The future of scalable chemical synthesis lies in the adoption of process intensification technologies, such as continuous flow chemistry.[11][12][13] These approaches offer superior heat and mass transfer, enabling better control over exothermic reactions and improving overall process safety and efficiency. The application of these technologies to reactions involving THFC and its alternatives will undoubtedly pave the way for more sustainable and economically competitive manufacturing processes.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. lobachemie.com [lobachemie.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scilit.com [scilit.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tetrahydrofurfuryl Chloride
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of tetrahydrofurfuryl chloride (CAS No. 3003-84-7), a versatile yet hazardous chemical intermediate. By moving beyond mere compliance and understanding the rationale behind these procedures, researchers can foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before addressing disposal, it is imperative to understand the inherent risks associated with this compound. It is a flammable liquid and vapor that causes irritation to the eyes, skin, and respiratory tract.[1][2][3] Incompatibilities include strong bases and strong oxidizing agents, which can lead to violent reactions.[1] Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[1][4]
A comprehensive understanding of its chemical and physical properties is the foundation for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 3003-84-7 | [3] |
| Molecular Formula | C₅H₉ClO | [3] |
| Molecular Weight | 120.58 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 150-151 °C | [5] |
| Flash Point | 47 °C (116.6 °F) | [6] |
| Density | 1.11 g/cm³ | [5] |
| Incompatibilities | Strong bases, strong oxidizing agents | [1][4] |
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate Personal Protective Equipment (PPE). The causality here is direct: creating a barrier between the researcher and the chemical is the most effective way to prevent exposure.
-
Eye Protection : Chemical splash goggles are mandatory to prevent contact with the eyes, which can cause serious irritation.[1][6]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Butyl or nitrile gloves are generally recommended for handling chlorinated solvents, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[2]
-
Skin Protection : A lab coat or other protective clothing is necessary to prevent skin contact.[1][6] In cases of larger spills or where splash potential is high, a chemical-resistant apron or suit may be warranted.[2]
-
Respiratory Protection : All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood to prevent inhalation.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Step-by-Step Disposal Protocol for this compound
As a chlorinated organic compound, this compound is classified as a hazardous waste.[7] It must not be disposed of down the drain or in regular trash. The primary disposal route for this type of waste is through a licensed hazardous waste disposal company, typically via high-temperature incineration.
Part A: Waste Collection and Accumulation
-
Designate a Satellite Accumulation Area (SAA) : Within the laboratory, designate a specific area for the collection of hazardous waste.[1] This area should be under the control of the laboratory personnel and away from sources of ignition.[1]
-
Select a Compatible Waste Container : Use a container made of a material that is chemically resistant to this compound, such as glass or a suitable plastic. The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[1][4]
-
Properly Label the Waste Container : As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Segregate Waste Streams : Do not mix this compound waste with other incompatible waste streams, such as strong bases or oxidizing agents.[1] It is best practice to collect halogenated organic waste in a dedicated container separate from non-halogenated solvents to facilitate proper disposal and potentially reduce costs.[8]
-
Keep the Container Closed : The waste container must remain closed at all times, except when adding waste.[4] This is a regulatory requirement and crucial for preventing the release of flammable and irritating vapors into the laboratory atmosphere.
Part B: Arranging for Disposal
-
Contact Your Institution's Environmental Health & Safety (EHS) Office : Your EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific institutional procedures, supply proper waste containers and labels, and schedule waste pick-ups.
-
Prepare for Transport : Ensure the waste container is clean on the outside and the label is legible. The EHS personnel will handle the transport from the laboratory to the central accumulation area.
-
Maintain Records : Keep accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
Why Neutralization is Not a Standard Laboratory Disposal Procedure for this compound:
While neutralization is a common procedure for corrosive (acidic or basic) wastes, it is not applicable to the disposal of this compound in a standard laboratory setting.[9][10] this compound is a neutral organic molecule. The chemical reactions required to break it down into non-hazardous components are complex, may require specialized reagents and conditions (e.g., high temperature and pressure), and could generate equally hazardous byproducts. Therefore, the safest and most environmentally responsible method of disposal is destruction via high-temperature incineration by a licensed hazardous waste facility.[8]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
Small Spill Cleanup (Inside a Fume Hood)
-
Alert Personnel : Inform others in the immediate area.
-
Ensure Proper PPE : Don the appropriate PPE as outlined in Section 2.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.[6][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully scoop the absorbed material into a compatible container. Use spark-proof tools for this process.[6][11]
-
Decontaminate the Area : Clean the spill area with a detergent and water solution.
-
Dispose of Cleanup Materials : The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste. Place them in a sealed, labeled container.[12]
Large Spill Response
For any spill that is too large to be safely managed by laboratory personnel, that occurs outside of a fume hood, or that involves a fire:
-
Evacuate : Immediately evacuate the area.
-
Alert : Activate the nearest fire alarm and notify your institution's emergency response team or call 911.
-
Isolate : If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Inform : Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[6]
Visualizing the Spill Response Workflow
The following diagram outlines the decision-making process for responding to a this compound spill.
Caption: Decision workflow for this compound spill response.
Conclusion
The proper disposal of this compound is a multi-faceted process rooted in a thorough understanding of its hazards and adherence to established safety protocols and regulatory requirements. By implementing the step-by-step procedures outlined in this guide—from diligent waste accumulation and labeling to responding effectively to emergencies—researchers can ensure a safe laboratory environment and uphold their commitment to environmental responsibility. Always consult your institution's specific guidelines and your Environmental Health & Safety department as the ultimate authority on waste management procedures.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. This compound | 3003-84-7 | Benchchem [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Best Practices for Labeling Hazardous Waste Containers - AEG Environmental [aegenviro.com]
- 8. actenviro.com [actenviro.com]
- 9. esd.uga.edu [esd.uga.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. wcu.edu [wcu.edu]
Personal protective equipment for handling Tetrahydrofurfuryl chloride
An Essential Guide to the Safe Handling of Tetrahydrofurfuryl Chloride
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound (CAS No. 3003-84-7), a flammable and irritating compound. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through expert, field-proven insights.
Hazard Summary: Understanding the Risks
This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation of vapors may lead to dizziness or suffocation, and ingestion can cause gastrointestinal irritation.[2] It is crucial to understand these hazards to implement appropriate safety measures.
Key Hazards of this compound:
| Hazard Type | Description | GHS Hazard Statement(s) |
| Flammability | Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[2] | H226: Flammable liquid and vapour.[1] |
| Skin Irritation | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. | H315: Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335: May cause respiratory irritation.[1] |
| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] | Not specified in provided search results. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles conforming to EN166 or NIOSH-approved standards. A face shield should be worn if there is a significant splash risk.[1] | Protects against splashes that can cause serious eye irritation. |
| Skin/Body | Impervious clothing, such as a chemically resistant lab coat or apron.[1] | Prevents skin contact and contamination of personal clothing. |
| Hands | Chemically resistant gloves. While specific breakthrough time data for this compound is not readily available in general chemical resistance charts, selection should be based on the chemical class (chlorinated ether). Nitrile gloves may offer splash protection but should be changed immediately upon contact.[4][5] For prolonged handling, consider more robust options like Butyl rubber or Viton™ gloves and always consult the manufacturer's specific chemical resistance data.[6] | Protects against skin irritation. The choice of glove material is critical for adequate protection. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood is mandatory. If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[2] | Prevents inhalation of vapors that can cause respiratory irritation. |
Safe Handling and Storage Protocol: A Step-by-Step Approach
Adherence to a strict protocol minimizes the risk of exposure and accidents.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ignition Sources : This is a flammable liquid; therefore, all sources of ignition such as open flames, sparks, and hot surfaces must be eliminated from the work area.[2] Use non-sparking tools and explosion-proof equipment.[2]
-
Grounding : To prevent the buildup of static electricity, which can be an ignition source, ground and bond all containers and receiving equipment during transfer.[1]
-
Dispensing : When dispensing, do so slowly and carefully to avoid splashing. Keep the container opening as small as possible.
-
Container Management : Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[2] The storage area should be designated for flammable liquids.[2]
-
Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or exposure, a swift and correct response is critical.
Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Emergency Procedures:
-
Spill Cleanup :
-
Evacuate all non-essential personnel from the spill area.
-
Remove all sources of ignition.[2]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
First Aid :
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Classification : Any unused product, contaminated absorbent materials, and disposable PPE must be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
Segregation : As a chlorinated solvent, it is often required to be segregated from non-halogenated solvent waste.[2] Check your institution's specific waste disposal guidelines.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Never pour this compound down the drain.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound(3003-84-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. ansell.com [ansell.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
